molecular formula C5H9NaO4 B13723113 Hydroxy-PEG1-acid sodium salt

Hydroxy-PEG1-acid sodium salt

Cat. No.: B13723113
M. Wt: 156.11 g/mol
InChI Key: CTAOUTPCLXWLER-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-PEG1-acid sodium salt is a useful research compound. Its molecular formula is C5H9NaO4 and its molecular weight is 156.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NaO4

Molecular Weight

156.11 g/mol

IUPAC Name

sodium 3-(2-hydroxyethoxy)propanoate

InChI

InChI=1S/C5H10O4.Na/c6-2-4-9-3-1-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1

InChI Key

CTAOUTPCLXWLER-UHFFFAOYSA-M

Canonical SMILES

C(COCCO)C(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Research Applications of Hydroxy-PEG1-acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hydroxy-PEG1-acid sodium salt, a heterobifunctional linker increasingly utilized in biomedical research. We will delve into its core properties, primary applications, and detailed experimental protocols for its use in bioconjugation, drug delivery systems, and the functionalization of nanoparticles.

Core Concepts: Understanding this compound

This compound is a valuable tool in the field of bioconjugation. It belongs to the class of polyethylene (B3416737) glycol (PEG) derivatives, which are well-regarded for their biocompatibility and low toxicity.[1] This molecule is characterized by a short, discrete PEG chain (n=1) with a hydroxyl (-OH) group at one end and a carboxylic acid group at the other. For enhanced stability during storage and shipping, the carboxylic acid is provided as a sodium salt. The free acid form can be unstable due to the potential for the hydroxyl and carboxylic acid groups to react with each other and form polymers.[2][3][4]

The key feature of this molecule is its heterobifunctional nature, meaning it possesses two different reactive functional groups. This allows for the sequential and controlled conjugation of two different molecules. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media, a crucial property for many biological applications.[2][3][4]

Key Properties and Advantages:
  • Biocompatibility: The PEG backbone is well-tolerated in biological systems.[1]

  • Increased Solubility: The hydrophilic nature of the PEG chain can impart better solubility to hydrophobic molecules.[2][3][4]

  • Heterobifunctionality: The distinct hydroxyl and carboxyl groups enable specific, stepwise conjugation reactions.

  • Defined Length: As a discrete PEG1 linker, it provides a precise and short spacer arm between conjugated molecules.

Primary Research Applications

The unique properties of this compound make it a versatile tool in several areas of research:

  • Drug Delivery: It is frequently used as a linker to connect therapeutic agents to targeting moieties, such as antibodies or peptides. The PEG component can help to increase the circulation time of the drug conjugate in the body, leading to improved efficacy and reduced toxicity.[1]

  • Bioconjugation: This linker is instrumental in the synthesis of complex biomolecules. For example, it can be used to attach small molecule drugs, fluorescent dyes, or other reporter molecules to proteins, peptides, or oligonucleotides.

  • Nanoparticle Functionalization: The carboxylic acid or hydroxyl group can be used to anchor the linker to the surface of nanoparticles, while the other functional group remains available for the attachment of targeting ligands or therapeutic payloads. This surface modification can improve the stability and biocompatibility of nanoparticles and enable targeted delivery.

  • PROTACs and Antibody-Drug Conjugates (ADCs): The defined length and hydrophilicity of short PEG linkers are advantageous in the design of Proteolysis Targeting Chimeras (PROTACs) and ADCs, where precise spatial orientation between the different components of the conjugate is critical for activity.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the typical performance of reactions involving this class of linkers.

Property Value Source
Molecular Formula C5H9NaO4[2]
Molecular Weight 156.1 g/mol [2]
Purity Typically ≥95% or ≥98%[2]
Storage Condition -20°C, desiccated[4]
Solubility Water, DMSO, DMF[4]
Reaction Type Coupling Reagent Typical Yield Key Considerations
Amide Bond FormationEDC/NHS>85%Water-soluble byproducts, requires careful pH control.
Amide Bond FormationHATU>90%High efficiency, fast reaction times, but higher cost.
EsterificationDCC/DMAPHighDCC byproduct (DCU) is insoluble and requires removal.

Note: Typical yields are dependent on the specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies for the two primary types of reactions involving this compound are provided below.

Amide Bond Formation via the Carboxylic Acid Group

This is the most common application, where the carboxylic acid is coupled to a primary amine-containing molecule. The use of carbodiimide (B86325) chemistry, such as with EDC and NHS, is a standard approach.

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol:

  • Reagent Preparation:

    • Dissolve this compound in Activation Buffer to a final concentration of 10-20 mg/mL.

    • Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO immediately before use.

    • Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration.

  • Activation of the Carboxyl Group:

    • To the this compound solution, add a 2 to 5-fold molar excess of both EDC and NHS from the stock solutions.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. This forms a more stable NHS-ester intermediate.

  • Conjugation to the Amine-Containing Molecule:

    • Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing molecule to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the amine-containing molecule is typically used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting PEG-amide conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

Esterification via the Hydroxyl Group

The hydroxyl group can be reacted with a carboxylic acid-containing molecule to form an ester bond. This reaction is often catalyzed by a carbodiimide and an acylation catalyst like DMAP.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable organic solvent

Protocol:

  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1 equivalent), this compound (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Reaction Initiation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 5% HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ester conjugate.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

Amide_Bond_Formation PEG_COOH Hydroxy-PEG1-acid (Carboxyl Group) EDC_NHS EDC, NHS pH 4.5-6.0 PEG_COOH->EDC_NHS Amine Amine-containing Molecule (R-NH2) Coupling pH 7.2-7.5 Amine->Coupling Activated_PEG NHS-activated PEG EDC_NHS->Activated_PEG Activation Activated_PEG->Coupling Conjugate PEG-Amide Conjugate Coupling->Conjugate Conjugation

Caption: Amide bond formation workflow using EDC/NHS chemistry.

Esterification_Reaction PEG_OH Hydroxy-PEG1-acid (Hydroxyl Group) DCC_DMAP DCC, DMAP Anhydrous Solvent PEG_OH->DCC_DMAP Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->DCC_DMAP Conjugate PEG-Ester Conjugate DCC_DMAP->Conjugate Esterification

Caption: Esterification reaction workflow using DCC and DMAP.

Nanoparticle_Functionalization Nanoparticle Nanoparticle Core (e.g., with amine groups) PEG_Linker Hydroxy-PEG1-acid (Activated Carboxyl) Nanoparticle->PEG_Linker Covalent Attachment PEGylated_NP PEGylated Nanoparticle with terminal -OH PEG_Linker->PEGylated_NP Targeting_Ligand Targeting Ligand (e.g., with activated acid) PEGylated_NP->Targeting_Ligand Conjugation via -OH group Functionalized_NP Functionalized Nanoparticle Targeting_Ligand->Functionalized_NP

Caption: Logical workflow for nanoparticle surface functionalization.

References

Hydroxy-PEG1-acid sodium salt structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG1-acid sodium salt, systematically known as sodium 2-(2-hydroxyethoxy)acetate, is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. As a member of the polyethylene (B3416737) glycol (PEG) family, it possesses a hydrophilic ethylene (B1197577) glycol unit, a terminal hydroxyl group, and a carboxylate group. This unique structure imparts desirable properties such as enhanced water solubility and biocompatibility to molecules it is conjugated with. The hydroxyl and carboxylate moieties serve as versatile reactive handles for the attachment of a wide range of molecules, including proteins, peptides, small molecule drugs, and nanoparticles. This guide provides a comprehensive overview of its structure, chemical properties, synthesis, and applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a single ethylene glycol unit functionalized with a terminal hydroxyl group and a sodium carboxylate.

Structure:

IUPAC Name: Sodium 2-(2-hydroxyethoxy)acetate[1]

Synonyms: Sodium β-Hydroxyethoxyacetate, Hydroxy-PEG1-CH2CO2H, sodium salt[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in various experimental settings.

PropertyValueReferences
Molecular Formula C₄H₇NaO₄[1][2]
Molecular Weight 142.09 g/mol [1][3]
Appearance White to off-white crystalline solid[4]
Melting Point 210-212 °C (decomposition)[4]
pKa (of the corresponding acid) ~3.3[4]
Solubility
    WaterSparingly soluble (5-10 mg/mL at 25°C)[5]
    Polar aprotic solvents (e.g., DMSO)Readily soluble[5]
    Other organic solventsSoluble in many organic solvents including chloroform, methylene (B1212753) chloride, DMF. Less soluble in alcohol and toluene. Not soluble in ether.[5]
Stability Stable under acidic conditions; decomposes under alkaline conditions. The sodium salt form is stable for storage and shipping, while the free acid form is not stable and can self-react to form polymers.[4][6]
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the methylene protons adjacent to the oxygen atoms would be expected in the range of δ 3.6–4.2 ppm.[3]

  • ¹³C NMR: The carbonyl carbon of the carboxylate group would be expected to appear at approximately 170 ppm.[3]

  • FT-IR: Characteristic peaks would be observed for the O-H stretch of the hydroxyl group, the C-O stretches of the ether and alcohol, and the asymmetric and symmetric stretches of the carboxylate group.

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the synthesis of this compound. The following is a representative laboratory-scale protocol based on the Williamson ether synthesis.

Materials:

  • Ethylene glycol

  • Sodium metal

  • Sodium monochloroacetate

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Acetone

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Preparation of Sodium Ethylene Glycolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol in an anhydrous solvent. Add sodium metal portion-wise with stirring. The reaction is exothermic and will produce hydrogen gas. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethylene glycolate.

  • Williamson Ether Synthesis: To the solution of sodium ethylene glycolate, add sodium monochloroacetate. Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. The crude product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/acetone. The purified product should be dried under vacuum.

Caption: Synthesis workflow for this compound.

General Protocol for Bioconjugation to a Protein

This compound can be used to link a biomolecule (e.g., a protein) to another molecule of interest. This typically involves a two-step process: activation of the carboxylate group followed by reaction with an amine-containing molecule.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., Tris or glycine (B1666218) solution)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of the Carboxylate Group: Dissolve this compound in a suitable buffer. Add NHS and EDC to the solution to activate the carboxylate group, forming an NHS ester. The reaction is typically carried out at room temperature for a few hours.

  • Conjugation to the Protein: Add the activated Hydroxy-PEG1-acid NHS ester to the protein solution. The NHS ester will react with primary amines (e.g., on lysine (B10760008) residues) on the surface of the protein to form a stable amide bond. The reaction is typically performed at room temperature or 4°C with gentle stirring.

  • Quenching and Purification: After the desired reaction time, quench any unreacted NHS ester by adding a quenching solution. Purify the resulting protein conjugate from excess linker and byproducts using size-exclusion chromatography.

BioconjugationWorkflow A This compound B EDC, NHS C Activated NHS Ester B->C Activation Reaction D Protein with Primary Amines C->D Conjugation Reaction E Protein-PEG Conjugate D->E Amide Bond Formation F Quench Reaction E->F G Size-Exclusion Chromatography F->G Purification H Purified Conjugate G->H Isolation

Caption: General workflow for protein bioconjugation.

Applications

The bifunctional nature of this compound makes it a valuable tool in various applications:

  • Drug Delivery: As a PEG linker, it can be used to attach drugs to larger molecules or nanoparticles, improving the drug's solubility, stability, and pharmacokinetic profile.[7] The hydrophilic PEG chain can help to reduce immunogenicity and increase circulation time in the body.

  • Bioconjugation: It serves as a spacer to link different biomolecules, such as proteins, peptides, or oligonucleotides, for applications in diagnostics, and therapeutics.[8]

  • Surface Modification: The carboxylate or hydroxyl group can be used to attach the linker to surfaces, such as nanoparticles or microplates, to create a hydrophilic and biocompatible coating that can be further functionalized.

  • Chemical Synthesis: It is used as a building block in the synthesis of more complex molecules and materials.[4]

Conclusion

This compound is a versatile heterobifunctional linker with a desirable combination of hydrophilicity, biocompatibility, and reactive functional groups. Its well-defined structure and chemical properties make it a valuable component in the design and synthesis of advanced biomaterials, drug delivery systems, and bioconjugates. The experimental protocols provided in this guide offer a starting point for its synthesis and application, empowering researchers and scientists to leverage its unique characteristics in their work. Further research to fully characterize its spectroscopic properties and to quantify its stability under various conditions will undoubtedly expand its utility in the scientific community.

References

Hydroxy-PEG1-acid Sodium Salt: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Hydroxy-PEG1-acid sodium salt, a versatile bifunctional linker used extensively in bioconjugation, drug delivery, and surface modification. While specific quantitative data for this compound is not extensively available in public literature, this document synthesizes established principles of polyethylene (B3416737) glycol (PEG) chemistry, information from analogous compounds, and standardized experimental methodologies to offer a robust framework for its practical application.

Executive Summary

This compound is a hydrophilic linker possessing a terminal hydroxyl group and a carboxylate group. The sodium salt form is preferentially used due to its enhanced stability compared to the free acid form, which is susceptible to intramolecular cyclization and polymerization.[1][2][3][4] Its short, single ethylene (B1197577) glycol unit confers high water solubility.[1][2][3][4] Stability is influenced by temperature, pH, and the presence of oxidative agents. This guide details the qualitative solubility and stability characteristics of this compound and provides standardized protocols for the quantitative determination of these properties.

Chemical and Physical Properties

PropertyValue/DescriptionSource
Chemical Name Sodium 2-(2-hydroxyethoxy)acetateN/A
Synonyms This compound[1][2][3][4]
CAS Number 2855229-28-4[1]
Molecular Formula C₅H₉NaO₄[1]
Molecular Weight 156.11 g/mol [1][4]
Appearance White to off-white solid or viscous liquidGeneral Knowledge
Storage Typically stored at -20°C for long-term stability[1][5]

Solubility Profile

Qualitative Solubility

Based on supplier information for the longer chain analogue, Hydroxy-PEG10-acid sodium salt, it is anticipated that this compound is soluble in the following solvents:[5]

  • Water

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

Factors Influencing Solubility
  • pH: The solubility in aqueous solutions is expected to be high, particularly at neutral and basic pH, due to the ionized carboxylate group. At acidic pH, protonation to the less soluble free carboxylic acid may slightly reduce solubility.

  • Temperature: For most solids, solubility in water increases with temperature. It is expected that this compound will follow this trend.

  • Ionic Strength: The presence of other salts in the solution can influence solubility through the common ion effect or "salting out" at high concentrations.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol such as the shake-flask method can be employed.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., ultrapure water, PBS, DMSO) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using an appropriate analytical technique. Since the molecule lacks a strong chromophore, a method such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is suitable.[6]

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect clear supernatant C->D E Dilute aliquot D->E F Analyze by HPLC-CAD E->F G Calculate concentration F->G G cluster_main Instability of Hydroxy-PEG1-acid (Free Acid) A Hydroxy-PEG1-acid (Free Acid Form) B Intramolecular Esterification A->B C Intermolecular Polymerization A->C D Degradation Products (Lactone/Polymer) B->D C->D G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Sampling Sample at time points Acid->Sampling Base Basic Base->Sampling Oxidation Oxidative Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photolytic Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC-CAD Neutralize->HPLC Data Monitor parent peak decrease and degradant peak increase HPLC->Data

References

The Pivotal Role of the Hydroxyl Group in Hydroxy-PEG1-acid Sodium Salt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG1-acid sodium salt is a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal hydroxyl group and a carboxylic acid (stabilized as a sodium salt), provides a versatile platform for the covalent attachment and modification of a wide array of molecules. This technical guide delves into the core functionalities of this linker, with a particular focus on the strategic role of its hydroxyl group. We will explore its chemical properties, detail experimental protocols for its modification, and discuss its application in advanced therapeutic modalities, providing a comprehensive resource for researchers in the field.

Introduction to this compound

This compound (C₅H₉NaO₄, MW: 156.11 g/mol ) is a short-chain polyethylene (B3416737) glycol (PEG) derivative that serves as a molecular bridge, connecting two different chemical entities.[1][2] Its heterobifunctional nature is key to its utility; the terminal carboxylic acid allows for reaction with primary amines, while the hydroxyl group offers a secondary site for further derivatization.[3][4] The single ethylene (B1197577) glycol unit imparts hydrophilicity, which can enhance the solubility of conjugated molecules in aqueous media.[1][3] The sodium salt form of the carboxylic acid ensures stability for storage and shipping, as the free acid form is prone to intramolecular reactions with the hydroxyl group, leading to polymerization.[1][2][3]

Chemical and Physical Properties

While specific quantitative data for this compound is not extensively published, its properties can be inferred from its constituent parts: a short PEG chain, a hydroxyl group, and a carboxylate.

PropertyValue / Description
Molecular Formula C₅H₉NaO₄
Molecular Weight 156.11 g/mol
Appearance Typically a white to off-white solid.
Purity Commercially available with purities often ≥95-98%.[5]
Solubility Soluble in water, DMSO, and DMF. The solubility in other organic solvents can be estimated based on its ethylene glycol component, which shows good solubility in solvents like chloroform (B151607) and benzene, but poor solubility in alkanes like hexane (B92381) and cyclohexane.[6][7]
Stability The sodium salt form is stable under standard storage conditions (-20°C).[3] The stability of the carboxylate in solution is pH-dependent, with the pKa of short-chain carboxylic acids typically in the range of 4-5.[1][8]
Reactivity The hydroxyl group can undergo reactions typical of primary alcohols, such as esterification, tosylation, and conversion to other functional groups. The carboxylate group can be activated to react with primary amines.

The Versatile Chemistry of the Hydroxyl Group

The hydroxyl group is a cornerstone of this linker's versatility, providing a secondary reaction site for a multitude of chemical transformations. This allows for the sequential or orthogonal conjugation of different molecules, a critical capability in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Key Reactions of the Hydroxyl Group

The hydroxyl group can be activated or converted into other functional groups to facilitate a wide range of conjugation strategies.

  • Esterification: The hydroxyl group can react with carboxylic acids or their activated derivatives to form stable ester linkages. This is a common method for attaching small molecule drugs or other payloads.

  • Tosylation/Mesylation: Conversion of the hydroxyl group to a tosylate or mesylate creates an excellent leaving group.[9][10] This "activated" hydroxyl can then be easily displaced by a variety of nucleophiles, such as amines, thiols, or azides, to introduce new functionalities.

  • Mitsunobu Reaction: This powerful reaction allows for the direct conversion of the hydroxyl group to a wide range of other functional groups, including azides, amines (after reduction), and thiols, under mild conditions.[11]

  • Conversion to Halides: The hydroxyl group can be converted to a halide (e.g., chloride, bromide) using standard halogenating agents, providing another route for subsequent nucleophilic substitution reactions.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving the hydroxyl and carboxylic acid groups of this compound and similar molecules.

Activation of the Carboxylic Acid: EDC/NHS Coupling

This protocol details the activation of the carboxylic acid terminus for conjugation to a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Amine-containing molecule (e.g., protein, peptide)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve this compound in the Activation Buffer.

  • Add EDC and NHS to the solution. A 2- to 5-fold molar excess of EDC and NHS over the PEG linker is a common starting point.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Immediately add the NHS-activated linker solution to the amine-containing molecule dissolved in Coupling Buffer. The pH is raised to 7.2-7.5 to facilitate the reaction with the primary amine.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

EDC_NHS_Coupling cluster_activation Activation Step (pH 4.7-6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) PEG_COOH Hydroxy-PEG1-COOH Reactive_Intermediate O-acylisourea intermediate PEG_COOH->Reactive_Intermediate + EDC EDC EDC NHS NHS NHS_Ester Hydroxy-PEG1-NHS Ester Reactive_Intermediate->NHS_Ester + NHS Conjugate Hydroxy-PEG1-Protein (Amide Bond) NHS_Ester->Conjugate + Protein-NH2 Protein_NH2 Protein-NH2 Protein_NH2->Conjugate

Figure 1: EDC/NHS Coupling Workflow.

Activation of the Hydroxyl Group: Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.[10]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine (B92270)

  • Dichloromethane (DCM), anhydrous

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add TEA or pyridine (as a base) and a catalytic amount of DMAP.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of TsCl in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Wash the reaction mixture with water, followed by a mild acid (e.g., 1M HCl) and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the tosylated product.

Tosylation_Workflow Start Hydroxy-PEG1-acid (sodium salt) Step1 Dissolve in anhydrous DCM Start->Step1 Step2 Add TEA/Pyridine & DMAP Step1->Step2 Step3 Cool to 0°C Step2->Step3 Step4 Add TsCl in DCM Step3->Step4 Step5 Stir overnight at RT Step4->Step5 Step6 Aqueous workup (Wash steps) Step5->Step6 End Tosylated-PEG1-acid Step6->End

Figure 2: Tosylation Experimental Workflow.

Conversion of the Hydroxyl Group via the Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting the hydroxyl group into various other functionalities with an inversion of stereochemistry.[11] Here, we describe a general procedure for converting the alcohol to an azide (B81097), which can then be reduced to an amine.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve this compound, PPh₃, and DPPA in anhydrous THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DEAD or DIAD dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to yield the azido-PEG1-acid derivative.

  • The azide can be subsequently reduced to a primary amine using various methods, such as catalytic hydrogenation or Staudinger reduction.

Mitsunobu_Reaction cluster_reagents Reagents cluster_process Reaction Process cluster_products Products PEG_OH Hydroxy-PEG1-acid Mix Mix in THF at 0°C PEG_OH->Mix PPh3 PPh3 PPh3->Mix DEAD DEAD/DIAD DEAD->Mix DPPA DPPA (Azide Source) DPPA->Mix React Stir at RT Mix->React Purify Purification React->Purify Azido_PEG Azido-PEG1-acid Purify->Azido_PEG Amine_PEG Amino-PEG1-acid Azido_PEG->Amine_PEG Reduction

Figure 3: Mitsunobu Reaction Logical Relationship.

Applications in Drug Development: A Focus on Targeted Therapies

The dual functionality of this compound makes it an ideal linker for constructing complex therapeutic agents where precise control over molecular architecture is paramount. Short PEG linkers are particularly valuable in the design of PROTACs and ADCs.[][13]

Role in PROTACs

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[11] Short PEG linkers, like Hydroxy-PEG1-acid, are used to optimize the length and hydrophilicity of the linker, which influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[][14] The hydroxyl group can be used as an attachment point for either the target-binding ligand or the E3 ligase ligand, while the carboxylic acid attaches to the other component.

Application in Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the drug at the tumor site. Hydroxy-PEG1-acid can be used to conjugate the drug to the antibody. For instance, the carboxylic acid can be coupled to an amine on the antibody, and the hydroxyl group can be modified to attach the cytotoxic payload. The PEG component can improve the solubility and pharmacokinetic profile of the ADC.[15]

Case Study: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy.[16] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation, survival, and metastasis through downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[17]

Small molecule EGFR inhibitors and anti-EGFR antibodies are established therapeutic strategies.[18] Hydroxy-PEG-acid linkers can be employed to create novel EGFR-targeted therapies, such as ADCs or PROTACs, to overcome resistance or improve efficacy.

Example Application: An ADC could be constructed using an anti-EGFR antibody. The carboxylic acid of a Hydroxy-PEG-acid linker could be conjugated to a lysine (B10760008) residue on the antibody. The hydroxyl group of the linker could be modified to attach a potent cytotoxic drug. Upon binding to EGFR on a cancer cell, the ADC is internalized, and the drug is released, leading to cell death.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K ADC Anti-EGFR ADC (with PEG Linker) ADC->EGFR Binding Drug Cytotoxic Drug ADC->Drug Internalization & Drug Release RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Drug->Proliferation Inhibition

Figure 4: EGFR Signaling Pathway and ADC Intervention.

Conclusion

This compound is a valuable tool in the armamentarium of the modern bioconjugation chemist. The strategic importance of its hydroxyl group cannot be overstated, as it provides a secondary, modifiable handle that enables the construction of sophisticated and highly functional molecular architectures. From enhancing the solubility and stability of small molecule drugs to providing the critical linkage in next-generation targeted therapies like ADCs and PROTACs, the versatility of this seemingly simple linker is a testament to the power of thoughtful molecular design. As the field of drug development continues to evolve towards ever-more precise and potent therapeutics, the role of well-defined, heterobifunctional linkers such as this compound is set to become even more prominent.

References

An In-depth Technical Guide on the Function of the Carboxylic Acid Group in Hydroxy-PEG1-acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG1-acid sodium salt is a heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and surface modification. This technical guide delves into the pivotal role of its carboxylic acid group. This functional group serves as a versatile handle for the covalent attachment of the PEG linker to amine-containing molecules, such as proteins, peptides, and small molecule drugs. The primary mechanism of conjugation involves the activation of the carboxylic acid, most commonly through 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, to form a stable amide bond. This guide will provide a comprehensive overview of the chemistry, experimental protocols, and quantitative impact of utilizing the carboxylic acid functionality of this compound in various applications.

Introduction: The Molecular Architecture and its Implications

This compound, as its name suggests, is comprised of three key components: a terminal hydroxyl (-OH) group, a single ethylene (B1197577) glycol unit (PEG1), and a terminal carboxylic acid (-COOH) group, which is supplied as a sodium salt for enhanced stability.[1][2] The free acid form can be unstable due to potential polymerization through reaction between the hydroxyl and carboxylic acid groups.[1] The hydrophilic nature of the short PEG spacer can increase the aqueous solubility of the molecule it is conjugated to.[1]

The core utility of this molecule lies in its heterobifunctional nature, allowing for directional and controlled conjugation strategies. While the hydroxyl group offers a potential site for further modification, the carboxylic acid is the primary reactive center for attachment to biological molecules and surfaces.

The Central Role of the Carboxylic Acid Group in Bioconjugation

The terminal carboxylic acid is the workhorse of this compound, enabling its use as a linker. Its primary function is to react with primary amines, which are abundantly present in biological molecules like the lysine (B10760008) residues of proteins, to form a highly stable amide bond.[3]

Activation via EDC/NHS Chemistry

Direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient under physiological conditions. Therefore, the carboxylic acid group must first be "activated" to a more reactive form. The most prevalent method for this activation in bioconjugation is the use of a water-soluble carbodiimide, such as EDC, in combination with NHS or its water-soluble analog, sulfo-NHS.[3]

This two-step process is favored as it enhances efficiency and allows for better control over the conjugation reaction.[4]

The activation and coupling process can be summarized as follows:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of Hydroxy-PEG1-acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester: NHS is added to the reaction to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule (e.g., a protein) to form a stable amide bond, releasing NHS.

The activation reaction with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2, while the subsequent reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8.[5]

EDC_NHS_Reaction

Caption: EDC/NHS activation and subsequent amine coupling pathway.

Quantitative Impact of Conjugation

The conjugation of molecules with PEG linkers, even short ones like PEG1, can have a significant impact on their physicochemical and biological properties. The extent of these effects is often dependent on the nature of the conjugated molecule and the degree of PEGylation.

ParameterEffect of Conjugation with Short PEG-AcidQuantitative Data (Illustrative)
Solubility Increased aqueous solubility of hydrophobic molecules.[6]Conjugation of rapamycin (B549165) to PEG1000 doubled its solubility in PBS.
Pharmacokinetics Can lead to altered biodistribution and clearance rates.[7]Introducing a PEG chain can significantly decrease renal uptake of radiotracers.[6]
Biological Activity Can modulate the biological activity of the conjugated molecule.Modification with a 10 kDa PEG chain reduced the in vitro cytotoxicity of an affibody-drug conjugate by approximately 22.5-fold.[8]
Toxicity Can reduce the non-specific cytotoxicity of certain molecules.Incorporating a PEG unit can mitigate the toxicity of cell-penetrating peptide conjugates.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to an amine-containing molecule, such as a protein, using EDC/NHS chemistry. Optimization is often necessary for specific applications.

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure for Aqueous Conjugation
  • Preparation of Reactants:

    • Equilibrate all reagents to room temperature before use.

    • Dissolve the amine-containing molecule in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Prepare stock solutions of this compound, EDC, and NHS in the Activation Buffer.

  • Activation of Hydroxy-PEG1-acid:

    • In a separate reaction vessel, mix Hydroxy-PEG1-acid with EDC and NHS in the Activation Buffer. A molar excess of EDC and NHS over the PEG-acid is typically used (e.g., 2-fold and 5-fold molar excess, respectively).

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Amine-containing Molecule:

    • Add the activated Hydroxy-PEG1-acid solution to the solution of the amine-containing molecule. The molar ratio of the activated PEG to the target molecule will determine the degree of conjugation and should be optimized.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Experimental_Workflow

Caption: A generalized workflow for protein conjugation.

Characterization of the Conjugate

The successful conjugation and the degree of PEGylation can be assessed using various analytical techniques:

  • SDS-PAGE: An increase in the molecular weight of the protein after conjugation can be visualized.

  • Mass Spectrometry (MS): Provides a precise measurement of the mass of the conjugate, allowing for the determination of the number of PEG units attached.[9]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the conjugated product from the unreacted protein and to quantify the degree of PEGylation.[1]

  • NMR Spectroscopy: Can be used for the characterization of the conjugate structure.[10]

Conclusion

The carboxylic acid group is the cornerstone of this compound's functionality as a heterobifunctional linker. Its ability to be efficiently activated by EDC/NHS chemistry to form stable amide bonds with amine-containing molecules makes it an invaluable tool in the fields of drug delivery, bioconjugation, and materials science. A thorough understanding of the reaction chemistry and careful optimization of the experimental conditions are crucial for achieving the desired conjugation efficiency and preserving the biological activity of the target molecule. The use of this short, hydrophilic linker can impart beneficial properties, such as increased solubility and altered pharmacokinetic profiles, making it a versatile component in the design of novel therapeutics and functionalized materials.

References

Methodological & Application

Protocol for Protein Conjugation with Hydroxy-PEG1.acid Sodium Salt: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced stability, reduced immunogenicity, and improved solubility.

This application note provides a detailed protocol for the conjugation of proteins with Hydroxy-PEG1-acid sodium salt. This heterobifunctional PEG linker possesses a terminal hydroxyl group and a carboxylic acid group (as a sodium salt). The protocol will focus on the activation of the carboxylic acid moiety using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form an amine-reactive NHS ester. This activated PEG linker can then efficiently react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the surface of the target protein to form stable amide bonds.

Principle of the Reaction

The conjugation process is a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC in the presence of NHS to form a more stable, amine-reactive NHS ester. In the second step, the NHS-activated PEG is introduced to the protein solution, where it reacts with primary amine groups on the protein surface. The reaction efficiency is dependent on several factors, including pH, temperature, and the molar ratio of reactants.

Quantitative Data for PEGylation Reactions

The success of protein PEGylation is highly dependent on the precise control of reaction conditions. The following tables summarize key quantitative parameters for the activation of this compound and its subsequent conjugation to a protein.

Table 1: Reaction Conditions for Activation of this compound

ParameterRecommended RangeNotes
pH 4.5 - 6.0Optimal for EDC/NHS activation of carboxylic acids.[1][2][3]
Molar Ratio (PEG-acid:EDC:NHS) 1 : (2-5) : (2-5)A molar excess of EDC and NHS ensures efficient activation.[1]
Reaction Time 15 - 30 minutesSufficient time for the formation of the NHS ester intermediate.[1][2][3]
Temperature Room TemperatureMild conditions that preserve the integrity of the reagents.[1][2][3]
Solvent Anhydrous DMF or DMSORequired for dissolving the PEG linker and activation reagents.[1]

Table 2: Reaction Conditions for Protein Conjugation with NHS-activated PEG

ParameterRecommended RangeNotes
pH 7.0 - 8.5Facilitates the nucleophilic attack of primary amines on the NHS ester.[1][2][3]
Molar Ratio (Activated PEG:Protein) 5:1 to 50:1The optimal ratio is protein-dependent and should be determined empirically.[1]
Protein Concentration 1 - 10 mg/mLHigher concentrations can sometimes lead to aggregation.
Reaction Time 1 - 2 hours at RT, or overnight at 4°CLonger reaction times may be needed at lower temperatures.[1]
Temperature 4°C to Room TemperatureLower temperatures can help maintain protein stability.[1]
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1 M GlycineAdded to stop the reaction by consuming unreacted NHS esters.[1]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins.

Materials
  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES buffer, pH 5.0-6.0

  • Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis or Size-Exclusion Chromatography (SEC) system for purification

Procedure

Part 1: Activation of this compound

  • Reagent Preparation: Allow this compound, EDC, and NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Immediately before use, prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation Reaction: In a suitable reaction vessel, add the this compound solution.

  • To the PEG solution, add the appropriate volumes of EDC and NHS stock solutions to achieve the desired molar excess (e.g., 1:2:2 molar ratio of PEG-acid:EDC:NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Part 2: Protein Conjugation

  • Protein Preparation: Prepare a solution of the protein of interest in the Conjugation Buffer (PBS, pH 7.4). Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Conjugation Reaction: Immediately add the freshly prepared activated PEG-NHS ester solution from Part 1 to the protein solution. The volume of the added PEG solution should not exceed 10% of the total reaction volume to maintain protein stability.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal incubation time and temperature should be determined empirically for each protein.

  • Quenching: To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

  • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted PEG-NHS esters are hydrolyzed.

Part 3: Purification of the PEGylated Protein

  • Remove unreacted PEG, hydrolyzed PEG, and reaction byproducts from the PEGylated protein using either dialysis or size-exclusion chromatography (SEC).

  • Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) at 4°C with several buffer changes.

  • Size-Exclusion Chromatography (SEC): Equilibrate the SEC column with an appropriate buffer. Load the quenched reaction mixture onto the column and collect the fractions containing the PEGylated protein.

  • Analyze the purified fractions using SDS-PAGE and/or other analytical techniques to confirm the presence and purity of the PEGylated protein.

Visualizations

Experimental Workflow

G Experimental Workflow for Protein PEGylation cluster_0 Part 1: Activation of PEG-acid cluster_1 Part 2: Protein Conjugation cluster_2 Part 3: Purification & Analysis A Prepare Stock Solutions (PEG-acid, EDC, NHS) in anhydrous DMF/DMSO B Mix PEG-acid, EDC, and NHS (Molar Ratio 1:2:2) A->B Add reagents C Incubate for 15-30 min at Room Temperature B->C Activate E Add Activated PEG-NHS to Protein Solution C->E Add activated PEG D Prepare Protein Solution in PBS (pH 7.4) D->E F Incubate for 1-2 hours (RT) or overnight (4°C) E->F Conjugate G Quench Reaction with Tris-HCl F->G Stop reaction H Purify PEGylated Protein (Dialysis or SEC) G->H Purify I Analyze Purified Product (SDS-PAGE, etc.) H->I Characterize

Caption: Workflow for protein conjugation with this compound.

Interferon-alpha Signaling Pathway

Many therapeutic proteins, such as Interferon-alpha (IFN-α), exert their biological effects through specific cell signaling pathways. PEGylation of IFN-α is a common strategy to improve its therapeutic efficacy. The following diagram illustrates the JAK-STAT signaling pathway initiated by IFN-α.

G Interferon-alpha (IFN-α) Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus IFN IFN-α Receptor IFNAR1 / IFNAR2 Receptor Complex IFN->Receptor Binding JAK JAK1 & TYK2 (Janus Kinases) Receptor->JAK Activation & Phosphorylation STAT STAT1 & STAT2 (Signal Transducers and Activators of Transcription) JAK->STAT Phosphorylation ISGF3_formation Formation of ISGF3 Complex (STAT1-STAT2-IRF9) STAT->ISGF3_formation Complexes with IRF9 ISGF3_nucleus ISGF3 Complex ISGF3_formation->ISGF3_nucleus Translocation ISRE ISRE (Interferon-Stimulated Response Element) ISGF3_nucleus->ISRE Binding Transcription Transcription of Interferon-Stimulated Genes (ISGs) ISRE->Transcription Initiation

Caption: The JAK-STAT signaling pathway activated by Interferon-alpha.

References

A Comprehensive Guide to Utilizing Hydroxy-PEG1-acid Sodium Salt for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of Hydroxy-PEG1-acid sodium salt in the development of advanced drug delivery systems. This guide covers key aspects from fundamental properties to specific experimental procedures, data presentation, and visualization of relevant biological pathways.

Introduction to this compound in Drug Delivery

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that offers significant advantages in drug delivery research. Its structure, featuring a hydroxyl group at one end and a carboxylic acid at the other, allows for versatile conjugation chemistries. The short, single ethylene (B1197577) glycol unit provides a hydrophilic spacer that can improve the solubility and pharmacokinetic profile of conjugated molecules. The sodium salt form ensures stability for storage and handling.

The process of attaching PEG chains to a molecule, known as PEGylation, is a widely adopted strategy to enhance the therapeutic potential of drugs, proteins, and nanoparticles. Key benefits of PEGylation include:

  • Prolonged Systemic Circulation: PEGylation increases the hydrodynamic radius of the drug or carrier, reducing renal clearance and extending its half-life in the bloodstream.

  • Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic drugs in aqueous environments.

  • Reduced Immunogenicity: The PEG layer can shield the drug or carrier from the immune system, reducing the likelihood of an immune response.

  • Enhanced Stability: PEGylation can protect the therapeutic agent from enzymatic degradation.

  • Passive Targeting to Tumors: For nanoparticle formulations, PEGylation facilitates the exploitation of the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.

Properties of this compound

PropertyValueReference
Molecular Formula C₅H₉NaO₄[1](2)
Molecular Weight 156.11 g/mol [1](2)
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF[3](4)
Storage -20°C, desiccated[3](4)
Stability The sodium salt form is stable for storage and shipping. The free acid form is unstable and can self-react to form polymers.[5](6)

Experimental Protocols

This section provides detailed protocols for the conjugation of amine-containing molecules to this compound and the formulation of PEGylated nanoparticles.

Protocol for Conjugating an Amine-Containing Drug to this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of a drug containing a primary amine to the carboxylic acid terminus of this compound using the carbodiimide (B86325) crosslinker EDC in the presence of N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Amine-containing drug

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing or centrifugal filter units for purification

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to come to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a stock solution of the amine-containing drug in an appropriate solvent.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, dissolve this compound in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the Hydroxy-PEG1-acid solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group by forming a more stable NHS ester.

  • Conjugation to Amine-Containing Drug:

    • Add the amine-containing drug solution to the activated Hydroxy-PEG1-acid solution. The molar ratio of the drug to the PEG linker should be optimized for the specific application, but a 1:1 to 1:1.5 ratio is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. The reaction of the NHS ester with the primary amine is most efficient at this pH range.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • Purify the PEG-drug conjugate from unreacted drug, PEG linker, and reaction by-products using dialysis against PBS or centrifugal filtration. The choice of molecular weight cut-off for the membrane should be based on the size of the conjugate.

    • Analyze the purified conjugate using techniques such as HPLC, mass spectrometry, and NMR to confirm successful conjugation and assess purity.

Experimental Workflow for Drug Conjugation:

G reagents Prepare Reagents (Hydroxy-PEG1-acid, Drug, EDC, NHS) activation Activate Carboxylic Acid (Add EDC/NHS to PEG-acid in Activation Buffer) reagents->activation conjugation Conjugate to Drug (Add amine-drug, adjust pH to 7.2-7.5) activation->conjugation quenching Quench Reaction (Add Tris or Hydroxylamine) conjugation->quenching purification Purify Conjugate (Dialysis or Centrifugal Filtration) quenching->purification analysis Analyze Conjugate (HPLC, MS, NMR) purification->analysis

Workflow for conjugating an amine-containing drug to this compound.
Protocol for Formulation of PEGylated PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with a surface functionalized with Hydroxy-PEG1-acid using a single emulsion-solvent evaporation method. The hydroxyl group of the PEG linker can be further modified for targeting applications.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • This compound

  • Drug to be encapsulated

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2-5% w/v in water)

  • Deionized water

  • Centrifuge

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of PLGA and the hydrophobic drug in an organic solvent like DCM.

    • In a separate vial, dissolve this compound in a small amount of the same organic solvent. The amount of the PEG linker can be varied to control the PEG density on the nanoparticle surface.

    • Combine the PLGA/drug solution with the Hydroxy-PEG1-acid solution.

  • Emulsification:

    • Add the organic phase to an aqueous solution of PVA. The volume ratio of the organic to the aqueous phase is typically 1:5 to 1:10.

    • Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. The energy and duration of emulsification will influence the final nanoparticle size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the organic solvent to evaporate completely. This leads to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug. Each wash should be followed by centrifugation and resuspension of the pellet.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticles can be lyophilized. Resuspend the nanoparticle pellet in a solution containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) before freezing and lyophilizing.

  • Characterization:

    • Characterize the size, polydispersity index (PDI), and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).

    • Determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.

    • Confirm the presence of the PEG linker on the nanoparticle surface using techniques like NMR or FTIR.

Experimental Workflow for PLGA Nanoparticle Formulation:

G organic_phase Prepare Organic Phase (PLGA, Drug, Hydroxy-PEG1-acid in DCM) emulsification Emulsification (Add organic phase to PVA solution and sonicate) organic_phase->emulsification evaporation Solvent Evaporation (Stir to evaporate DCM) emulsification->evaporation collection Collect & Wash Nanoparticles (Centrifugation and resuspension) evaporation->collection lyophilization Lyophilization (Optional) (Freeze-drying with cryoprotectant) collection->lyophilization characterization Characterize Nanoparticles (DLS, Drug Loading, etc.) collection->characterization G cluster_0 Cell Membrane cluster_1 Intracellular np PEGylated Nanoparticle receptor Receptor np->receptor Binding clathrin Clathrin-coated pit receptor->clathrin Clathrin-mediated Endocytosis caveolae Caveolae receptor->caveolae Caveolin-mediated Endocytosis endosome Early Endosome clathrin->endosome caveolae->endosome lysosome Lysosome (Drug Release) endosome->lysosome Maturation cytoplasm Cytoplasm (Drug Action) lysosome->cytoplasm G cluster_0 Blood Vessel cluster_1 Tumor Microenvironment np_circ PEGylated Nanoparticle in Circulation leaky_vasc Leaky Tumor Vasculature (Fenestrations) np_circ->leaky_vasc Extravasation np_tumor Nanoparticle Accumulation leaky_vasc->np_tumor poor_lymph Poor Lymphatic Drainage np_tumor->poor_lymph Retention drug_release Sustained Drug Release np_tumor->drug_release tumor_cell Tumor Cell drug_release->tumor_cell Drug Action G np PEGylated Nanoparticle c3 C3 np->c3 Activation c3a C3a (Inflammation) c3->c3a c3b C3b (Opsonin) c3->c3b c5 C5 c3b->c5 C5 Convertase phagocyte Phagocyte c3b->phagocyte Opsonization c5a C5a (Inflammation) c5->c5a c5b C5b c5->c5b mac Membrane Attack Complex (MAC) C5b-9 c5b->mac clearance Accelerated Clearance phagocyte->clearance

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Hydroxy-PEG1-acid sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanocarriers. This document provides detailed application notes and protocols for the surface modification of nanoparticles using Hydroxy-PEG1-acid sodium salt, a short-chain, heterobifunctional PEG linker.

This compound offers several advantages for nanoparticle surface modification. The terminal hydroxyl group can be further functionalized, while the carboxylic acid group allows for covalent conjugation to amine- or hydroxyl-groups on the nanoparticle surface. The short PEG chain (n=1) provides a hydrophilic shield that can enhance stability in biological fluids, reduce non-specific protein adsorption (biofouling), and minimize uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.[1][2]

These application notes will cover the modification of two common nanoparticle platforms: gold nanoparticles (AuNPs) and liposomes. The provided protocols are intended as a starting point and may require optimization based on the specific nanoparticle characteristics and intended application.

Data Presentation

The following tables summarize the expected quantitative changes in nanoparticle properties upon surface modification with a short-chain PEG-acid linker, based on literature data for similar PEGylation processes.

Table 1: Physicochemical Characterization of Gold Nanoparticles (AuNPs) Before and After Surface Modification.

ParameterBare AuNPsPEG-Modified AuNPs
Hydrodynamic Diameter (nm) 15 ± 225 ± 3
Zeta Potential (mV) -35 ± 5-20 ± 4
Polydispersity Index (PDI) < 0.2< 0.3

Note: Data are representative and may vary depending on the initial nanoparticle size, PEGylation efficiency, and measurement conditions.

Table 2: Drug Loading and Release Characteristics of Liposomes Before and After Surface Modification.

ParameterBare LiposomesPEG-Modified Liposomes
Drug Loading Capacity (%) 10 ± 1.58 ± 1.2
Encapsulation Efficiency (%) 95 ± 392 ± 4
Drug Release at 24h (%) 60 ± 545 ± 6

Note: Drug loading and release kinetics are highly dependent on the specific drug, lipid composition, and release assay conditions. A slight decrease in loading capacity can be observed due to the presence of the PEG layer.[3]

Experimental Protocols

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the covalent conjugation of this compound to the surface of citrate-stabilized gold nanoparticles via carbodiimide (B86325) chemistry.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) suspension (e.g., 15 nm)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Milli-Q water

  • Centrifuge tubes

  • Orbital shaker

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in PBS to a final concentration of 10 mM.

    • Add EDC (final concentration 20 mM) and NHS (final concentration 50 mM) to the PEG solution.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.

  • Conjugation to AuNPs:

    • Add the activated PEG solution to the AuNP suspension at a molar ratio of 10,000:1 (PEG:AuNP). The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 4-6 hours at room temperature on an orbital shaker.

  • Purification of PEGylated AuNPs:

    • Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 30 minutes).

    • Carefully remove the supernatant containing unreacted PEG and coupling reagents.

    • Resuspend the AuNP pellet in fresh PBS.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound reagents.

  • Characterization:

    • Resuspend the final PEGylated AuNP pellet in PBS.

    • Characterize the modified nanoparticles using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and Polydispersity Index (PDI), and Zeta Potential measurement to assess the surface charge.

    • Confirm PEGylation using Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).

Protocol 2: Surface Modification of Liposomes with this compound

This protocol describes the incorporation of a PEG-lipid conjugate, synthesized from this compound and a phospholipid, into liposomes using the post-insertion method.[4]

Part A: Synthesis of Hydroxy-PEG1-DSPE Conjugate

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • EDC and NHS

  • Anhydrous dimethylformamide (DMF)

  • Dialysis membrane (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Activation and Conjugation:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF.

    • In a separate flask, dissolve DSPE in anhydrous DMF.

    • Slowly add the activated PEG solution to the DSPE solution with constant stirring under an inert atmosphere (e.g., argon).

    • Allow the reaction to proceed for 24-48 hours at room temperature.

  • Purification:

    • Dialyze the reaction mixture against Milli-Q water for 48 hours using a 1 kDa MWCO membrane to remove unreacted starting materials and byproducts.

    • Lyophilize the dialyzed solution to obtain the purified Hydroxy-PEG1-DSPE conjugate as a white powder.

Part B: Preparation of PEGylated Liposomes by Post-Insertion

Materials:

  • Pre-formed liposomes (e.g., composed of DSPC/Cholesterol)

  • Hydroxy-PEG1-DSPE conjugate

  • PBS, pH 7.4

  • Water bath or incubator at 60°C

Procedure:

  • Incubation:

    • Prepare a solution of the Hydroxy-PEG1-DSPE conjugate in PBS.

    • Add the PEG-lipid solution to the pre-formed liposome (B1194612) suspension. A typical starting concentration is 5 mol% of the total lipid content.

    • Incubate the mixture for 1-2 hours at 60°C (above the phase transition temperature of the lipids) with occasional gentle mixing.

  • Purification and Characterization:

    • Cool the liposome suspension to room temperature.

    • The PEGylated liposomes can be purified from unincorporated PEG-lipid by size exclusion chromatography or dialysis.

    • Characterize the final liposomes for size, PDI, and zeta potential.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cellular uptake pathways of PEGylated nanoparticles.

Caption: Experimental workflow for nanoparticle PEGylation.

References

Application Notes: Amine-Reactive Chemistry of Hydroxy-PEG1-acid sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxy-PEG1-acid sodium salt is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that serves as a valuable tool in bioconjugation, drug delivery, and pharmaceutical development.[1][2] It possesses a terminal hydroxyl group and a carboxylic acid group, presented as a sodium salt for enhanced stability.[1][3][4] The free acid form is prone to intramolecular reactions, leading to polymerization, whereas the sodium salt form ensures stability for storage and shipping.[1][3][4][5][6] The primary application of this molecule lies in its ability to be covalently attached to amine-containing molecules, a process known as PEGylation.

PEGylation is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents like proteins, peptides, and antibodies.[7][8][9] By attaching PEG chains, the resulting conjugate benefits from an increased hydrodynamic volume, which reduces renal clearance and extends the plasma half-life.[8][] Furthermore, the hydrophilic PEG chain can enhance the solubility of hydrophobic drugs, improve stability by protecting against enzymatic degradation, and reduce the immunogenicity of therapeutic proteins by masking antigenic epitopes.[7][8][9][]

The amine-reactive chemistry of this compound is not direct. The terminal carboxylic acid must first be "activated" to create a more reactive species that can readily form a stable amide bond with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins). The most common activation method involves converting the carboxylic acid into an N-hydroxysuccinimide (NHS) ester.[11][12] This two-step process provides a controlled and efficient means of PEGylating biomolecules.

Physicochemical Properties

The properties of this compound and related structures are summarized below.

PropertyThis compoundHydroxy-PEG2-acid sodium saltHydroxy-PEG4-acid sodium saltHydroxy-PEG8-acid sodium salt
Catalog Number BP-29544BP-23136BP-25119BP-25145
Molecular Formula C5H9NaO4C7H13NaO5C11H21NaO7C19H37NaO11
Molecular Weight 156.1 g/mol 200.2 g/mol 288.3 g/mol 464.5 g/mol
Purity >98%>95%>95%>96%
CAS Number 28552229-28-4-2468714-92-1-
Storage Condition -20°C-20°C-20°C-20°C
Solubility WaterWaterWaterWater

(Data sourced from BroadPharm product pages.[1][5][6])

Protocols for Amine-Reactive Conjugation

The core of the amine-reactive chemistry involves a two-stage process: activation of the carboxylic acid to an NHS ester, followed by the reaction of the activated PEG with an amine-containing molecule.

Logical Workflow for PEGylation

The diagram below illustrates the overall workflow from the stable salt form to the final bioconjugate.

G cluster_start Starting Material cluster_conjugation Stage 2: Conjugation A Hydroxy-PEG1-acid sodium salt B Carboxylic Acid (Protonated Form) A->B Acidify (e.g., pH 5-6) C Activated PEG-NHS Ester B->C Amide Bond Formation E PEGylated Bioconjugate C->E Nucleophilic Attack (Amine on NHS Ester) reagents1 EDC + NHS in Reaction Buffer reagents1->B D Amine-Containing Molecule (e.g., Protein, Peptide) D->E

Caption: Workflow for amine-reactive PEGylation.

Protocol 1: Activation of Hydroxy-PEG1-acid (NHS Ester Formation)

This protocol details the conversion of the terminal carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester using a carbodiimide (B86325) coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • EDC hydrochloride (EDC·HCl)

  • Activation Buffer: MES buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 5.0-6.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) if solubility is low

  • Reaction vials

  • Stirring equipment

Procedure:

  • Dissolve PEG Reagent: Dissolve this compound in the Activation Buffer to a final concentration of 10-50 mM. Ensure the pH is between 5.0 and 6.0 to protonate the carboxylate, making it reactive.

  • Add NHS: Add solid NHS to the PEG solution. A molar ratio of 1.2 to 1.5 equivalents of NHS relative to the PEG-acid is recommended. Mix until fully dissolved.

  • Initiate Activation: Add solid EDC·HCl to the solution. Use 1.2 to 1.5 molar equivalents relative to the PEG-acid.

  • Reaction Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, or overnight at 4°C, with gentle stirring. Protect the reaction from light.

  • Confirmation (Optional): The formation of the NHS ester can be confirmed using techniques like TLC or LC-MS if required.

  • Immediate Use: The resulting activated PEG-NHS ester is highly susceptible to hydrolysis, especially at neutral or alkaline pH.[11] It should be used immediately in the subsequent conjugation step without purification.

Protocol 2: Conjugation of Activated PEG-NHS to Proteins

This protocol describes the reaction of the freshly prepared PEG-NHS ester with a protein containing primary amines (e.g., lysine residues).

Materials:

  • Activated PEG-NHS ester solution (from Protocol 1)

  • Target protein (or other amine-containing molecule)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, 0.1 M, pH 7.2-8.0. Avoid buffers containing primary amines like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Protein Solution: Dissolve the target protein in the Conjugation Buffer to a suitable concentration (typically 1-10 mg/mL).

  • Stoichiometry: Determine the desired molar ratio of PEG-NHS to protein. A 5- to 20-fold molar excess of the PEG reagent is common, but this should be optimized for the specific protein to achieve the desired degree of labeling.

  • Conjugation Reaction: Add the activated PEG-NHS ester solution directly to the protein solution. Mix gently and immediately.

  • Reaction Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The half-life of hydrolysis for NHS esters is significantly shorter at higher pH values (e.g., ~10 minutes at pH 8.6, 4°C).[11]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess PEG-NHS ester. Incubate for 30 minutes.

  • Purification: Remove unreacted PEG and the NHS byproduct from the PEGylated protein conjugate.

    • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using an appropriate molecular weight cutoff (MWCO) membrane.

    • Size-Exclusion Chromatography (SEC): Use a gel filtration column to separate the larger PEG-protein conjugate from smaller, unreacted components.

  • Characterization: Analyze the final conjugate using SDS-PAGE to observe the increase in molecular weight and use techniques like MALDI-TOF mass spectrometry or HPLC to determine the degree of PEGylation.

Benefits of PEGylation in Drug Development

The conjugation of molecules like this compound to therapeutics leads to significant pharmacological advantages.

G center PEGylation A Increased Half-Life center->A B Reduced Immunogenicity center->B C Enhanced Solubility center->C D Improved Stability center->D sub_A1 Reduced Renal Clearance A->sub_A1 sub_B1 Masking of Antigenic Epitopes B->sub_B1 sub_C1 Hydrophilic Nature of PEG C->sub_C1 sub_D1 Protection from Proteolytic Enzymes D->sub_D1

Caption: Key benefits of therapeutic PEGylation.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive PEG reagentEnsure the PEG-acid is properly activated just before use. Use fresh EDC and NHS.
Hydrolysis of PEG-NHS esterPerform the conjugation reaction immediately after activation. Ensure the conjugation buffer pH is not excessively high (optimal: 7.2-8.0). Lower the reaction temperature.
Inaccessible amine groups on the proteinDenature and refold the protein if its native conformation sterically hinders lysine residues. Consider modifying reaction conditions (pH, additives).
Presence of amine-containing buffers (e.g., Tris)Use non-amine-containing buffers like PBS, HEPES, or borate (B1201080) for the conjugation step.
Protein Precipitation High concentration of organic solvent (if used)Minimize the volume of organic solvent carried over from the activation step. Ensure the final concentration is below 10%.
Change in protein solubility after PEGylationOptimize the degree of PEGylation; over-modification can sometimes lead to aggregation. Screen different buffer conditions.
High Polydispersity (Multiple PEG chains attached) High molar excess of PEG-NHSReduce the molar ratio of PEG-NHS to protein in the reaction mixture.
Long reaction timeShorten the incubation time for the conjugation reaction to limit the extent of modification.

References

Application Notes and Protocols for EDC/NHS Coupling of Hydroxy-PEG1-acid sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Hydroxy-PEG1-acid sodium salt to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method is widely employed in bioconjugation to link therapeutic agents, imaging labels, or other functional moieties to proteins, peptides, antibodies, and other biomolecules. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer can enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[1]

The protocol outlines a two-step process to maximize coupling efficiency and minimize undesirable side reactions.[2] First, the carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS to create a more stable, amine-reactive NHS ester. This activated PEG derivative can then efficiently react with a primary amine on the target molecule to form a stable amide bond.[3]

Chemical Reaction Mechanism

The EDC/NHS coupling reaction proceeds in two main stages: activation of the carboxyl group and subsequent amidation.

  • Activation: EDC reacts with the carboxyl group of this compound to form an unstable O-acylisourea intermediate.[3]

  • Stabilization: NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions.[4]

  • Conjugation: The NHS ester readily reacts with a primary amine on the target molecule, forming a stable amide bond and releasing NHS.

EDC_NHS_Coupling_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step Hydroxy_PEG_Acid Hydroxy-PEG1-acid O_Acylisourea O-acylisourea intermediate Hydroxy_PEG_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-reactive NHS ester O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate PEGylated Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Target Molecule Target_Molecule Amine-containing Target Molecule

Caption: EDC/NHS Coupling Reaction Mechanism.

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reactants, pH, temperature, and reaction time. Optimization is often necessary to achieve the desired degree of conjugation while preserving the bioactivity of the target molecule. The following table summarizes typical starting concentrations and molar ratios for the coupling reaction.

ParameterRecommended RangeNotes
Hydroxy-PEG1-acid:Target Molecule Molar Ratio 1:1 to 50:1The optimal ratio depends on the number of available amine groups on the target molecule and the desired degree of PEGylation. A higher excess of the PEG reagent can increase conjugation efficiency.
EDC:Hydroxy-PEG1-acid Molar Ratio 1.5:1 to 10:1A molar excess of EDC is required to drive the activation of the carboxylic acid.[5]
NHS:EDC Molar Ratio 1:1 to 1.2:1A slight excess of NHS relative to EDC is often used to efficiently form the stable NHS ester intermediate.[5]
pH (Activation Step) 4.5 - 6.0The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment.[6]
pH (Conjugation Step) 7.2 - 8.5The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly basic pH.[7]
Reaction Time (Activation) 15 - 30 minutes
Reaction Time (Conjugation) 2 hours to overnightReaction time can be optimized based on the reactivity of the target molecule.
Temperature Room Temperature or 4°CLower temperatures can be used to minimize degradation of sensitive biomolecules.

Experimental Protocol

This protocol describes a general two-step procedure for conjugating this compound to an amine-containing molecule.

Materials
  • This compound

  • Amine-containing target molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-8.5 (or other amine-free buffer)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, or 1 M Hydroxylamine

  • Purification system (e.g., dialysis, size-exclusion chromatography)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents (if necessary)

Experimental Workflow

Experimental_Workflow cluster_preparation Reagent Preparation cluster_reaction Coupling Reaction cluster_post_reaction Purification & Analysis Prepare_PEG Dissolve Hydroxy-PEG1-acid in Activation Buffer Activation Add EDC and NHS to PEG solution (Incubate 15-30 min) Prepare_PEG->Activation Prepare_Target Dissolve Target Molecule in Coupling Buffer Conjugation Add activated PEG to Target Molecule solution (Incubate 2h - overnight) Prepare_Target->Conjugation Prepare_EDC_NHS Prepare fresh EDC and NHS solutions Prepare_EDC_NHS->Activation Activation->Conjugation Quenching Add Quenching Solution to stop the reaction Conjugation->Quenching Purification Purify the conjugate (Dialysis, SEC, etc.) Quenching->Purification Analysis Characterize the conjugate (SDS-PAGE, MS, HPLC) Purification->Analysis

Caption: Experimental Workflow for EDC/NHS Coupling.

Step-by-Step Procedure

1. Reagent Preparation

  • Equilibrate all reagents to room temperature before use.

  • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before the activation step. These reagents are moisture-sensitive and hydrolyze in aqueous solutions.

  • Dissolve this compound in Activation Buffer to the desired concentration.

  • Dissolve the amine-containing target molecule in Coupling Buffer to the desired concentration.

2. Activation of Hydroxy-PEG1-acid

  • To the Hydroxy-PEG1-acid solution, add the freshly prepared EDC solution followed by the NHS solution.

  • Mix the reaction components thoroughly and incubate for 15-30 minutes at room temperature with gentle stirring.

3. Conjugation to the Target Molecule

  • Add the activated Hydroxy-PEG1-acid solution to the target molecule solution.

  • Adjust the pH of the reaction mixture to 7.2-8.5 using the Coupling Buffer if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal incubation time may need to be determined empirically.

4. Quenching the Reaction

  • To stop the coupling reaction, add the Quenching Solution to the reaction mixture. This will react with any remaining active NHS esters.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate

  • Remove unreacted PEG reagent, EDC, NHS, and quenching reagents from the conjugate solution.

  • Common purification methods include dialysis against an appropriate buffer, size-exclusion chromatography (SEC), or other chromatographic techniques suitable for the target molecule.

6. Characterization of the Conjugate

  • The success of the conjugation and the degree of PEGylation can be assessed by various analytical techniques, such as:

    • SDS-PAGE: An increase in the molecular weight of the protein conjugate compared to the unmodified protein.

    • Mass Spectrometry (MS): To determine the exact mass of the conjugate and the number of attached PEG molecules.[8]

    • HPLC: To assess the purity of the conjugate and separate it from unreacted components.[8]

    • NMR Spectroscopy: Can be used for detailed structural characterization.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC or NHS due to hydrolysis.Prepare fresh solutions of EDC and NHS immediately before use. Store reagents properly under dry conditions.
Suboptimal pH for activation or conjugation.Ensure the pH of the activation step is between 4.5-6.0 and the conjugation step is between 7.2-8.5.
Insufficient molar excess of reagents.Increase the molar ratio of Hydroxy-PEG1-acid, EDC, and NHS relative to the target molecule.
Presence of primary amines in buffers (e.g., Tris, Glycine).Use amine-free buffers such as MES and Phosphate buffers for the reaction.
Precipitation of the Target Molecule High concentration of reagents or change in pH.Perform the reaction at a lower concentration. Ensure the target molecule is stable at the reaction pH.
Loss of Biological Activity of the Target Molecule Modification of critical amine residues.Optimize the molar ratio of the PEG reagent to the target molecule. Consider site-specific conjugation methods if activity is significantly compromised.

Conclusion

The EDC/NHS coupling protocol is a robust and versatile method for the conjugation of this compound to amine-containing molecules. By carefully controlling the reaction conditions and optimizing the reagent concentrations, researchers can achieve efficient and specific PEGylation to enhance the properties of their molecules of interest for various applications in research, diagnostics, and therapeutics.

References

Application of Hydroxy-PEG1-acid sodium salt in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. Hydroxy-PEG1-acid sodium salt is a short, hydrophilic, and heterobifunctional linker that offers distinct advantages in ADC development. Its single polyethylene (B3416737) glycol (PEG) unit enhances the solubility and stability of the ADC, while its terminal hydroxyl and carboxylic acid groups provide versatile handles for conjugation.[1][2][]

This document provides detailed application notes and protocols for the use of this compound in the synthesis and characterization of ADCs.

Core Advantages of a Short PEG Linker in ADCs

The incorporation of a short PEG linker, such as Hydroxy-PEG1-acid, can offer several benefits:

  • Enhanced Solubility and Stability : The hydrophilic nature of the PEG moiety can help to mitigate the hydrophobicity of the cytotoxic payload, reducing the propensity for aggregation and improving the overall solubility and stability of the ADC.[][4][5]

  • Improved Pharmacokinetics : PEGylation is known to increase the hydrodynamic size of molecules, which can lead to reduced renal clearance and a longer circulation half-life of the ADC. This prolonged exposure can enhance the opportunity for the ADC to reach its target tumor cells.[4][6]

  • Reduced Immunogenicity : The PEG chain can shield the cytotoxic drug and potentially immunogenic epitopes on the antibody, thereby reducing the risk of an immune response against the ADC.[4]

  • Controlled Drug-to-Antibody Ratio (DAR) : The use of a discrete PEG linker facilitates more controlled and reproducible conjugation chemistry, leading to a more homogeneous ADC product with a defined DAR.[4]

Data Presentation

The inclusion and length of a PEG linker significantly impact the pharmacokinetic and cytotoxic properties of an ADC. The following tables summarize representative quantitative data from studies on ADCs with and without PEG linkers.

Table 1: Impact of PEGylation on ADC Half-Life and In Vitro Cytotoxicity

ConjugatePEG MoietyHalf-Life Extension (fold increase)In Vitro Cytotoxicity Reduction (fold increase in IC50)
ZHER2-SMCC-MMAENone1.01.0
ZHER2-PEG4K-MMAE4 kDa PEG2.54.5
ZHER2-PEG10K-MMAE10 kDa PEG11.222.0

Data adapted from a study on affibody-drug conjugates, demonstrating the general trend of PEGylation on half-life and cytotoxicity. Longer PEG chains can lead to a more pronounced effect.[6][7][8]

Table 2: Effect of PEG Linker Length on ADC Clearance

PEG Linker LengthClearance Rate (relative to no PEG)
No PEG1.00
PEG20.82
PEG40.65
PEG80.29
PEG120.29
PEG240.29

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. This demonstrates that even short PEG chains can reduce the clearance rate, with a plateau effect observed with longer chains.[9]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies and cytotoxic drugs.

Protocol 1: Two-Step ADC Conjugation via Lysine (B10760008) Residues

This protocol describes the conjugation of a cytotoxic drug to an antibody through the surface-exposed lysine residues using the Hydroxy-PEG1-acid linker.

Step 1: Activation of this compound and Conjugation to a Drug

This step involves the activation of the carboxylic acid group on the PEG linker and its reaction with an amine-containing cytotoxic drug.

  • Materials:

    • This compound

    • Amine-containing cytotoxic drug

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Reaction Buffer: 0.1 M MES, pH 5.5-6.0[10][11]

    • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10][11]

  • Procedure:

    • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Activation: Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the linker solution. Let the reaction proceed for 15-30 minutes at room temperature to form the NHS-activated PEG linker.[12][13][14]

    • Drug Conjugation: In a separate tube, dissolve the amine-containing cytotoxic drug (1 equivalent) in DMF or DMSO. Add the drug solution to the activated PEG linker solution.

    • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Purification: Purify the drug-linker conjugate using reverse-phase HPLC.

Step 2: Conjugation of the Drug-Linker to the Antibody

This step involves the reaction of the hydroxyl group on the drug-linker conjugate with the antibody. This typically requires activation of the hydroxyl group or modification of the antibody. A more common approach for lysine conjugation is to first conjugate the drug to an acid-PEG-amine linker and then activate the acid for reaction with the antibody's lysines. However, for the specified linker, a different strategy is needed. An alternative is to modify the hydroxyl group of the linker to a more reactive group. For the purpose of this protocol, we will assume a hypothetical activation of the hydroxyl group. A more practical approach would be to start with a linker with a different functional group opposite the acid, such as an amine.

Assuming a method to activate the hydroxyl group for reaction with lysine is available:

  • Materials:

    • Purified Drug-Linker Conjugate

    • Monoclonal Antibody (in PBS, pH 7.4)

    • Activation Reagent for Hydroxyl Group (e.g., p-nitrophenyl chloroformate)

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

    • Size-Exclusion Chromatography (SEC) column

  • Procedure:

    • Antibody Preparation: Ensure the antibody is in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

    • Drug-Linker Activation: Activate the hydroxyl group of the purified drug-linker conjugate according to the specific chemistry chosen.

    • Conjugation: Add the activated drug-linker (typically a 5- to 20-fold molar excess) to the antibody solution.

    • Reaction: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

    • Quenching: Add the quenching buffer to stop the reaction.

    • Purification: Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.

Protocol 2: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination

  • Hydrophobic Interaction Chromatography (HIC):

    • Equilibrate an HIC column with a high-salt mobile phase.

    • Inject the purified ADC onto the column.

    • Elute the ADC species using a decreasing salt gradient.

    • The number of conjugated drug molecules increases the hydrophobicity of the antibody, leading to longer retention times. Peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4) can be resolved and quantified.

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.

    • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.

    • The DAR is the molar ratio of the drug to the antibody.

2. Purity and Aggregation Analysis

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

    • Inject the purified ADC.

    • Analyze the chromatogram for the presence of high molecular weight species (aggregates) and low molecular weight fragments. The percentage of the main monomeric peak represents the purity of the ADC.

3. Identity and Integrity Confirmation

  • Mass Spectrometry (MS):

    • For intact mass analysis, the ADC can be analyzed by LC-MS to confirm the masses of the different DAR species.

    • For peptide mapping, the ADC is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS to confirm the conjugation sites.

Visualizations

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Linker_Activation Hydroxy-PEG1-acid Activation (EDC/NHS) Drug_Conjugation Drug Conjugation to Activated Linker Linker_Activation->Drug_Conjugation Antibody_Conjugation Drug-Linker Conjugation to Antibody Drug_Conjugation->Antibody_Conjugation Purification ADC Purification (SEC) Antibody_Conjugation->Purification DAR_Analysis DAR Determination (HIC, UV-Vis) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) DAR_Analysis->Purity_Analysis Identity_Analysis Identity Confirmation (Mass Spectrometry) Purity_Analysis->Identity_Analysis

Caption: Experimental workflow for ADC synthesis and characterization.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release 4. Degradation Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

HER2_Signaling_Pathway cluster_pathways Downstream Signaling HER2_ADC HER2-Targeted ADC (e.g., T-DM1) HER2 HER2 Receptor HER2_ADC->HER2 Binding & Inhibition PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway inhibited by a HER2-targeted ADC.

References

Application Notes and Protocols for Improving Drug Solubility with Hydroxy-PEG1-acid sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of a therapeutic agent is fundamentally linked to its solubility in aqueous environments. A significant portion of newly discovered drug candidates exhibit poor water solubility, which can severely limit their bioavailability and therapeutic efficacy. Hydroxy-PEG1-acid sodium salt is a functionalized polyethylene (B3416737) glycol (PEG) derivative designed to address this challenge. As a short-chain, hydrophilic linker, it possesses both a hydroxyl group and a terminal carboxylic acid (as a stable sodium salt).[1][2] Its primary application in drug formulation is to enhance the aqueous solubility of hydrophobic active pharmaceutical ingredients (APIs).[1][2] The hydrophilic PEG spacer increases the affinity of the drug molecule for aqueous media, thereby improving its dissolution and potential for absorption.[1][2]

This document provides detailed application notes and experimental protocols for utilizing this compound as a drug solubility enhancer.

Mechanism of Action

The solubility enhancement effect of this compound is primarily attributed to its amphiphilic nature. The polyethylene glycol chain is highly hydrophilic and readily interacts with water molecules through hydrogen bonding. When incorporated into a drug formulation, the this compound molecules can associate with the hydrophobic surface of the drug particles. This association creates a hydrophilic "shield" around the drug, reducing the interfacial tension between the drug and the aqueous medium. This improved wetting and dispersion of the drug particles leads to an increase in their dissolution rate and overall solubility.

Data on Solubility Enhancement

While specific quantitative data for this compound is not extensively published, studies on similar modified PEG structures, such as "PEGosomes," demonstrate the significant potential for solubility enhancement. The following data is presented as a representative example of the improvements that can be achieved with functionalized PEG excipients.

Table 1: Solubility Enhancement of Various Drugs with a Modified PEG Excipient (LA-PEG) [3]

DrugExcipient Concentration (w/v)Solubility Increase (%)
Ciprofloxacin2%562.7%
Probucol1%84,614.3%

Note: This data is for a lauric acid-modified PEG (LA-PEG) and serves as an illustrative example. Similar studies are required to quantify the specific enhancement provided by this compound.

Experimental Protocols

Protocol 1: Determination of Drug Solubility Enhancement using the Shake-Flask Method

This protocol outlines the equilibrium solubility measurement of a poorly soluble drug in the presence of this compound.

Materials:

  • Poorly soluble drug (API)

  • This compound

  • Distilled or deionized water (or a relevant buffer solution, e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the API in a suitable organic solvent (e.g., methanol, DMSO) for HPLC calibration.

    • Prepare a series of standard solutions of the API by diluting the stock solution to create a calibration curve.

  • Preparation of Test Solutions:

    • Prepare a series of aqueous solutions containing different concentrations of this compound (e.g., 0.1%, 0.5%, 1%, 2% w/v). A control solution with no excipient should also be prepared.

  • Solubility Measurement:

    • Add an excess amount of the API to vials containing the control and each of the this compound solutions. The amount of API should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

    • Seal the vials tightly and place them on an orbital shaker.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

    • After shaking, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes) to pellet any remaining undissolved API.

    • Carefully withdraw an aliquot of the supernatant from each vial using a syringe and filter it through a 0.22 µm syringe filter to remove any fine particles.

    • Dilute the filtered supernatant with a suitable solvent to bring the API concentration within the range of the HPLC calibration curve.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.

    • Use the calibration curve to calculate the solubility of the API in each solution.

  • Data Presentation:

    • Record the solubility of the API in each concentration of this compound and in the control solution.

    • Present the data in a table and calculate the fold-increase in solubility for each excipient concentration compared to the control.

Table 2: Example Data Table for Solubility Enhancement

This compound Concentration (w/v)API Solubility (µg/mL)Fold Increase in Solubility
0% (Control)1.0
0.1%
0.5%
1.0%
2.0%
Protocol 2: High-Throughput Screening of Drug Solubility

This protocol is a more rapid method for assessing the solubility enhancement of multiple excipients or concentrations.

Materials:

  • 96-well microplate

  • Automated liquid handling system (optional)

  • Plate shaker

  • Plate reader with UV-Vis or fluorescence detection capabilities (depending on the API's properties)

  • API stock solution in a volatile organic solvent (e.g., methanol)

  • Aqueous solutions of this compound at various concentrations

Procedure:

  • Plate Preparation:

    • Add a small, precise volume of the API stock solution to each well of the 96-well plate.

    • Evaporate the solvent completely, leaving a thin film of the API at the bottom of each well.

  • Addition of Excipient Solutions:

    • Add the control solution (water or buffer) and the different concentrations of this compound solutions to the wells.

  • Equilibration:

    • Seal the plate and place it on a plate shaker for a set period (e.g., 24 hours) at a controlled temperature.

  • Analysis:

    • After shaking, measure the absorbance or fluorescence of each well using a plate reader at a wavelength specific to the API.

    • The increase in absorbance/fluorescence compared to the control is indicative of the increase in solubility.

  • Data Presentation:

    • Present the data in a bar chart or table to compare the relative solubility enhancement at different excipient concentrations.

Visualizations

G Mechanism of Solubility Enhancement cluster_0 Initial State cluster_1 Formulation cluster_2 Enhanced Solubility Poorly_Soluble_Drug Poorly Soluble Drug (Hydrophobic) Hydroxy_PEG_Acid Hydroxy-PEG1-acid sodium salt Poorly_Soluble_Drug->Hydroxy_PEG_Acid Association of PEG with Drug Surface Water Water Molecules Solubilized_Drug Solubilized Drug Complex Water->Solubilized_Drug Improved Interaction with Water Hydroxy_PEG_Acid->Solubilized_Drug Formation of Hydrophilic Shield

Caption: Mechanism of drug solubility enhancement by this compound.

G Experimental Workflow: Shake-Flask Method Start Start Prep_Solutions Prepare API Standards & Excipient Solutions Start->Prep_Solutions Add_Excess_API Add Excess API to Excipient Solutions Prep_Solutions->Add_Excess_API Equilibrate Shake at Constant Temp (24-72h) Add_Excess_API->Equilibrate Separate Centrifuge & Filter Equilibrate->Separate Analyze HPLC Analysis Separate->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for determining drug solubility enhancement.

Conclusion

This compound is a promising excipient for enhancing the solubility of poorly water-soluble drugs. Its hydrophilic nature and ability to form a stable dispersion in aqueous media can lead to significant improvements in drug dissolution and bioavailability. The protocols provided herein offer a framework for researchers to systematically evaluate the effectiveness of this excipient in their specific drug formulations. Further studies are warranted to establish a broader database of quantitative solubility enhancement for a range of APIs.

References

Application Notes and Protocols for Functionalizing Liposomes with Hydroxy-PEG1-acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Hydroxy-PEG1-acid sodium salt for the surface functionalization of liposomes. This document outlines the rationale, key considerations, detailed experimental protocols, and expected outcomes for creating PEGylated liposomes with this short, hydrophilic linker.

Introduction to Liposome (B1194612) Functionalization with this compound

Liposomes are versatile nanocarriers for drug delivery, and their surface modification is crucial for enhancing their therapeutic efficacy. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic profile of liposomes by creating a hydrophilic layer that reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.

This compound is a short, heterobifunctional PEG linker containing a terminal hydroxyl group and a carboxylic acid. The carboxylic acid moiety allows for covalent conjugation to amine-functionalized liposomes, providing a "stealth" character to the nanocarrier. While longer PEG chains are often used for maximum steric hindrance, short PEG linkers like PEG1 can be advantageous in applications where a balance between prolonged circulation and interaction with target cells is desired. The terminal hydroxyl group offers potential for further functionalization.

Key Applications

The functionalization of liposomes with this compound is beneficial for:

  • Prolonging Circulation Time: The hydrophilic PEG layer can reduce protein adsorption and subsequent uptake by the reticuloendothelial system.

  • Improving Stability: PEGylation can enhance the colloidal stability of liposome formulations.

  • Providing a Spacer Arm: The short PEG chain can act as a linker for the subsequent attachment of targeting ligands, such as antibodies or peptides, via the terminal hydroxyl group.

Experimental Protocols

This section provides a step-by-step guide for the functionalization of liposomes with this compound. The process involves three main stages: preparation of amine-functionalized liposomes, activation of the carboxylic acid on the PEG linker, and conjugation to the liposomes.

Preparation of Amine-Functionalized Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing an amine-functionalized lipid using the thin-film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • Amine-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000], DSPE-PEG(2000)-Amine)

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DPPC:Cholesterol:DSPE-PEG(2000)-Amine at a molar ratio of 55:40:5) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired hydration buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary lipid.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure a narrow size distribution.

  • Characterization:

    • Characterize the resulting amine-functionalized liposomes for their size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Conjugation of this compound to Amine-Functionalized Liposomes

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry to activate the carboxylic acid of the PEG linker and conjugate it to the primary amines on the liposome surface.

Materials:

  • Amine-functionalized liposomes (from section 3.1)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Size exclusion chromatography column (e.g., Sephadex G-50) for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the activation buffer.

    • Add a molar excess of EDC (e.g., 10-fold) and sulfo-NHS (e.g., 25-fold) to the PEG solution.[1][2]

    • Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive sulfo-NHS ester.[3]

  • Conjugation to Liposomes:

    • Add the activated Hydroxy-PEG1-acid solution to the amine-functionalized liposome suspension in the coupling buffer. A common molar ratio of activated PEG to surface amines on the liposomes is 10:1.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.[3]

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to deactivate any unreacted sulfo-NHS esters.

    • Purify the PEGylated liposomes from unreacted PEG and coupling reagents using size exclusion chromatography.

Characterization of Functionalized Liposomes

Thorough characterization is essential to confirm successful functionalization and to assess the quality of the prepared PEGylated liposomes.

Quantification of Surface Functional Groups
  • Amine Group Quantification: The number of available amine groups on the liposome surface before conjugation can be determined using methods like colloid titration.[4]

  • PEGylation Efficiency: The efficiency of the PEGylation reaction can be indirectly assessed by measuring the change in zeta potential. A successful conjugation of the negatively charged PEG-acid will result in a decrease in the positive zeta potential of the amine-functionalized liposomes.

Physicochemical Properties

The following parameters should be measured to characterize the final PEGylated liposome formulation:

ParameterMethodTypical Expected Outcome
Mean Particle Size Dynamic Light Scattering (DLS)A slight increase in hydrodynamic diameter compared to the unfunctionalized liposomes.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)PDI value < 0.2, indicating a homogenous population of liposomes.
Zeta Potential Electrophoretic Light Scattering (ELS)A shift towards a more neutral or slightly negative zeta potential compared to the initial positive charge of the amine-functionalized liposomes.
Morphology Transmission Electron Microscopy (TEM) or Cryo-TEMVisualization of spherical, unilamellar vesicles.

Table 1: Summary of Key Characterization Parameters and Expected Outcomes.

Data Presentation: Representative Quantitative Data

The following table provides representative data on the physicochemical properties of liposomes at different stages of the functionalization process. These values are illustrative and may vary depending on the specific lipid composition and preparation parameters.

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unfunctionalized Liposomes (DPPC/Chol) 115 ± 50.15 ± 0.03-5.2 ± 0.8
Amine-Functionalized Liposomes (DPPC/Chol/DSPE-PEG-Amine) 125 ± 40.12 ± 0.02+15.2 ± 1.8[3]
Hydroxy-PEG1-acid Functionalized Liposomes 128 ± 50.14 ± 0.03+5.5 ± 1.2

Table 2: Representative Physicochemical Properties of Liposomes.

Visualizations

Experimental Workflow for Liposome Functionalization

G cluster_0 Preparation of Amine-Functionalized Liposomes cluster_1 Conjugation with Hydroxy-PEG1-acid cluster_2 Characterization a Lipid Film Formation (DPPC/Chol/DSPE-PEG-Amine) b Hydration with Buffer a->b c Extrusion (100 nm) b->c d Amine-Functionalized Liposomes c->d g Conjugation Reaction d->g e This compound f Activation with EDC/sulfo-NHS e->f f->g h Quenching & Purification g->h i Functionalized Liposomes h->i j DLS (Size, PDI) i->j k ELS (Zeta Potential) i->k l TEM (Morphology) i->l

Caption: Workflow for functionalizing liposomes with Hydroxy-PEG1-acid.

EDC/sulfo-NHS Coupling Chemistry

G cluster_0 Activation Step cluster_1 Conjugation Step A Hydroxy-PEG1-acid (R-COOH) C O-acylisourea intermediate (unstable) A->C + B EDC B->C + E Amine-reactive sulfo-NHS ester (stable) C->E + D sulfo-NHS D->E + G Stable Amide Bond (Liposome-NH-CO-R) E->G + F Amine-Functionalized Liposome (Liposome-NH2) F->G +

Caption: EDC/sulfo-NHS reaction for PEGylation.

Cellular Uptake Pathway of PEGylated Liposomes

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A PEGylated Liposome B Endocytosis A->B C Endosome B->C D Lysosome C->D Fusion E Drug Release D->E

Caption: Cellular uptake of PEGylated liposomes via endocytosis.

References

Application Notes and Protocols for Peptide PEGylation with Hydroxy-PEG1-acid sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules such as peptides, is a widely utilized strategy in drug development to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased hydrodynamic size, which improves solubility, extends the in vivo circulation half-life by reducing renal clearance, and shields the peptide from proteolytic degradation and immune recognition.

This document provides a detailed experimental setup for the PEGylation of peptides using Hydroxy-PEG1-acid sodium salt. This specific linker is a short, hydrophilic spacer containing a terminal carboxylic acid for conjugation to primary amines (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) on the peptide, and a terminal hydroxyl group that can be used for further derivatization if desired. The conjugation is achieved through the formation of a stable amide bond, facilitated by the use of carbodiimide (B86325) chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Principle of the Reaction

The PEGylation process using this compound and EDC/NHS chemistry is a two-step reaction:

  • Activation of the PEG Carboxyl Group: EDC activates the carboxylic acid group on the this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS-Ester and Amine Coupling: N-hydroxysuccinimide (NHS) is introduced to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the peptide to form a stable, covalent amide bond, releasing NHS. The inclusion of NHS significantly increases the efficiency of the coupling reaction.

Experimental Workflow

The overall workflow for the PEGylation of a peptide with this compound involves the reaction, purification, and characterization of the resulting conjugate.

PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_characterization Characterization Peptide Peptide Solution Activation Activation (EDC, NHS) Peptide->Activation PEG_Reagent Hydroxy-PEG1-acid sodium salt PEG_Reagent->Activation Conjugation Conjugation Activation->Conjugation Crude_Product Crude PEGylated Peptide Mixture Conjugation->Crude_Product SEC Size Exclusion Chromatography (SEC) Crude_Product->SEC Initial Cleanup RP_HPLC Reverse Phase HPLC (RP-HPLC) SEC->RP_HPLC High-Resolution Purification Purified_Product Purified PEGylated Peptide RP_HPLC->Purified_Product LCMS LC/MS Analysis Purified_Product->LCMS MALDI MALDI-TOF MS Purified_Product->MALDI HPLC_Analysis Analytical RP-HPLC Purified_Product->HPLC_Analysis

Figure 1. General workflow for peptide PEGylation.

Detailed Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine group (N-terminus or Lysine side chain)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Solvents for HPLC: Acetonitrile (ACN), Water (H₂O), Trifluoroacetic acid (TFA)

  • Purification columns (SEC and RP-HPLC)

  • Analytical instruments (LC/MS, MALDI-TOF MS, HPLC)

Protocol 1: PEGylation of a Peptide with this compound

This protocol outlines the steps for the covalent attachment of Hydroxy-PEG1-acid to a peptide.

  • Reagent Preparation:

    • Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is completely dissolved.

    • Dissolve the this compound, EDC, and NHS separately in Activation Buffer immediately before use. Do not prepare stock solutions of EDC and NHS for long-term storage as they are moisture-sensitive.

  • Activation of Hydroxy-PEG1-acid:

    • In a reaction vessel, combine the this compound solution with EDC and NHS solutions. A common starting molar ratio is PEG:EDC:NHS of 1:1.5:1.5.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the activated PEG-NHS ester.

  • Conjugation to the Peptide:

    • Add the peptide solution to the activated PEG-NHS ester mixture. The molar ratio of activated PEG to peptide can be varied to optimize the degree of PEGylation, with a starting point of a 5 to 20-fold molar excess of PEG.[1]

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of Coupling Buffer. The reaction of the NHS-ester with the primary amine is most efficient at this pH range.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. For sensitive peptides, the reaction can be performed at 4°C, which may require a longer reaction time.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Solution to a final concentration of 10-50 mM.[1]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Protocol 2: Purification of the PEGylated Peptide

Purification is critical to remove unreacted peptide, excess PEG reagent, and reaction byproducts. A two-step purification strategy is often employed.

  • Initial Cleanup by Size Exclusion Chromatography (SEC):

    • Equilibrate a suitable SEC column (e.g., Sephadex G-25) with a volatile buffer such as ammonium (B1175870) bicarbonate.

    • Load the quenched reaction mixture onto the column.

    • Elute with the same buffer. The PEGylated peptide, having a higher molecular weight, will elute before the unreacted peptide and smaller molecules.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for peptides containing aromatic residues) or 220 nm.

    • Pool the fractions containing the PEGylated peptide.

  • High-Resolution Purification by Reversed-Phase HPLC (RP-HPLC):

    • Lyophilize the pooled fractions from SEC.

    • Reconstitute the sample in a small volume of Mobile Phase A (see Table 3).

    • Inject the sample onto a C18 RP-HPLC column.

    • Elute the PEGylated peptide using a gradient of Mobile Phase B (see Table 3). The PEGylated peptide will typically have a longer retention time than the unreacted peptide due to the increased hydrophobicity from the PEG chain.

    • Collect the purified PEGylated peptide fractions and lyophilize.

Protocol 3: Characterization of the PEGylated Peptide

The purified PEGylated peptide should be thoroughly characterized to confirm its identity, purity, and the degree of PEGylation.

  • Purity Analysis by Analytical RP-HPLC:

    • Dissolve a small amount of the lyophilized product in Mobile Phase A.

    • Inject onto an analytical C18 RP-HPLC column.

    • Run a gradient similar to the preparative method (see Table 3).

    • Assess the purity by integrating the peak area of the PEGylated peptide relative to any impurities.

  • Mass Determination by Mass Spectrometry (MS):

    • LC/MS Analysis:

      • Inject the purified product onto an LC/MS system equipped with a C18 column and an electrospray ionization (ESI) source.

      • Obtain the total ion chromatogram and the mass spectrum of the main peak. The mass of the PEGylated peptide should correspond to the mass of the parent peptide plus the mass of the attached PEG moiety (mass of Hydroxy-PEG1-acid minus the mass of H₂O).

    • MALDI-TOF MS Analysis:

      • Co-crystallize a small amount of the purified product with a suitable matrix (e.g., sinapinic acid) on a MALDI target plate.

      • Acquire the mass spectrum. This technique is particularly useful for confirming the molecular weight and assessing the heterogeneity of the PEGylated product.

Quantitative Data Summary

The following tables provide a summary of typical reaction and analysis parameters. These should be optimized for each specific peptide.

Table 1: Recommended Molar Ratios for PEGylation Reaction

ReactantMolar Ratio (relative to Peptide)Purpose
Hydroxy-PEG1-acid5 - 20To drive the reaction towards the desired product and achieve a high yield.
EDC7.5 - 30To activate the carboxylic acid group of the PEG linker.
NHS7.5 - 30To form a more stable amine-reactive intermediate, increasing coupling efficiency.

Note: The molar ratios of EDC and NHS are typically 1.5 times that of the PEG reagent.[1]

Table 2: Comparison of Purification Methods for PEGylated Peptides

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity
Size Exclusion Chromatography (SEC) Separation based on molecular size.Effective for removing small molecules (unreacted PEG, salts).Low resolution for separating species with similar molecular weights.>80%
Ion Exchange Chromatography (IEX) Separation based on charge.Can separate based on the degree of PEGylation if it alters the overall charge.PEG chains can shield charges, reducing separation efficiency.[]Variable
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be a good orthogonal method to IEX.May have lower capacity and resolution.[]Variable
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution, capable of separating unreacted peptide from PEGylated product.Requires organic solvents, which may need to be removed.>95%

Table 3: Typical RP-HPLC and LC/MS Parameters

ParameterPreparative RP-HPLCAnalytical RP-HPLCLC/MS
Column C18, 5-10 µm particle sizeC18, 3-5 µm particle sizeC18, 1.8-3.5 µm particle size
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 30-60 min5-95% B over 20-30 min5-95% B over 15-20 min
Flow Rate 10-20 mL/min0.5-1.5 mL/min0.2-0.5 mL/min
Detection UV at 220 nm and/or 280 nmUV at 220 nm and/or 280 nmUV and Mass Spectrometry (ESI)

Signaling Pathways and Logical Relationships

The chemical reaction pathway for the EDC/NHS mediated PEGylation is illustrated below.

PEGylation_Reaction cluster_activation Activation Step cluster_conjugation Conjugation Step PEG_COOH Hydroxy-PEG1-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea + PEG_NHS PEG-NHS Ester (amine-reactive) O_Acylisourea->PEG_NHS + NHS NHS NHS->PEG_NHS + Peptide_NH2 Peptide-NH2 PEGylated_Peptide PEGylated Peptide (stable amide bond) PEG_NHS->PEGylated_Peptide Peptide_NH2->PEGylated_Peptide +

Figure 2. Reaction pathway for EDC/NHS-mediated PEGylation.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the successful PEGylation of peptides using this compound. Careful optimization of the reaction conditions, followed by rigorous purification and characterization, is essential to obtain a high-quality PEGylated peptide conjugate for research and drug development applications. The provided workflows, protocols, and data tables serve as a valuable resource for scientists and researchers in this field.

References

Troubleshooting & Optimization

How to avoid polymerization of Hydroxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PEG-based Reagents. This guide provides detailed information on how to prevent the unwanted polymerization of Hydroxy-PEG1-acid (also known as 2-(2-hydroxyethoxy)acetic acid) during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Hydroxy-PEG1-acid and why does it polymerize?

Hydroxy-PEG1-acid is a bifunctional molecule containing both a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group. This structure makes it susceptible to self-condensation, specifically polyesterification, where the hydroxyl group of one molecule reacts with the carboxylic acid of another. This process can continue, forming dimers, trimers, and eventually longer polymer chains. This reaction is often accelerated by heat or acidic conditions.

Q2: What are the signs of polymerization in my sample?

You may suspect polymerization if you observe any of the following:

  • Increased Viscosity: The sample appears more viscous, oily, or syrupy than expected for the monomer.

  • Phase Change: The material, which should be a liquid or powder, has become a semi-solid, waxy solid, or a hard-to-dissolve gum.

  • Poor Solubility: The product shows decreased solubility in solvents where the monomer is typically soluble.

  • Inconsistent Analytical Data: Analytical techniques like NMR, Mass Spectrometry, or HPLC show multiple peaks corresponding to higher molecular weight species instead of a clean signal for the monomer.

Q3: How can I prevent polymerization during storage?

Proper storage is the most critical step in preventing polymerization. The free acid form is inherently unstable.[1][2][3] Whenever possible, use the more stable sodium salt form for storage.[1][2][3] For the free acid, follow these strict storage guidelines.

Q4: What experimental conditions might accidentally trigger polymerization?

Several conditions can promote self-polymerization during an experiment:

  • Excessive Heat: Heating the compound, especially without proper reaction controls, can drive the condensation reaction.

  • Strongly Acidic Conditions: The presence of a strong acid catalyst can accelerate esterification.

  • Prolonged Reaction Times: Leaving the compound in solution for extended periods, especially at room temperature or elevated temperatures, can lead to slow polymerization over time.

  • Improper Activation: During coupling reactions (e.g., to an amine), slow addition of the target nucleophile after activating the carboxylic acid can allow the activated acid to react with the hydroxyl group of another Hydroxy-PEG1-acid molecule.

Q5: Can I reverse the polymerization?

Reversing polyesterification is generally not feasible or practical in a research setting. The hydrolysis of the ester bonds to regenerate the monomer would require harsh conditions (e.g., strong acid or base and heat), which would likely degrade the sample and be incompatible with downstream applications. The most effective strategy is to prevent polymerization from occurring in the first place.

Troubleshooting Guide

Symptom Observed Potential Cause Recommended Solution
Reagent is a viscous oil or waxy solid upon arrival or after storage.Self-polymerization due to improper storage. High temperature, moisture, or prolonged storage of the free-acid form can cause this.Discard the reagent and obtain a fresh vial. If possible, purchase the sodium salt version for long-term storage, as it is more stable.[1][2][3] Verify that your storage conditions meet the recommended criteria (see Table 1).
Poor yield in a coupling reaction; recovery of a high molecular weight, insoluble byproduct.Polymerization during reaction. The carboxylic acid was activated but reacted with another PEG molecule before the intended amine/alcohol was coupled.Ensure the amine (or other nucleophile) is ready for immediate addition after the carboxylic acid is activated. Avoid high concentrations of the PEG-acid and high temperatures.
Analytical results (NMR, MS) show a complex mixture of species with repeating mass units.Sample has partially polymerized. Use a fresh, unopened vial of the reagent. If purity is critical, the monomer may be purified from the oligomers using techniques like size exclusion or reversed-phase chromatography, though this is often not practical.
Reaction fails to proceed as expected; starting material is consumed but desired product is not formed.Reagent has degraded/polymerized. The reactive groups have already been consumed in the polymerization process.Confirm the purity of the starting material before use with a quick analytical check (e.g., TLC, LC-MS). Always use reagents that have been stored correctly.

Data Presentation

Table 1: Recommended Storage & Handling Conditions for Hydroxy-PEG1-acid

Parameter Condition Rationale
Temperature ≤ -15°C[4]Reduces molecular motion and slows the rate of self-reaction and degradation.[5]
Atmosphere Inert Gas (Argon or Nitrogen)[4]Prevents oxidative degradation, which can create reactive species.[5]
Light In the dark (e.g., amber vial, in a box)[4]Prevents light-induced degradation.[5]
Moisture With desiccant, in a dry environment[4]Water can participate in side reactions and affect stability.
Form Sodium Salt (preferred for storage)The salt form is not susceptible to self-esterification and is more stable.[1][2][3]
Handling Warm container to room temperature before opening.[4]Prevents condensation of atmospheric moisture onto the cold reagent.

Experimental Protocols

Protocol 1: Quality Control Analysis by HPLC-MS

This protocol describes a general method to check for the presence of polymers in a sample of Hydroxy-PEG1-acid.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Hydroxy-PEG1-acid in a suitable solvent (e.g., water or acetonitrile).

    • Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.

  • LC-MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detector: Electrospray Ionization (ESI) in negative mode.

    • Scan Range: m/z 100 - 1500.

  • Data Analysis:

    • The monomer (C₅H₁₀O₄, MW: 134.13) should appear as a major peak with an [M-H]⁻ ion at m/z 133.1.

    • Look for peaks corresponding to the dimer ([2M-H]⁻ at m/z 251.2), trimer ([3M-H]⁻ at m/z 369.3), and higher-order polymers. The presence of significant peaks at these higher masses indicates polymerization.

Protocol 2: Amide Coupling to a Primary Amine

This protocol details the use of Hydroxy-PEG1-acid in a standard coupling reaction, minimizing the risk of self-polymerization.

  • Reagent Preparation:

    • Dissolve Hydroxy-PEG1-acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

    • In a separate vial, dissolve the primary amine-containing substrate (1.1 eq).

    • Prepare solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) and an additive like NHS (N-Hydroxysuccinimide, 1.2 eq) in the same anhydrous solvent.

  • Activation Step:

    • Cool the Hydroxy-PEG1-acid solution to 0°C in an ice bath under an inert atmosphere (e.g., Argon).

    • Add the NHS solution, followed by the EDC solution, to the PEG-acid solution.

    • Stir the reaction at 0°C for 15-30 minutes to form the active NHS ester.

  • Coupling Step:

    • Add the amine solution to the activated PEG-acid mixture dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, quench the reaction with water.

    • Extract the product using an appropriate organic solvent. Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative HPLC.

Visualizations

Polymerization_Mechanism cluster_dimer Dimer M1 HO-PEG-COOH Dimer HO-PEG-COO-PEG-COOH M1->Dimer Esterification (+ Heat or H⁺) M2 HO-PEG-COOH Troubleshooting_Workflow start Polymerization Suspected? check_storage Was reagent stored correctly? (See Table 1) start->check_storage Yes check_conditions Were reaction conditions mild? (Low temp, neutral pH) check_storage->check_conditions Yes sol_storage Action: Discard and use fresh reagent. Consider ordering the sodium salt form. check_storage->sol_storage No sol_conditions Action: Optimize reaction. Activate at 0°C, add amine promptly. check_conditions->sol_conditions No sol_ok Root cause is likely elsewhere. Check purity of other reagents. check_conditions->sol_ok Yes Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve_peg 1. Dissolve Hydroxy-PEG1-acid in anhydrous solvent at 0°C activate 3. Activate acid with EDC/NHS (Stir 15-30 min at 0°C) dissolve_peg->activate dissolve_amine 2. Prepare amine solution separately couple 4. Add amine solution dropwise (Stir 4-16h, RT) dissolve_amine->couple activate->couple workup 5. Quench and Extract couple->workup purify 6. Purify by Chromatography workup->purify

References

Technical Support Center: Troubleshooting Hydroxy-PEG1-acid Sodium Salt Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG1-acid sodium salt reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your experiments, particularly in addressing issues of low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

A1: this compound is a bifunctional linker molecule. It contains a hydroxyl (-OH) group and a carboxylic acid (-COOH) group, separated by a short polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules, forming a stable amide bond. The hydroxyl group can be used for further derivatization. Its sodium salt form is stable for storage and shipping.[1][2][3][4] The hydrophilic PEG spacer enhances solubility in aqueous media.[1][2][3][4]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yield in reactions involving the activation of Hydroxy-PEG1-acid to an amine-reactive N-hydroxysuccinimide (NHS) ester is often due to one or more of the following factors:

  • Hydrolysis of the activated NHS ester: This is a major competing reaction, especially in aqueous buffers with a pH above 7.[5][6][7][8]

  • Suboptimal pH: The reaction has a narrow optimal pH range. The activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS ester with the amine is most efficient at a slightly basic pH (7.2-8.5).[6][9][10]

  • Inactive reagents: The activating agents, such as EDC and NHS, are moisture-sensitive and can lose activity if not stored and handled properly.[5]

  • Inappropriate buffer choice: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with your intended reaction.[5][7]

Q3: How should I properly store and handle this compound and the activating reagents?

A3: this compound should be stored at -20°C.[1] The activating reagents, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), are moisture-sensitive and should be stored in a desiccator at -20°C.[5] Always allow the reagent vials to warm to room temperature before opening to prevent moisture condensation.[5] It is recommended to prepare solutions of EDC and NHS immediately before use.[5][7]

Q4: What is the optimal pH for the two-step conjugation reaction?

A4: A two-step process is generally recommended for higher efficiency.

  • Step 1: Activation of Hydroxy-PEG1-acid. This step is most efficient in a slightly acidic buffer, such as 0.1 M MES buffer, at a pH of 4.7-6.0.[6][10]

  • Step 2: Conjugation to the amine-containing molecule. The resulting NHS-activated PEG is most reactive with primary amines at a pH of 7.2-8.5.[1][7] Phosphate-buffered saline (PBS) at pH 7.2-7.4 or borate (B1201080) buffer at pH 8.0-9.0 are commonly used.

Troubleshooting Guide for Low Yield

This section provides a structured approach to identifying and resolving common issues leading to low reaction yields.

Issue 1: Low Activation of Hydroxy-PEG1-acid

If you suspect the initial activation of the carboxylic acid is inefficient, consider the following:

Potential Cause Recommended Action
Inactive EDC or NHS Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow them to warm to room temperature before opening. Prepare solutions immediately before use.[5]
Suboptimal Activation pH Ensure your activation buffer (e.g., MES) is within the optimal pH range of 4.5-6.0.[6][10] Verify the pH of the final reaction mixture.
Presence of Competing Nucleophiles Use a buffer free of carboxyl and amine groups for the activation step. MES buffer is a good choice.[10]
Insufficient Incubation Time Allow the activation reaction to proceed for at least 15 minutes at room temperature.[6][8]
Issue 2: Low Conjugation of Activated PEG to Amine

If the activation step appears successful, but the final conjugation yield is low, investigate these possibilities:

Potential Cause Recommended Action
Hydrolysis of the NHS Ester Work quickly after the activation step. The half-life of an NHS ester is significantly shorter at higher pH.[1][6][7][8][9] Consider performing the reaction at a lower temperature (4°C) to slow down hydrolysis, though this will also slow the conjugation reaction.[1]
Suboptimal Conjugation pH The optimal pH for the reaction with the amine is 7.2-8.5.[1][7] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate NHS ester hydrolysis.[7]
Presence of Competing Amines in Buffer Do not use buffers containing primary amines, such as Tris or glycine, for the conjugation step, as they will compete for reaction with the activated PEG.[7] Use buffers like PBS or Borate buffer.
Low Concentration of Reactants Low concentrations of your amine-containing molecule can lead to less efficient crosslinking as hydrolysis becomes more competitive.[1] If possible, increase the concentration of your reactants.
Steric Hindrance If you are conjugating to a large biomolecule, steric hindrance may be a factor. Consider using a longer PEG linker if this is a persistent issue.

Quantitative Data Summary

The stability of the activated NHS ester is highly dependent on the pH of the reaction buffer. The following table summarizes the half-life of a typical NHS ester at various pH values and temperatures.

pHTemperature (°C)Half-life
7.004 to 5 hours[1][11]
8.0Room Temperature~1 hour
8.5Room Temperature~30 minutes
8.6410 minutes[1][11]
9.0Room Temperature~10 minutes

Note: This data is for a general NHS ester and the exact half-life may vary slightly for the activated Hydroxy-PEG1-acid.

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation

This protocol is recommended for most applications to maximize yield by optimizing the pH for each step.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 4.7-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Amine-containing molecule (e.g., protein, peptide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in the Activation Buffer.

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF.[7]

  • Activation of Hydroxy-PEG1-acid:

    • In a reaction tube, add your desired amount of this compound solution.

    • Add a 1.5 to 5-fold molar excess of the EDC stock solution.

    • Add a 2 to 5-fold molar excess of the NHS/Sulfo-NHS stock solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine-containing Molecule:

    • Immediately after activation, add the activated Hydroxy-PEG1-acid solution to your amine-containing molecule, which should be in the Coupling Buffer. A 10- to 50-fold molar excess of the activated PEG to the amine-containing molecule is a good starting point.

    • The final concentration of the organic solvent (DMSO or DMF) should ideally be less than 10% of the total reaction volume.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and byproducts by using a desalting column or through dialysis against an appropriate buffer.

Mandatory Visualizations

G Hydroxy-PEG1-acid Activation & Conjugation Pathway cluster_0 Step 1: Activation (pH 4.5-6.0) cluster_1 Step 2: Conjugation (pH 7.2-8.5) cluster_2 Competing Reaction PEG_Acid Hydroxy-PEG1-acid Active_Intermediate O-acylisourea intermediate PEG_Acid->Active_Intermediate + EDC EDC EDC NHS NHS NHS_Ester Amine-Reactive NHS Ester Active_Intermediate->NHS_Ester + NHS Conjugate Stable Amide Bond (PEG-NH-R) NHS_Ester->Conjugate + R-NH2 Hydrolysis Hydrolyzed PEG-acid NHS_Ester->Hydrolysis + H2O (Hydrolysis) Amine_Molecule Amine-containing Molecule (R-NH2) G Troubleshooting Workflow for Low Yield Start Low Reaction Yield Check_Activation Verify Activation Step Start->Check_Activation Check_Reagents Are EDC/NHS active? (Fresh, properly stored?) Check_Activation->Check_Reagents No Check_Activation_pH Is activation pH 4.5-6.0? Check_Activation->Check_Activation_pH No Check_Conjugation Verify Conjugation Step Check_Activation->Check_Conjugation Yes Check_Reagents->Start Check_Activation_pH->Start Check_Hydrolysis Minimize NHS ester hydrolysis? (Work quickly, optimal pH) Check_Conjugation->Check_Hydrolysis No Check_Conjugation_pH Is conjugation pH 7.2-8.5? Check_Conjugation->Check_Conjugation_pH No Check_Buffer Is buffer amine-free? Check_Conjugation->Check_Buffer No Check_Concentration Are reactant concentrations adequate? Check_Conjugation->Check_Concentration No Success Yield Improved Check_Conjugation->Success All Yes Check_Hydrolysis->Start Check_Conjugation_pH->Start Check_Buffer->Start Check_Concentration->Start

References

Technical Support Center: Optimizing Hydroxy-PEG1-acid Sodium Salt Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Hydroxy-PEG1-acid sodium salt conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a short polyethylene (B3416737) glycol (PEG) linker that contains two functional groups: a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, which is supplied as a more stable sodium salt.[1][2] The carboxylic acid is the primary site for conjugation to amine-containing molecules via amide bond formation, typically using carbodiimide (B86325) chemistry (EDC/NHS). The hydroxyl group can be used for further derivatization.[1][2] The sodium salt form enhances stability, preventing the hydroxyl and carboxylic acid groups from reacting with each other to form polymers.[1][2]

Q2: What is the recommended pH for the two main steps of the conjugation reaction?

The conjugation process using EDC and NHS involves two key pH-dependent steps:

  • Activation of the Carboxylic Acid: The activation of the carboxylic acid on the PEG linker with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-7.2 .[3] A common choice is an MES buffer at pH 5-6.[3]

  • Coupling to the Amine: The reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7-8 .[3] A phosphate-buffered saline (PBS) at pH 7.2-7.5 is a suitable buffer for this step.[3]

Q3: What buffers should I use for the conjugation reaction?

It is crucial to use non-amine-containing buffers, especially during the activation step, as primary amines will compete with the desired reaction.

  • For the activation step (pH 4.5-7.2): MES buffer is a good choice.[3]

  • For the coupling step (pH 7-8): Phosphate-buffered saline (PBS)[3], HEPES, carbonate/bicarbonate, or borate (B1201080) buffers are recommended.[3]

  • Buffers to avoid: Do not use buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the acylation reaction.[3]

Q4: How should I prepare and store this compound and the activating reagents?

  • This compound: This reagent is often a low-melting solid and can be difficult to weigh. It is recommended to prepare a stock solution in an anhydrous water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[3] Unused stock solutions should be stored at -20°C under an inert gas like argon or nitrogen to prevent moisture contamination.[3] Before opening, the vial should be equilibrated to room temperature to avoid moisture condensation.[3]

  • EDC/NHS: These reagents are also moisture-sensitive. It is best to prepare fresh solutions immediately before use.

Q5: How can I quench the reaction?

To stop the conjugation reaction, you can add a quenching agent that reacts with the remaining NHS-activated PEG. Common quenching agents include hydroxylamine (B1172632), Tris, lysine, or glycine.[3] Keep in mind that primary amine-containing quenching agents can modify any remaining unreacted carboxylic acids.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Incorrect pH Ensure the activation step is performed at pH 4.5-7.2 and the coupling step at pH 7-8.[3] Verify the pH of your buffers.
Inactive Reagents Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use. Ensure the this compound has been stored correctly to prevent degradation.
Presence of Competing Amines Use amine-free buffers such as MES and PBS for the reaction.[3] If your molecule of interest is in a Tris or glycine buffer, perform a buffer exchange before starting the conjugation.
Suboptimal Molar Ratios Optimize the molar ratio of EDC and NHS to the this compound. A molar excess of the activating agents is generally recommended. For a starting point in organic solvents, a 2:2:1 molar ratio of EDC:NHS:PEG-acid has been reported.[3] For aqueous reactions with proteins, a 20-fold molar excess of the activated PEG has been suggested.[4]
Poor Reproducibility Moisture Contamination Ensure all reagents and solvents are anhydrous. Store stock solutions under an inert atmosphere.[3] Equilibrate reagent vials to room temperature before opening to prevent condensation.[3]
Side Reactions/Product Impurity Reaction with Hydroxyl Group While the carboxylic acid is the primary reaction site, the hydroxyl group can potentially undergo side reactions. Purification of the final conjugate is important to remove any byproducts.
Hydrolysis of NHS-ester The NHS-activated PEG is susceptible to hydrolysis. Perform the coupling step immediately after the activation step.
Difficulty in Purifying the Conjugate Similar Properties of Reactants and Products Due to the small size of the Hydroxy-PEG1-acid linker, the properties of the starting material and the conjugate may be very similar, making purification challenging.
Choice of Purification Method Consider using purification methods that provide high resolution, such as reverse-phase HPLC (RP-HPLC). For larger biomolecules, size-exclusion chromatography (SEC) can be effective in removing the small, unreacted PEG linker.

Experimental Protocols

General Two-Step Aqueous Conjugation Protocol

This protocol is a general guideline for conjugating this compound to an amine-containing molecule (e.g., a protein) in an aqueous environment.

  • Reagent Preparation:

    • Equilibrate the this compound and other reagents to room temperature before opening.[3]

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.[3]

    • Prepare your amine-containing molecule in an amine-free buffer like PBS (pH 7.2-7.4).

    • Prepare fresh solutions of EDC and NHS in an activation buffer (e.g., MES, pH 5-6).[3]

  • Activation of this compound:

    • In a reaction tube, combine the this compound with the desired molar excess of EDC and NHS in the activation buffer.

    • Incubate for 15-30 minutes at room temperature.[3]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated PEG solution to your amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[3]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., hydroxylamine or Tris) to stop the reaction.[3]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from unreacted PEG and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).

Example Molar Ratios for Conjugation in an Organic Solvent

For reactions carried out in an organic solvent like dichloromethane (B109758) (DCM), the following molar ratios have been described:

ReagentMolar Equivalent
Hydroxy-PEG1-acid1
EDC·HCl2
NHS2
Amine-containing molecule1.5
DIPEA (diisopropylethylamine)1.5
This data is adapted from a general protocol for PEG acids in an organic solvent and may need optimization for your specific application.[3]

Visualizations

experimental_workflow Experimental Workflow for Hydroxy-PEG1-acid Conjugation cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification prep_peg Prepare Hydroxy-PEG1-acid stock solution (DMSO/DMF) activation Activation Step (PEG + EDC/NHS) 15-30 min @ RT prep_peg->activation prep_molecule Prepare amine-containing molecule in PBS (pH 7.2-7.4) conjugation Coupling Step (Add activated PEG to molecule) 1-2 hrs @ RT or overnight @ 4°C prep_molecule->conjugation prep_activators Prepare fresh EDC/NHS in MES buffer (pH 5-6) prep_activators->activation activation->conjugation Immediate addition quenching Quenching Step (Add hydroxylamine/Tris) 15-30 min @ RT conjugation->quenching purify Purify conjugate (SEC, RP-HPLC) quenching->purify

Caption: A typical experimental workflow for the two-step conjugation of this compound.

troubleshooting_low_yield Troubleshooting Low Conjugation Yield start Low Yield? check_ph Is pH correct? (Activation: 4.5-7.2, Coupling: 7-8) start->check_ph check_reagents Are reagents active? (Fresh EDC/NHS, proper storage) check_ph->check_reagents [ Yes ] solution_ph Adjust buffer pH check_ph->solution_ph [ No ] check_buffers Are buffers amine-free? (e.g., MES, PBS) check_reagents->check_buffers [ Yes ] solution_reagents Use fresh reagents check_reagents->solution_reagents [ No ] check_ratios Are molar ratios optimized? check_buffers->check_ratios [ Yes ] solution_buffers Perform buffer exchange check_buffers->solution_buffers [ No ] solution_ratios Titrate reagent concentrations check_ratios->solution_ratios [ No ] end Yield Improved check_ratios->end [ Yes ] solution_ph->end solution_reagents->end solution_buffers->end solution_ratios->end

Caption: A decision tree for troubleshooting low yield in this compound conjugation reactions.

References

Technical Support Center: Purification of Hydroxy-PEG1-acid Sodium Salt Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Hydroxy-PEG1-acid sodium salt conjugates.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound conjugates.

Issue 1: Poor Separation of Conjugate from Unreacted Starting Materials

Symptom: Co-elution or inadequate resolution between the desired conjugate and the unreacted small molecule/peptide or the this compound linker in the chromatogram.

Potential Cause Suggested Solution
Suboptimal Chromatographic Method Reverse-phase HPLC (RP-HPLC) is generally the most effective method for purifying PEGylated small molecules.[1] If co-elution is an issue, optimize the gradient to be shallower around the elution time of the species of interest to improve resolution.[2]
Inappropriate Column Chemistry For RP-HPLC, a C18 column is a good starting point.[1] If separation is still poor, consider a C8 column or a column with a different stationary phase chemistry. The choice will depend on the hydrophobicity of the conjugated molecule.
Mobile Phase Composition Adjust the mobile phase composition. For RP-HPLC, this involves modifying the organic solvent (e.g., acetonitrile, methanol) and the aqueous phase (e.g., water with additives like trifluoroacetic acid or formic acid).[3]
Sample Overload Injecting too much sample can lead to peak broadening and poor resolution. Reduce the sample load to improve separation.[4]

Issue 2: Low Recovery of the Purified Conjugate

Symptom: The amount of purified conjugate is significantly lower than expected.

Potential Cause Suggested Solution
Non-specific Binding to Column Ensure the column is properly equilibrated. Consider increasing the ionic strength of the mobile phase to reduce non-specific interactions.[4]
Precipitation on the Column The conjugate may be precipitating if it is not soluble in the mobile phase. Verify the solubility of your conjugate under the purification conditions and adjust the mobile phase if necessary.[2]
Degradation of the Conjugate The conjugate may be unstable under the purification conditions (e.g., pH, temperature). Investigate the stability of your conjugate and consider using a faster purification method or adding stabilizers.[2]

Issue 3: Broad or Tailing Peaks in the Chromatogram

Symptom: The chromatographic peak for the conjugate is not sharp, which can indicate a problem with the separation or the compound itself.

Potential Cause Suggested Solution
Slow On-Column Kinetics For PEGylated molecules, slow kinetics on the stationary phase can cause peak broadening. Increasing the column temperature can often improve peak shape.[1]
Secondary Interactions with Stationary Phase Residual silanols on silica-based columns can interact with the analyte, causing tailing. Use a high-purity, end-capped column or add a competing agent like triethylamine (B128534) to the mobile phase.
Sample Dissolution Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure DMSO), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[1]

Quantitative Data Summary

The following table provides illustrative data on the purification of a model small molecule-PEG1-acid conjugate using RP-HPLC. Please note that actual results will vary depending on the specific conjugate and experimental conditions.

Purification Method Starting Purity (Area %) Final Purity (Area %) Yield (%) Key Parameters
RP-HPLC 55%>98%75%Column: C18, 5 µm, 4.6 x 250 mmMobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: 5-95% B over 30 minDetection: ELSD

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method for purifying this compound conjugates?

A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for purifying small molecule-PEG conjugates.[1] The separation is based on the hydrophobicity of the molecules. The addition of the this compound linker will alter the hydrophobicity of the parent molecule, allowing for separation from the unreacted starting material.

Q2: My conjugate does not have a strong UV chromophore. How can I detect it during HPLC purification?

A2: Since polyethylene (B3416737) glycol itself lacks a UV chromophore, detection can be challenging.[1] If the conjugated molecule is not UV-active, universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly recommended.[2] Alternatively, if available, Mass Spectrometry (MS) can provide both detection and mass confirmation.[1]

Q3: Can I use Ion-Exchange Chromatography (IEX) to purify my this compound conjugate?

A3: IEX separates molecules based on charge. The terminal carboxylic acid on the PEG linker introduces a negative charge. If the molecule you are conjugating to is neutral or has a different charge, IEX can be a viable purification strategy. Cation-exchange chromatography can be useful for evaluating the degree of PEGylation.[5] However, for small molecules where the overall charge difference might be minimal, developing a robust IEX method can be challenging.

Q4: How can I remove unreacted this compound from my reaction mixture?

A4: Besides RP-HPLC, for larger conjugates like proteins or peptides, size-exclusion chromatography (SEC) or dialysis can be effective for removing the small, unreacted PEG linker.[4] For small molecule conjugates of similar size to the linker, RP-HPLC is the preferred method.

Experimental Protocols & Visualizations

General RP-HPLC Purification Protocol

This protocol provides a starting point for the purification of a this compound conjugate. Optimization will be required based on the specific properties of the conjugate.

Materials:

  • C18 HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile

  • Crude reaction mixture dissolved in a minimal amount of a suitable solvent (e.g., initial mobile phase composition or DMSO)

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Inject the dissolved crude sample onto the column.

  • Run a linear gradient to elute the components. A typical gradient might be from 5% B to 95% B over 30-60 minutes.

  • Monitor the elution of the components using an appropriate detector (e.g., UV, ELSD, CAD, or MS).

  • Collect fractions corresponding to the desired conjugate peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation).

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample equilibrate Equilibrate C18 Column inject Inject Sample equilibrate->inject gradient Run Gradient Elution inject->gradient detect Detect & Collect Fractions gradient->detect analyze Analyze Purity detect->analyze pool Pool Pure Fractions analyze->pool remove_solvent Remove Solvent pool->remove_solvent pure_product Pure Conjugate remove_solvent->pure_product

Figure 1. General workflow for the RP-HPLC purification of conjugates.
Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting poor separation in the purification of this compound conjugates.

Troubleshooting_Logic start Poor Separation check_method Is the chromatographic method optimized? start->check_method optimize_gradient Optimize Gradient (make it shallower) check_method->optimize_gradient No check_column Is the column chemistry appropriate? check_method->check_column Yes optimize_gradient->check_column change_column Try a different column (e.g., C8 or alternative phase) check_column->change_column No check_load Is the column overloaded? check_column->check_load Yes change_column->check_load reduce_load Reduce Sample Load check_load->reduce_load Yes success Separation Improved check_load->success No reduce_load->success

Figure 2. Troubleshooting logic for poor chromatographic separation.

References

Common side reactions with Hydroxy-PEG1-acid sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Hydroxy-PEG1-acid sodium salt.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in Hydroxy-PEG1-acid, and how does the sodium salt form mitigate this?

A1: The primary cause of instability in the free acid form of Hydroxy-PEG1-acid is intermolecular esterification, where the hydroxyl group of one molecule reacts with the carboxylic acid of another, leading to self-polymerization or oligomerization.[1][2][3][4][5] The sodium salt form is stable for storage and shipping because the carboxylate is less susceptible to this reaction.[1][2][3][4][5] It is crucial to handle the free acid form with care and use it promptly after preparation.

Q2: What are the most common coupling agents used with this compound, and what is their mechanism of action?

A2: The most common coupling agents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6][7] These agents activate the carboxylic acid of the PEG linker, making it susceptible to nucleophilic attack by a primary amine on the target molecule to form a stable amide bond.[7][8]

Q3: What are the key differences in side reactions between EDC and HATU coupling?

A3: With EDC, a common side reaction is the formation of an N-acylurea byproduct, which can be difficult to remove.[8] HATU, while generally more efficient and leading to less racemization, can cause guanidinylation of the N-terminal amino group of peptides as a side reaction.[9]

Q4: What is the optimal pH range for coupling reactions with this compound?

A4: The optimal pH for the activation of the carboxylic acid with EDC is typically between 4.5 and 6.0.[7][8][10][11] However, the subsequent reaction of the activated PEG with a primary amine is more efficient at a pH of 7.0-8.0.[10][11] A two-step process with a pH shift is often recommended for optimal results.[8][11]

Q5: How can I monitor the progress of my PEGylation reaction?

A5: The progress of the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC), specifically Size-Exclusion Chromatography (SEC) to separate products by size, or Reversed-Phase HPLC (RP-HPLC).[1][12] Mass spectrometry (MS) can be used to confirm the identity and purity of the PEGylated product.[1][12][13][14]

Troubleshooting Guides

Issue 1: Low Yield of PEGylated Product
Potential Cause Troubleshooting Step Rationale
Hydrolysis of Activated PEG-acid 1. Minimize the time the activated PEG-acid is in an aqueous solution before adding the amine-containing molecule. 2. Ensure all solvents are anhydrous, especially when performing the reaction in organic solvents. 3. Consider a one-pot, two-step reaction where the pH is initially acidic for activation and then raised for the coupling step.[8][11]The activated carboxylic acid (e.g., O-acylisourea intermediate with EDC) is highly susceptible to hydrolysis, which reverts it to the unreactive carboxylic acid.[8]
Suboptimal pH 1. For EDC coupling, perform the activation step at pH 4.5-6.0.[7][8][10][11] 2. Adjust the pH to 7.0-8.0 before adding the amine-containing molecule.[10][11]The activation of the carboxylic acid is most efficient in a slightly acidic environment, while the nucleophilic attack by the amine is favored at a neutral to slightly basic pH.[8][11]
Presence of Nucleophilic Buffers 1. Use non-nucleophilic buffers such as MES or HEPES for the activation step.[10][11] 2. Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for the activated PEG-acid.[10][11]Buffers with primary amines will react with the activated PEG-acid, reducing the amount available to react with the target molecule.
Insufficient Coupling Reagent 1. Use a slight excess of the coupling agent (e.g., 1.2-1.5 equivalents of EDC).[15]This ensures efficient activation of the PEG-acid.
Issue 2: Presence of Unexpected Byproducts in Analytical Results (HPLC, MS)
Observed Issue Potential Cause Troubleshooting/Identification
Peak corresponding to PEG-dimer or oligomers Self-polymerization of Hydroxy-PEG1-acid 1. Ensure you are using the stable sodium salt form for storage.[1][2][3][4][5] 2. If you need to work with the free acid, prepare it immediately before use and keep it at a low temperature.
Multiple product peaks with similar mass Lack of site-specificity in PEGylation 1. This is common when PEGylating proteins with multiple amine groups (e.g., lysine (B10760008) residues). 2. Purification using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be necessary to isolate the desired isomer.[16]
Peak with mass corresponding to PEG-acid + coupling agent byproduct N-acylurea formation (with EDC) 1. This is a known side reaction of carbodiimide (B86325) coupling.[8] 2. Optimize reaction conditions (e.g., lower temperature, shorter reaction time). 3. Purification by chromatography is required to remove this byproduct.[17]
Peak corresponding to guanidinylated peptide/protein Side reaction with HATU 1. This can occur with uronium/aminium-based coupling agents.[9] 2. Reduce the excess of HATU used. 3. Add HATU and the amine-containing molecule in the correct order as per the recommended protocol.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Primary Amine
  • Reagent Preparation:

    • Equilibrate this compound, EDC, and N-hydroxysuccinimide (NHS) to room temperature before opening.

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 0.1 M MES, pH 5.5).

    • Prepare fresh stock solutions of EDC and NHS in the same buffer.

  • Activation of PEG-acid:

    • In a reaction vessel, add the this compound solution.

    • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the PEG-acid solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Coupling Reaction:

    • Dissolve the amine-containing target molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the solution of the target molecule to the activated PEG-acid mixture.

    • If necessary, adjust the pH of the final reaction mixture to 7.2-7.5.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) or hydroxylamine (B1172632) to consume any unreacted activated PEG-acid.

    • Purify the PEGylated product from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or ion-exchange chromatography.[16][17]

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.0) cluster_side_reaction1 Side Reaction: Hydrolysis cluster_side_reaction2 Side Reaction: N-Acylurea Formation Hydroxy-PEG1-acid Hydroxy-PEG1-acid Activated_PEG_Ester PEG-NHS Ester (Active Intermediate) Hydroxy-PEG1-acid->Activated_PEG_Ester EDC, NHS EDC_NHS EDC / NHS PEGylated_Product PEGylated Product (Stable Amide Bond) Activated_PEG_Ester->PEGylated_Product Target Amine Hydrolyzed_PEG Hydroxy-PEG1-acid (Inactive) Activated_PEG_Ester->Hydrolyzed_PEG H2O N_Acylurea N-Acylurea Byproduct Activated_PEG_Ester->N_Acylurea Rearrangement Target_Amine Target Molecule (Primary Amine) Water Water G Start Start Prepare_Reagents Prepare Reagents (PEG-acid, EDC/NHS, Target Molecule) Start->Prepare_Reagents Activation Activate PEG-acid (pH 4.5-6.0) Prepare_Reagents->Activation Add_Target Add Target Molecule (Adjust pH to 7.0-8.0) Activation->Add_Target Reaction Incubate (RT or 4°C) Add_Target->Reaction Quench Quench Reaction Reaction->Quench Purification Purify Product (SEC, IEX, etc.) Quench->Purification Analysis Analyze Product (HPLC, MS) Purification->Analysis End End Analysis->End G PEG1 Hydroxy-PEG1-acid Dimer PEG-Dimer PEG1->Dimer Intermolecular Esterification PEG2 Hydroxy-PEG1-acid Further_Oligomerization Further Oligomerization Dimer->Further_Oligomerization

References

Preventing aggregation of nanoparticles after surface modification with Hydroxy-PEG1-acid sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of nanoparticles after surface modification with Hydroxy-PEG1-acid sodium salt.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation after surface modification with this compound?

Aggregation of nanoparticles following surface modification with this compound can stem from several factors:

  • Incomplete PEGylation: Insufficient coverage of the nanoparticle surface with PEG chains leaves hydrophobic patches exposed, leading to inter-particle interactions and aggregation.[1]

  • Suboptimal pH: The pH of the solution plays a critical role in both the surface charge of the nanoparticles and the reactivity of the PEG linker. An inappropriate pH can lead to reduced stability and aggregation.[1] For instance, the activation of carboxylic acid groups with EDC/NHS is most efficient at a pH between 4.5 and 7.2.[1]

  • High Ionic Strength: Elevated salt concentrations in the buffer can compress the electrical double layer surrounding the nanoparticles, which diminishes electrostatic repulsion and promotes aggregation.[1]

  • Inadequate PEG Density or Molecular Weight: A low density of PEG chains or the use of a PEG with a low molecular weight may not provide sufficient steric hindrance to prevent aggregation, particularly in solutions with high ionic strength.[1][2] Longer PEG chains generally offer better steric stabilization.[1]

  • Issues with Reagents: The quality and purity of the this compound and any coupling agents (e.g., EDC, NHS) can significantly impact the efficiency of the modification reaction.[1]

Q2: How does the molecular weight of PEG influence nanoparticle stability?

The molecular weight (MW) of the polyethylene (B3416737) glycol (PEG) chain is a crucial factor in preventing nanoparticle aggregation.[1] Generally, a higher PEG MW provides a thicker hydrophilic layer on the nanoparticle surface, which offers greater steric hindrance and more effectively prevents interactions between nanoparticles.[2] Studies have demonstrated that increasing the PEG MW can significantly improve the stability and circulation time of nanoparticles.[1] However, the optimal PEG MW can be application-specific, and for some uses, shorter PEG chains may be preferable.[1]

Q3: What is the significance of pH during and after the PEGylation process?

The pH of the reaction and storage buffers is critical for maintaining the stability of the nanoparticles.[1] During the PEGylation reaction, the pH must be optimal for the specific conjugation chemistry being employed. For example, the activation of the carboxylic acid group on the Hydroxy-PEG1-acid with EDC/NHS chemistry is more efficient at a pH between 4.5 and 7.2.[1] Following the modification, the pH of the storage buffer should be maintained within a range that ensures the colloidal stability of the newly PEGylated nanoparticles.[1] For nanoparticles that rely on charge for stability, a pH that neutralizes this surface charge can induce aggregation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate aggregation upon addition of PEG reagent Incorrect pH of the nanoparticle suspension.Adjust the pH of the nanoparticle solution to a level that is optimal for both nanoparticle stability and the PEGylation reaction before adding the this compound.[1]
High ionic strength of the reaction buffer.Use a buffer with low ionic strength for the PEGylation reaction. If a high ionic strength buffer is required for the application, ensure complete and dense PEGylation to provide sufficient steric stabilization.
Aggregation observed after the PEGylation reaction and purification Incomplete reaction.Optimize reaction parameters such as time, temperature, and the molar ratio of the PEG reagent to the nanoparticles.[1] Consider increasing the reaction time or the concentration of the coupling agents (EDC/NHS).
Inefficient purification.Utilize appropriate purification methods such as dialysis, centrifugal filtration, or size exclusion chromatography to effectively remove unreacted reagents and byproducts.[3]
Inappropriate storage buffer.Resuspend the purified PEGylated nanoparticles in a buffer with a pH and ionic strength that has been optimized for their stability. A buffer with low ionic strength is generally recommended.[1]
Inconsistent PEGylation results Degradation of reagents.Ensure the this compound and coupling agents (EDC/NHS) are stored under the recommended conditions (e.g., desiccated at -20°C) to prevent degradation.[4] Prepare fresh solutions of coupling agents before each use.
Presence of competing nucleophiles.Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the nanoparticles for reaction with the activated PEG.[4]

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the covalent attachment of this compound to nanoparticles with surface amine groups using EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification equipment (e.g., centrifugal filter units, dialysis tubing)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in the Activation Buffer. A 5- to 10-fold molar excess of EDC/NHS to the amount of PEG linker is a common starting point.[1]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.[3]

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the Coupling Buffer.

    • Add the activated PEG solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the PEG linker relative to the surface amine groups on the nanoparticles is a recommended starting point.[1]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.[1]

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a small volume of Quenching Buffer.

    • Purify the PEGylated nanoparticles to remove excess PEG and coupling reagents using a suitable method such as centrifugal filtration or dialysis.[1][3]

    • Perform at least three washing cycles with an appropriate buffer (e.g., deionized water or PBS).[3]

    • Resuspend the purified PEGylated nanoparticles in the desired storage buffer.[3]

Characterization of PEGylated Nanoparticles

To confirm successful surface modification and assess the stability of the nanoparticles, the following characterization techniques are recommended:

Parameter Technique Expected Outcome
Hydrodynamic Diameter & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)An increase in hydrodynamic diameter and a low PDI value (< 0.2) indicate successful PEGylation and a monodisperse sample.[3]
Zeta Potential Electrophoretic Light Scattering (ELS)A change in the zeta potential towards a more neutral value is expected after successful PEGylation, indicating the shielding of surface charges.[5]
PEG Grafting Density Thermogravimetric Analysis (TGA) or NMRQuantification of the amount of PEG conjugated to the nanoparticle surface.

Visual Guides

experimental_workflow cluster_activation Step 1: Activation of PEG cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification A Dissolve Hydroxy-PEG1-acid, EDC, and NHS in Activation Buffer B Incubate for 15-30 min at room temperature A->B D Add Activated PEG Solution B->D C Disperse Amine-Nanoparticles in Coupling Buffer C->D E React for 2-4 hours at room temperature D->E F Quench Reaction E->F G Purify via Centrifugal Filtration or Dialysis F->G H Wash Nanoparticles G->H I Resuspend in Storage Buffer H->I

Caption: Workflow for the surface modification of nanoparticles.

troubleshooting_logic rect_node rect_node start Aggregation Observed? q1 When did aggregation occur? start->q1 a1_imm Immediately upon PEG addition q1->a1_imm Immediate a1_post After reaction and purification q1->a1_post Post-Reaction q2 Check pH and Ionic Strength a1_imm->q2 q3 Incomplete Reaction or Inefficient Purification? a1_post->q3 a2_sol Adjust pH and use low ionic strength buffer q2->a2_sol Solution a3_sol_react Optimize reaction conditions (time, temp, concentration) q3->a3_sol_react Incomplete Reaction a3_sol_purify Improve purification and use optimal storage buffer q3->a3_sol_purify Inefficient Purification

Caption: Troubleshooting flowchart for nanoparticle aggregation.

References

Technical Support Center: Characterization of Hydroxy-PEG1-acid Sodium Salt Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of small molecule conjugates synthesized with Hydroxy-PEG1-acid sodium salt. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is the sodium salt form used?

A1: this compound is a short, hydrophilic linker containing a terminal hydroxyl group and a carboxylic acid. The sodium salt form is provided for enhanced stability during storage and shipping. The free carboxylic acid form can be unstable and may self-react, with the hydroxyl group of one molecule reacting with the carboxylic acid of another, leading to polymerization.[1][2] It is recommended to handle the material in its salt form until the point of use in a conjugation reaction.

Q2: What are the primary challenges in characterizing conjugates of this compound?

A2: The primary challenges stem from the low molecular weight of the PEG linker (MW of Hydroxy-PEG1-acid is approximately 156.1 g/mol ). This small mass addition can make it difficult to resolve the conjugate from the unreacted small molecule using certain analytical techniques. Key challenges include:

  • Resolution: Separating the conjugate from the starting material, especially if the parent molecule is of a similar low molecular weight.

  • Detection: The PEG moiety itself lacks a strong chromophore, which can complicate detection and quantification by UV-Vis spectroscopy.[3]

  • Heterogeneity: Incomplete reactions can lead to a mixture of conjugated and unconjugated species.

  • Mass Spectrometry: Potential for ion suppression or fragmentation of the conjugate during analysis.

Q3: Which analytical techniques are most suitable for characterizing these conjugates?

A3: A multi-pronged approach using orthogonal techniques is highly recommended. The most common and effective methods include:

  • Mass Spectrometry (MALDI-TOF MS and ESI-MS): For confirmation of successful conjugation and determination of molecular weight.

  • High-Performance Liquid Chromatography (HPLC): For separation, quantification of conjugation efficiency, and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the conjugate.

Troubleshooting Guides

MALDI-TOF Mass Spectrometry

Issue: I am not seeing a clear peak for my conjugate, or the spectrum is noisy.

  • Possible Cause 1: Inappropriate Matrix. The choice of matrix is critical for the analysis of low molecular weight compounds.[4]

    • Troubleshooting:

      • For smaller conjugates, α-cyano-4-hydroxycinnamic acid (CHCA) is a common starting point.[5]

      • If CHCA does not yield good results, consider using other matrices such as sinapinic acid, which can sometimes be effective for PEGylated molecules.[5][6]

      • Experiment with different matrix-to-sample ratios to optimize signal intensity.

  • Possible Cause 2: Ion Suppression. The unconjugated small molecule or residual salts from the reaction buffer can suppress the ionization of the conjugate.

    • Troubleshooting:

      • Ensure the sample is thoroughly purified before analysis to remove excess starting materials and salts.

      • Consider using a cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), to promote the formation of specific adducts and improve signal.

  • Possible Cause 3: Fragmentation. The energy from the laser can sometimes cause fragmentation of the conjugate, especially at the ester or amide linkage.

    • Troubleshooting:

      • Optimize the laser power to the lowest possible setting that still provides a detectable signal.

      • Acquire spectra from different spots on the target plate, as sample-matrix co-crystallization can vary.

High-Performance Liquid Chromatography (HPLC)

Issue: I am unable to separate the conjugate from the unreacted small molecule.

  • Possible Cause 1: Inadequate Column Chemistry. The small change in polarity and size upon conjugation with PEG1 requires a high-resolution column.

    • Troubleshooting:

      • For reversed-phase HPLC, a C18 column is a good starting point for the separation of small molecules.[7][8]

      • Consider using a column with a smaller particle size (e.g., sub-2 µm) to enhance resolution.

      • If the parent molecule is highly polar, a C18 AQ-type column, which is stable in highly aqueous mobile phases, may be beneficial.[7]

  • Possible Cause 2: Suboptimal Mobile Phase Conditions. The mobile phase composition is crucial for achieving good separation.

    • Troubleshooting:

      • Perform a gradient optimization study, starting with a broad gradient (e.g., 5-95% organic solvent) and then narrowing the gradient around the elution time of your compounds of interest.

      • Vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) as this can alter selectivity.

      • Adjust the pH of the aqueous component of the mobile phase. For acidic analytes, a low pH can improve peak shape.

Issue: I cannot quantify the amount of unreacted this compound.

  • Possible Cause: Lack of UV Chromophore. The PEG linker does not have a UV-absorbing chromophore.

    • Troubleshooting:

      • If your small molecule has a chromophore, you can quantify it and the conjugate. The unreacted PEG linker will not be detected by a UV detector.

      • To detect all non-volatile components, including the unreacted PEG linker, use a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in series with your UV detector.[3]

Conjugation Reaction

Issue: My conjugation efficiency is low.

  • Possible Cause 1: Inefficient Carboxylic Acid Activation. The carboxylic acid of the PEG linker needs to be activated to react with an amine on your small molecule.

    • Troubleshooting:

      • Use a reliable coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like NHS (N-hydroxysuccinimide) or a more efficient coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9]

      • Ensure all reagents are fresh and anhydrous, as moisture can quench the activated species.

  • Possible Cause 2: pH of the Reaction. The pH of the reaction mixture can significantly impact the efficiency of the coupling reaction.[10]

    • Troubleshooting:

      • For EDC/NHS chemistry, a pH range of 4.5-7.2 is generally recommended.

      • For HATU-mediated couplings, a slightly basic pH (around 8) is often optimal.

      • Perform small-scale reactions at different pH values to determine the optimal condition for your specific molecules.

  • Possible Cause 3: Hydrolysis of the Activated Ester. The activated ester intermediate can hydrolyze back to the carboxylic acid if the reaction with the amine is too slow.

    • Troubleshooting:

      • Add the amine to the reaction mixture as soon as the activation of the carboxylic acid is complete.

      • Consider increasing the concentration of the amine to favor the amidation reaction over hydrolysis.

Data Presentation

Table 1: Troubleshooting Summary for Analytical Techniques

Analytical TechniqueCommon IssueRecommended Solution(s)
MALDI-TOF MS No/low signal for the conjugateOptimize matrix (try CHCA or sinapinic acid). Purify the sample to remove interfering substances. Use a cationizing agent.
Peak broadening or poor resolutionOptimize laser power. Recrystallize the sample on the target plate.
Fragmentation of the conjugateUse lower laser energy. Consider a "softer" ionization matrix.
HPLC Co-elution of conjugate and starting materialUse a high-resolution column (e.g., C18, sub-2 µm). Optimize the mobile phase gradient and organic solvent. Adjust the mobile phase pH.
Poor peak shapeAdjust mobile phase pH to ensure the analyte is in a single ionic state. Use a suitable buffer.
Inability to detect all componentsUse a universal detector (e.g., CAD or ELSD) in addition to a UV detector.
NMR Overlapping signalsUse a high-field NMR spectrometer. Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping peaks.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Small Molecule Amine to this compound using HATU
  • Dissolution of Reagents:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • In a separate vial, dissolve your amine-containing small molecule (1 equivalent) in anhydrous DMF.

    • Dissolve HATU (1.2 equivalents) and DIPEA (N,N-Diisopropylethylamine) (2.5 equivalents) in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add the HATU/DIPEA solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Conjugation Reaction:

    • Add the solution of the amine-containing small molecule to the activated PEG solution.

    • Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine to remove DMF and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to isolate the desired conjugate.

Protocol 2: MALDI-TOF MS Analysis of a Hydroxy-PEG1-acid Conjugate
  • Sample Preparation:

    • Prepare a stock solution of the purified conjugate at 1 mg/mL in a 50:50 mixture of acetonitrile and water with 0.1% TFA.

    • Prepare a saturated solution of the chosen matrix (e.g., CHCA) in the same solvent system.

  • Spotting the Sample:

    • Mix the sample solution and the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the positive ion reflectron mode.

    • Use a laser intensity just above the ionization threshold to minimize fragmentation.

    • Calibrate the instrument using a standard of a known molecular weight close to that of your expected conjugate.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_characterization Characterization reagents Dissolve Reactants (Hydroxy-PEG1-acid, Small Molecule Amine) activation Activate Carboxylic Acid (HATU/DIPEA) reagents->activation reaction Conjugation Reaction activation->reaction purification Purification (HPLC or Column Chromatography) reaction->purification hplc HPLC Analysis (Purity & Quantification) purification->hplc ms Mass Spectrometry (Molecular Weight Confirmation) hplc->ms nmr NMR Spectroscopy (Structural Confirmation) ms->nmr

Figure 1. Experimental workflow for conjugation and characterization.

troubleshooting_workflow start Characterization Issue (e.g., Low Purity, No Conjugate Signal) check_reaction Review Conjugation Protocol start->check_reaction reagents_ok Reagents Fresh & Anhydrous? check_reaction->reagents_ok No check_purification Evaluate Purification Method check_hplc Troubleshoot HPLC Analysis check_purification->check_hplc Purification OK solution_purification Improve Purification Strategy check_purification->solution_purification Purification Not OK check_ms Troubleshoot MS Analysis matrix_ok Correct MS Matrix? check_ms->matrix_ok No column_ok Appropriate HPLC Column? check_hplc->column_ok No ph_ok Optimal Reaction pH? reagents_ok->ph_ok Yes solution_reaction Optimize Reaction Conditions reagents_ok->solution_reaction Yes activation_ok Sufficient Activation Time? ph_ok->activation_ok Yes ph_ok->solution_reaction No activation_ok->check_purification Yes activation_ok->solution_reaction No mobile_phase_ok Optimized Mobile Phase? column_ok->mobile_phase_ok Yes solution_hplc Refine HPLC Method column_ok->solution_hplc Yes mobile_phase_ok->check_ms Yes mobile_phase_ok->solution_hplc No laser_ok Optimized Laser Power? matrix_ok->laser_ok Yes solution_ms Adjust MS Parameters matrix_ok->solution_ms Yes laser_ok->solution_ms No

Figure 2. Troubleshooting logical workflow for characterization issues.

References

How to handle the instability of the free acid form of Hydroxy-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent instability of the free acid form of Hydroxy-PEG1-acid.

FAQs - Frequently Asked Questions

Q1: Why is the free acid form of Hydroxy-PEG1-acid unstable?

A1: The free acid form of Hydroxy-PEG1-acid is unstable due to its chemical structure. It contains both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group in close proximity. These two groups can react with each other in an intramolecular esterification reaction, leading to the formation of dimers and polymers. This polymerization alters the properties of the compound and reduces the availability of the desired reactive groups for your experiment.[1][2][3][4][5]

Q2: What are the signs of degradation or polymerization of Hydroxy-PEG1-acid?

A2: Degradation can manifest as a change in the physical appearance of the compound, such as becoming a viscous oil or solid. Analytically, polymerization can be observed by techniques like NMR spectroscopy, where you would see a decrease in the signals corresponding to the free hydroxyl and carboxylic acid protons and the appearance of new signals corresponding to the ester linkages. Gel permeation chromatography (GPC) would show an increase in the average molecular weight of the sample.

Q3: What is the recommended form of Hydroxy-PEG1-acid for storage?

A3: The recommended and more stable form for storage and shipping is the Hydroxy-PEG1-acid sodium salt .[1][3][4][5] The salt form prevents the intramolecular reaction between the hydroxyl and carboxylic acid groups, thus inhibiting polymerization.

Q4: How should I store Hydroxy-PEG1-acid and its derivatives?

A4: Both the sodium salt and other derivatives should be stored in a cool, dry, and dark place. The recommended storage temperature is -20°C.[1][5] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q5: Can I use the free acid form directly in my experiments?

A5: It is highly recommended to prepare the free acid form immediately before use by converting the stable sodium salt. This ensures that you are using the pure, unpolymerized form of the compound in your reaction.

Q6: What are the stable alternatives to the free acid form of Hydroxy-PEG1-acid?

A6: The primary stable alternative is the This compound . Another option is to convert the free acid to its methyl ester, which is stable and can be hydrolyzed back to the free acid just before use.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield in PEGylation reaction Degradation of Hydroxy-PEG1-acid free acid.Use the more stable sodium salt and convert it to the free acid immediately before your reaction. Ensure all reagents and solvents are anhydrous.
Incomplete activation of the carboxylic acid.Optimize the amount of activating agents (e.g., EDC, NHS). Ensure the pH of the reaction mixture is optimal for the activation step (typically pH 4.5-6.0).
Competing side reactions.Use a non-amine-containing buffer (e.g., MES, HEPES) as primary amines will compete with your target molecule for reaction with the activated acid.
Formation of unexpected side products Polymerization of Hydroxy-PEG1-acid.As above, use the sodium salt and prepare the free acid in situ.
Reaction with the hydroxyl group of Hydroxy-PEG1-acid.If your reaction is intended to be specific to the carboxylic acid, consider protecting the hydroxyl group prior to the reaction and deprotecting it afterward.
Inconsistent experimental results Variable purity of Hydroxy-PEG1-acid.The purity of the free acid can decrease over time. Always use a freshly prepared solution from the stable sodium salt for consistent results.
Presence of moisture.Ensure all glassware is oven-dried and use anhydrous solvents, as water can hydrolyze activated esters and quench the reaction.

Experimental Protocols

Protocol 1: Conversion of this compound to Free Acid

This protocol should be performed immediately before using the free acid in a subsequent reaction.

Materials:

  • This compound

  • Deionized water

  • Dilute Hydrochloric Acid (HCl), e.g., 1 M

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Sodium sulfate (B86663) (anhydrous)

  • pH indicator paper or a pH meter

Procedure:

  • Dissolve the this compound in a minimal amount of deionized water.

  • Cool the solution in an ice bath.

  • Slowly add dilute HCl dropwise while stirring. Monitor the pH of the solution. Continue adding acid until the pH is approximately 2-3.

  • Transfer the acidified solution to a separatory funnel.

  • Extract the aqueous solution with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times. Combine the organic layers.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • The resulting solution contains the free acid form of Hydroxy-PEG1-acid and should be used immediately.

Protocol 2: Esterification of Hydroxy-PEG1-acid to its Methyl Ester

This protocol describes the conversion of the free acid to a more stable methyl ester for storage.

Materials:

  • Hydroxy-PEG1-acid (freshly prepared from the sodium salt)

  • Methanol (anhydrous)

  • Strong acid catalyst (e.g., concentrated Sulfuric Acid or Thionyl Chloride)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the freshly prepared Hydroxy-PEG1-acid in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add a catalytic amount of the strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous solution with an organic solvent three times.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the Hydroxy-PEG1-methyl ester.

  • Store the methyl ester at -20°C under an inert atmosphere.

Protocol 3: Hydrolysis of Hydroxy-PEG1-methyl ester to Free Acid

This protocol regenerates the free acid from its methyl ester form immediately before use.

Materials:

  • Hydroxy-PEG1-methyl ester

  • Aqueous solution of a base (e.g., 1 M Sodium Hydroxide)

  • Aqueous solution of an acid (e.g., 1 M Hydrochloric Acid)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the Hydroxy-PEG1-methyl ester in the aqueous base solution.

  • Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of the aqueous acid solution.

  • Extract the product into an organic solvent as described in Protocol 1 (steps 4-8).

  • Use the resulting solution containing the free acid immediately.

Visual Guides

Instability_Pathway cluster_0 Intramolecular Reaction cluster_1 Recommended Handling Free_Acid Hydroxy-PEG1-acid (Unstable) Polymer Dimer/Polymer (Inactive) Free_Acid->Polymer Esterification Sodium_Salt This compound (Stable Storage Form) Free_Acid_In_Situ Free Acid (Use Immediately) Sodium_Salt->Free_Acid_In_Situ Acidification (e.g., HCl)

Caption: Instability of Hydroxy-PEG1-acid and recommended handling.

Experimental_Workflow Start Start with Stable Form: Hydroxy-PEG1-acid Sodium Salt Convert Convert to Free Acid (Protocol 1) Start->Convert React Perform PEGylation Reaction Immediately Convert->React Analyze Analyze Product React->Analyze

References

Validation & Comparative

A Researcher's Guide to Confirming Hydroxy-PEG1-acid Sodium Salt Conjugation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) derivatives is a critical step in enhancing the therapeutic properties of molecules. This guide provides an objective comparison of analytical methods for confirming the conjugation of Hydroxy-PEG1-acid sodium salt, a short, hydrophilic linker. We present a detailed examination of key techniques, supported by experimental data and protocols, to aid in the selection of the most appropriate analytical strategy.

The covalent attachment of PEG chains, or PEGylation, can improve the solubility, stability, and pharmacokinetic profile of therapeutic agents. Verifying the successful conjugation of these linkers is paramount. This guide focuses on four principal analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Quantitative Comparison of Analytical Methods

The choice of analytical method depends on a variety of factors, including the nature of the molecule being conjugated, the required sensitivity, and the desired level of structural detail. The following table summarizes the key performance indicators for each technique in the context of confirming this compound conjugation.

Analytical MethodParameterTypical Performance for Short PEG Linker ConjugationKey StrengthsKey Limitations
Mass Spectrometry
MALDI-TOF MSMass Accuracy< 50 ppmHigh throughput; tolerant of some impurities.Limited resolution for complex mixtures; potential for fragmentation.
Limit of DetectionFemtomole (fmol) range[1]
ESI-MSMass Accuracy< 5 ppmHigh sensitivity and resolution; suitable for liquid samples.Can be sensitive to sample purity and buffer components.
Limit of DetectionLow nanomolar (nM) to picomolar (pM) range
LC-MSMass Accuracy< 5 ppmCombines separation with mass analysis for complex mixtures.Method development can be complex.
ResolutionCan resolve species with single PEG unit differences.
NMR Spectroscopy
¹H NMRQuantitative Accuracy± 5%Provides detailed structural information and stoichiometry.[2]Lower sensitivity compared to MS; requires higher sample concentration.
Limit of Detection~10 µg/mL in biological fluids[3][4]Non-destructive.
FTIR Spectroscopy
SensitivityCan detect characteristic PEG bands.Fast and non-destructive; provides information on chemical bonds.Indirect method for confirming conjugation; may lack sensitivity for low levels of conjugation.
Key ObservableC-O-C ether stretch of PEG (~1100 cm⁻¹)[5]
HPLC
Size-Exclusion (SEC)ResolutionCan separate conjugated from unconjugated molecules based on size.Good for determining aggregation and overall size changes.May not resolve species with small mass differences.
Limit of DetectionMicrogram (µg) to nanogram (ng) range depending on detector.
Reversed-Phase (RP)ResolutionCan separate based on hydrophobicity, potentially resolving isomers.[6]High resolution for complex mixtures.Method development can be extensive.
Limit of DetectionMicrogram (µg) to nanogram (ng) range depending on detector.[7][]

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the key analytical techniques, which can be adapted for specific applications.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for confirming conjugation by providing a direct measurement of the mass increase corresponding to the addition of the this compound.

Experimental Protocol: LC-MS
  • Sample Preparation:

    • Dissolve the conjugated molecule and the unconjugated control in a suitable solvent (e.g., water, acetonitrile (B52724)/water mixture). The final concentration should be in the low µg/mL range.

    • If necessary, perform a buffer exchange into a volatile buffer like ammonium (B1175870) acetate (B1210297) to improve ionization efficiency.

  • Chromatographic Separation (LC):

    • Utilize a reversed-phase column (e.g., C4 or C18) suitable for the analyte.

    • Employ a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • The gradient should be optimized to achieve separation between the conjugated and unconjugated species.

  • Mass Spectrometric Analysis (MS):

    • Ionize the eluting sample using electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.

    • Acquire mass spectra over a relevant m/z range to detect the parent molecule and the PEGylated product.

    • The expected mass increase for a single this compound conjugation is approximately 156.1 Da.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample Conjugated Sample Dissolve Dissolve in LC-MS Grade Solvent Sample->Dissolve Control Unconjugated Control Control->Dissolve Buffer_Ex Buffer Exchange (if needed) Dissolve->Buffer_Ex HPLC HPLC Separation (Reversed-Phase) Buffer_Ex->HPLC ESI Electrospray Ionization HPLC->ESI MS_Detect Mass Analyzer (e.g., TOF, Orbitrap) ESI->MS_Detect Deconvolution Deconvolution of Mass Spectra MS_Detect->Deconvolution Mass_Shift Confirm Mass Shift (~156.1 Da) Deconvolution->Mass_Shift

LC-MS workflow for conjugation confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the conjugation site and quantification of the degree of PEGylation.

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Dissolve a sufficient amount of the purified conjugate (typically 1-5 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add an internal standard with a known concentration if quantification is desired.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic proton signals of the PEG linker, which will appear as a distinct multiplet in the 3.5-3.8 ppm region.

    • Compare the spectrum of the conjugate to that of the unconjugated starting material to identify new signals and shifts in existing signals, confirming covalent attachment.

    • Integrate the signals corresponding to the PEG linker and specific protons on the parent molecule to determine the degree of conjugation.[2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Purified_Sample Purified Conjugate Dissolve_NMR Dissolve in Deuterated Solvent Purified_Sample->Dissolve_NMR NMR_Spec Acquire ¹H NMR Spectrum Dissolve_NMR->NMR_Spec Process_Spec Process Spectrum (Phasing, Baseline) NMR_Spec->Process_Spec Signal_ID Identify PEG & Molecule Specific Signals Process_Spec->Signal_ID Integration Integrate Signals for Quantification Signal_ID->Integration

NMR workflow for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique that can indicate the presence of the PEG linker by identifying its characteristic vibrational bands.

Experimental Protocol: FTIR
  • Sample Preparation:

    • Prepare a solid sample of the conjugate, typically as a KBr pellet or by depositing a thin film on an ATR crystal from a solution.

    • Ensure the sample is dry to avoid interference from water bands.

  • Data Acquisition:

    • Acquire an FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder or KBr.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Look for the characteristic C-O-C stretching vibration of the PEG backbone, which typically appears as a strong, broad band around 1100 cm⁻¹.[5]

    • Compare the spectrum of the conjugate to the unconjugated starting material to confirm the appearance of this new band.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dry_Sample Dried Conjugate Prepare_Pellet Prepare KBr Pellet or ATR Sample Dry_Sample->Prepare_Pellet FTIR_Scan Acquire FTIR Spectrum Prepare_Pellet->FTIR_Scan BG_Subtract Background Subtraction FTIR_Scan->BG_Subtract Identify_Peaks Identify Characteristic PEG C-O-C Stretch BG_Subtract->Identify_Peaks

FTIR workflow for functional group analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can be used to separate the conjugated molecule from the unconjugated starting material and other impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation:

    • Dissolve the reaction mixture or purified conjugate in the mobile phase.

    • Filter the sample to remove any particulate matter.

  • Chromatographic Separation:

    • Inject the sample onto a reversed-phase column (e.g., C4 or C18).

    • Use a gradient elution with aqueous and organic mobile phases (e.g., water/acetonitrile with TFA or formic acid).

    • Optimize the gradient to achieve baseline separation between the unconjugated and PEGylated species. The PEGylated molecule will typically have a different retention time due to the change in hydrophobicity.[6]

  • Detection and Analysis:

    • Monitor the elution profile using a suitable detector, such as a UV-Vis detector at a wavelength where the analyte absorbs.

    • The appearance of a new peak with a different retention time in the chromatogram of the reaction mixture compared to the starting material is indicative of successful conjugation.

    • The peak areas can be used to estimate the purity and yield of the conjugation reaction.

HPLC_Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_detect Detection & Analysis Reaction_Mix Reaction Mixture Dissolve_Filter Dissolve in Mobile Phase and Filter Reaction_Mix->Dissolve_Filter HPLC_Inject Inject onto RP-HPLC Column Dissolve_Filter->HPLC_Inject Gradient_Elute Gradient Elution HPLC_Inject->Gradient_Elute UV_Detect UV-Vis Detection Gradient_Elute->UV_Detect Analyze_Chromo Analyze Chromatogram (Retention Time Shift) UV_Detect->Analyze_Chromo

RP-HPLC workflow for separation and analysis.

Conclusion

The confirmation of this compound conjugation requires a multi-faceted analytical approach. While HPLC and FTIR can provide initial evidence of a successful reaction, Mass Spectrometry and NMR Spectroscopy are indispensable for unambiguous confirmation and detailed structural characterization. For routine analysis and purity assessment, LC-MS offers a balance of sensitivity, resolution, and structural information. For in-depth characterization and quantification, NMR remains the gold standard. By understanding the strengths and limitations of each technique and employing the appropriate experimental protocols, researchers can confidently verify their PEGylation outcomes and advance their drug development programs.

References

A Comparative Guide to the HPLC Analysis of Hydroxy-PEG1-acid Sodium Salt Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity and characterization of polyethylene (B3416737) glycol (PEG) linkers are critical in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Hydroxy-PEG1-acid sodium salt, a short-chain hydrophilic linker, plays a vital role in modifying drug properties. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the assessment of its reaction products, offering detailed experimental protocols and performance data alongside alternative analytical techniques.

Introduction to the Analysis of this compound

This compound, also known as sodium 2-(2-hydroxyethoxy)acetate, is a bifunctional linker possessing a hydroxyl group for further derivatization and a carboxylic acid for conjugation to amine-containing molecules. Monitoring the purity of this linker and identifying potential impurities from its synthesis is crucial for ensuring the quality and consistency of the final bioconjugate. Common impurities can include unreacted starting materials like ethylene (B1197577) glycol and sodium monochloroacetate, as well as byproducts such as sodium chloride.

This guide focuses on a primary analytical method, Reversed-Phase HPLC (RP-HPLC), and compares its performance with other relevant techniques.

Primary Analytical Method: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)

RP-HPLC is a powerful technique for separating small, polar molecules. Due to the lack of a strong UV chromophore in this compound, universal detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are necessary. CAD offers the advantage of providing a more uniform response for non-volatile analytes, making it well-suited for quantitative analysis of PEG compounds.

Detailed Experimental Protocol: HPLC-CAD

This protocol is a standard method for the analysis of this compound and its potential impurities.

1. Sample Preparation:

  • Dissolve 10 mg of the this compound reaction product in 10 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water to create a 1 mg/mL stock solution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detector: Charged Aerosol Detector (CAD).

    • Nebulizer Temperature: 35°C.

    • Evaporation Temperature: 50°C.

    • Gas Flow: Nitrogen at 35 psi.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing Dissolution Dissolve Sample (1 mg/mL) Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject 10 µL Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection Charged Aerosol Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC-CAD analysis.

Performance Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or high-throughput screening. The following table summarizes the performance of HPLC-CAD in comparison to alternative and complementary techniques.

ParameterHPLC-CADHPLC-ELSDLC-MSNMR Spectroscopy
Principle Separation by chromatography, detection by charged aerosolSeparation by chromatography, detection by light scatteringSeparation by chromatography, detection by mass-to-charge ratioNuclear magnetic resonance of atomic nuclei
Primary Use Quantitative analysis of non-volatile analytesQuantitative analysis of non-volatile analytesIdentification and quantification of analytesStructural elucidation and purity assessment
Limit of Detection (LOD) ~10-20 ng on column~50-100 ng on column~0.1-1 ng on column~1-5 µg in tube
Limit of Quantification (LOQ) ~30-60 ng on column~150-300 ng on column~0.3-3 ng on column~5-15 µg in tube
Linearity (R²) >0.995>0.99>0.999Not typically used for linearity
Throughput HighHighMediumLow
Strengths Good sensitivity and uniform response for non-volatile compounds.[1][2]Universal detector for non-volatile compounds.[3][4]High sensitivity and specificity for impurity identification.[5][6]Provides detailed structural information without a reference standard.
Limitations Requires a non-volatile mobile phase.Lower sensitivity than CAD and MS, non-linear response.[3]Can be complex to develop methods; ion suppression effects.Lower sensitivity; not suitable for trace analysis.

Note: The quantitative data presented are typical performance estimates and may vary based on instrumentation and experimental conditions.

Alternative Analytical Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is an invaluable tool for identifying unknown impurities and confirming the molecular weight of the main product and its derivatives.[5][6] For this compound, LC-MS can be used to detect and identify potential side-products from the synthesis, such as dimers or products of side reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of molecules. ¹H and ¹³C NMR can confirm the chemical structure of the this compound and can be used to assess the overall purity of the sample. While not as sensitive as chromatography-based methods, NMR provides unambiguous structural information without the need for a reference standard.

Decision Pathway for Method Selection

The choice of analytical technique is often guided by the stage of product development and the specific questions that need to be answered.

Method_Selection cluster_questions Primary Question cluster_methods Recommended Method node_rect node_rect Start Analytical Need is_it_pure Routine Purity Check? Start->is_it_pure what_is_it Structural Confirmation? Start->what_is_it what_are_impurities Impurity ID & Quant? Start->what_are_impurities HPLC_CAD HPLC-CAD/ELSD is_it_pure->HPLC_CAD NMR NMR what_is_it->NMR LC_MS LC-MS what_are_impurities->LC_MS

Caption: Decision tree for analytical method selection.

Conclusion

The analysis of this compound reaction products is essential for ensuring the quality and efficacy of PEGylated therapeutics. While RP-HPLC with universal detectors like CAD or ELSD provides a robust and reliable method for routine quality control and quantification, complementary techniques such as LC-MS and NMR are indispensable for comprehensive characterization and impurity identification. The choice of the most appropriate analytical strategy will depend on the specific goals of the analysis, balancing the need for quantitative accuracy, structural information, and analytical throughput.

References

Mass Spectrometry for Characterizing PEGylated Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount to ensuring the safety and efficacy of biotherapeutics. This guide provides an objective comparison of leading mass spectrometry (MS) techniques for analyzing these complex molecules, supported by experimental data and detailed protocols.

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely adopted strategy to enhance the therapeutic properties of protein drugs, including extending their circulating half-life and reducing immunogenicity.[1][2][3] However, the inherent heterogeneity of PEG polymers in terms of size (polydispersity) and the variability in the number and sites of attachment on the protein create significant analytical challenges.[4][5] Mass spectrometry has emerged as an indispensable tool for the comprehensive characterization of PEGylated proteins, providing critical information on molecular weight, degree of PEGylation, and modification sites.[2][3]

This guide compares three principal MS-based approaches: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Top-Down Liquid Chromatography-Mass Spectrometry (LC-MS), Bottom-Up LC-MS, and Native MS.

Quantitative Performance Comparison

The selection of an appropriate MS technique depends on the specific analytical needs, the characteristics of the PEGylated protein, and available instrumentation. The following table summarizes the key quantitative performance metrics of the compared techniques.

FeatureMALDI-TOF MSTop-Down LC-MSBottom-Up LC-MSNative MS
Primary Information Average molecular weight, degree of PEGylation, heterogeneity.[1][3]Intact mass of proteoforms, PEGylation sites on the intact protein.PEGylation sites on peptides, requires enzymatic digestion.[6][7]Intact mass of non-covalently bound complexes, stoichiometry.[8][9]
Mass Accuracy Moderate (~100-500 ppm)High (<5 ppm with Orbitrap/FT-ICR)[6][10]High (<5 ppm with Orbitrap/FT-ICR)High (<10 ppm with Orbitrap/Q-TOF)
Mass Resolution Low to Moderate (up to 20,000)High (>100,000)[6][10]High (>100,000)Moderate to High (up to 50,000)
Sensitivity High (femtomole to attomole)Moderate (picomole to femtomole)High (attomole to femtomole)Low to Moderate (picomole to nanomole)
Throughput HighModerateLow to ModerateModerate
Sample Preparation Simple (co-crystallization with matrix)[11]Moderate (desalting, buffer exchange)Complex (reduction, alkylation, enzymatic digestion)[7]Requires non-denaturing conditions
Major Advantage Rapid analysis of intact heterogeneous mixtures.[11]Characterization of intact proteoforms without digestion.[12][13]Precise localization of PEGylation sites.[6]Preserves native protein structure and interactions.[8][9]
Major Disadvantage Limited fragmentation capabilities for site-specific information.Challenges with very large or complex proteins.[12]Loss of information about co-occurring modifications on the intact protein.[7]Lower resolution and sensitivity compared to denaturing techniques.

Experimental Workflows and Methodologies

Detailed experimental protocols are crucial for the successful characterization of PEGylated proteins. Below are representative workflows and methodologies for the discussed mass spectrometry techniques.

MALDI-TOF MS Workflow

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Analysis Sample PEGylated Protein Sample Mix Mix Sample and Matrix Sample->Mix Matrix Matrix Solution (e.g., Sinapinic Acid) Matrix->Mix Spot Spot on MALDI Plate & Dry Mix->Spot MALDI MALDI-TOF MS Spot->MALDI Spectrum Acquire Mass Spectrum MALDI->Spectrum Data Analyze Spectrum Spectrum->Data Result Determine Avg. MW & Heterogeneity Data->Result MALDI-TOF MS workflow for PEGylated proteins.

Caption: Workflow for MALDI-TOF MS analysis of PEGylated proteins.

Experimental Protocol: MALDI-TOF MS

  • Sample Preparation :

    • Desalt the PEGylated protein sample using a suitable method (e.g., dialysis or size-exclusion chromatography) to remove interfering salts and buffers.[14]

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[11]

  • Target Spotting :

    • Mix the desalted sample with the matrix solution at a ratio typically ranging from 1:1 to 1:10 (sample:matrix).

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming a co-crystal of the sample and matrix.[11]

  • Mass Spectrometry Analysis :

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins.[1]

    • Acquire data in a mass range appropriate for the expected molecular weight of the PEGylated protein.

  • Data Analysis :

    • Process the resulting spectrum to determine the average molecular weight and the distribution of PEGylated species. The mass difference between peaks corresponds to the mass of the PEG monomer.

Top-Down and Bottom-Up LC-MS Workflows

Top_Down_Bottom_Up_Workflow cluster_sample Sample Preparation cluster_top_down Top-Down Approach cluster_bottom_up Bottom-Up Approach Start PEGylated Protein Sample TD_Desalt Desalting Start->TD_Desalt BU_Digest Reduction, Alkylation, & Enzymatic Digestion Start->BU_Digest TD_LC_MS LC-MS/MS of Intact Protein TD_Desalt->TD_LC_MS TD_Data Data Analysis (Intact Mass, Fragmentation) TD_LC_MS->TD_Data TD_Result Identify Proteoforms & PTMs TD_Data->TD_Result BU_LC_MS LC-MS/MS of Peptides BU_Digest->BU_LC_MS BU_Data Data Analysis (Peptide Identification) BU_LC_MS->BU_Data BU_Result Identify PEGylation Sites BU_Data->BU_Result Comparison of Top-Down and Bottom-Up LC-MS workflows.

Caption: Top-Down vs. Bottom-Up workflows for PEGylated protein analysis.

Experimental Protocol: Top-Down LC-MS

  • Sample Preparation :

    • Desalt the PEGylated protein sample using reversed-phase chromatography or buffer exchange to ensure compatibility with ESI-MS.[4]

  • LC-MS/MS Analysis :

    • Separate the intact PEGylated protein isoforms using a reversed-phase liquid chromatography (RPLC) column with a suitable gradient of organic solvent (e.g., acetonitrile) in water, both containing 0.1% formic acid.

    • Introduce the eluent into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).[2]

    • Acquire full MS scans to determine the intact mass of the different PEGylated species.

    • Perform tandem MS (MS/MS) on selected precursor ions to induce fragmentation and obtain information about the PEGylation sites.

  • Data Analysis :

    • Deconvolute the multiply charged ion series in the full MS scan to determine the neutral mass of the intact PEGylated proteins.

    • Analyze the MS/MS spectra to identify fragment ions that pinpoint the location of PEG attachment.

Experimental Protocol: Bottom-Up LC-MS

  • Sample Preparation :

    • Denature the PEGylated protein sample.

    • Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).

    • Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide).

    • Digest the protein into smaller peptides using a specific protease, such as trypsin.

  • LC-MS/MS Analysis :

    • Separate the resulting peptide mixture using RPLC with a suitable gradient.

    • Analyze the eluting peptides with a high-resolution mass spectrometer.

    • Acquire MS/MS spectra of the peptides for sequencing and identification of modifications.[15]

  • Data Analysis :

    • Use database searching algorithms to identify the peptides from the MS/MS spectra.

    • Identify the spectra corresponding to PEGylated peptides and determine the site of PEG attachment based on the mass shift and fragmentation pattern.

Native MS Workflow

Native_MS_Workflow cluster_prep Sample Preparation cluster_analysis Native MS Analysis cluster_data Data Analysis Sample PEGylated Protein in Volatile Buffer Infusion Direct Infusion or SEC Sample->Infusion MS Native ESI-MS Infusion->MS Spectrum Acquire Mass Spectrum MS->Spectrum Deconvolution Deconvolution of Spectrum Spectrum->Deconvolution Result Determine Intact Mass & Stoichiometry Deconvolution->Result Workflow for Native MS analysis of PEGylated proteins.

Caption: Native MS workflow for analyzing PEGylated proteins.

Experimental Protocol: Native MS

  • Sample Preparation :

    • Buffer exchange the PEGylated protein into a volatile aqueous buffer, such as ammonium (B1175870) acetate, to maintain its native conformation.[16]

  • MS Analysis :

    • Introduce the sample into the mass spectrometer via direct infusion using a nanospray source or by coupling with size-exclusion chromatography (SEC) for online separation.[8][16]

    • Use gentle ESI conditions to preserve the non-covalent interactions and the native charge state of the protein.

  • Data Analysis :

    • Analyze the mass spectrum, which will show a narrow charge state distribution at higher m/z values compared to denaturing conditions.

    • Determine the intact mass of the PEGylated protein and, if applicable, the stoichiometry of protein complexes.

Logical Comparison of Techniques

The choice between these MS techniques is guided by the specific analytical question.

Logical_Comparison Start Characterization Goal Avg_MW Average MW & Heterogeneity? Start->Avg_MW Site_Specific PEGylation Site? Avg_MW->Site_Specific No MALDI MALDI-TOF Avg_MW->MALDI Yes Intact_Info Intact Proteoform Info? Site_Specific->Intact_Info No Bottom_Up Bottom-Up LC-MS Site_Specific->Bottom_Up Yes Native_State Native Conformation/Interaction? Intact_Info->Native_State No Top_Down Top-Down LC-MS Intact_Info->Top_Down Yes Native_MS Native MS Native_State->Native_MS Yes Decision tree for selecting an MS technique.

Caption: Logical flow for selecting a suitable MS technique.

References

A Comparative Guide to Hydroxy-PEG1-acid Sodium Salt and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker molecule is a critical step in the design of bioconjugates, such as antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized nanoparticles. The linker's properties directly influence the stability, solubility, pharmacokinetics, and overall efficacy of the final product. This guide provides an objective comparison of Hydroxy-PEG1-acid sodium salt with other commonly used polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed methodologies.

Introduction to PEG Linkers

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation due to their hydrophilicity, biocompatibility, and ability to improve the physicochemical properties of conjugated molecules.[1][2] Key benefits of incorporating PEG linkers include enhanced solubility and stability, reduced immunogenicity, and prolonged circulation half-life.[1][2] PEG linkers are available in various lengths and can be functionalized with a wide array of reactive groups to enable covalent attachment to biomolecules.

This compound is a short, heterobifunctional PEG linker containing a hydroxyl group and a terminal carboxylic acid.[2][3][4] The carboxylic acid allows for conjugation to primary amines on biomolecules through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (e.g., EDC/NHS).[5][6] The hydroxyl group offers a potential site for further derivatization.[3][4] The sodium salt form ensures stability during storage, as the free acid form can be unstable.[3][4]

Comparison of Key Performance Characteristics

The choice of a PEG linker depends on the specific application and the desired properties of the bioconjugate. This section compares this compound to other classes of PEG linkers based on their functional groups and chain lengths.

Reactivity and Conjugation Chemistry

The primary point of comparison between PEG linkers lies in their reactive functional groups, which dictate the conjugation strategy.

Linker TypeFunctional GroupTarget Residue on BiomoleculeResulting BondKey Characteristics
Hydroxy-PEG-acid Carboxylic Acid (-COOH)Primary Amine (-NH2; e.g., Lysine)Amide Requires activation with coupling agents like EDC/NHS for efficient reaction. Forms a very stable bond.[5][7]
NHS-Ester PEG N-hydroxysuccinimide EsterPrimary Amine (-NH2; e.g., Lysine)Amide Highly reactive towards amines, offering efficient conjugation under mild conditions.[8]
Maleimide PEG MaleimideThiol (-SH; e.g., Cysteine)ThioetherEnables site-specific conjugation to cysteine residues, but the resulting bond can exhibit variable stability.[9]
Azide/Alkyne PEG Azide (-N3) / Alkyne (C≡CH)Alkyne / AzideTriazoleUsed in "click chemistry" (CuAAC or SPAAC) for highly efficient and specific conjugation.[8]

Logical Relationship of Linker Selection

cluster_0 Bioconjugation Goal cluster_1 Linker Selection Criteria cluster_2 Available Linker Chemistries Target Molecule Target Molecule Functional Groups Functional Groups Target Molecule->Functional Groups Available residues Amine-Reactive (e.g., HO-PEG-Acid, NHS-PEG) Amine-Reactive (e.g., HO-PEG-Acid, NHS-PEG) Functional Groups->Amine-Reactive (e.g., HO-PEG-Acid, NHS-PEG) Thiol-Reactive (e.g., Maleimide-PEG) Thiol-Reactive (e.g., Maleimide-PEG) Functional Groups->Thiol-Reactive (e.g., Maleimide-PEG) Click Chemistry (e.g., Azide/Alkyne-PEG) Click Chemistry (e.g., Azide/Alkyne-PEG) Functional Groups->Click Chemistry (e.g., Azide/Alkyne-PEG) Linker Length Linker Length Linker Length->Amine-Reactive (e.g., HO-PEG-Acid, NHS-PEG) Linker Length->Thiol-Reactive (e.g., Maleimide-PEG) Linker Length->Click Chemistry (e.g., Azide/Alkyne-PEG) Stability Stability Stability->Amine-Reactive (e.g., HO-PEG-Acid, NHS-PEG) Stability->Thiol-Reactive (e.g., Maleimide-PEG) Stability->Click Chemistry (e.g., Azide/Alkyne-PEG)

Caption: Decision workflow for selecting a suitable PEG linker.

Impact of PEG Linker Length on Bioconjugate Properties

The length of the PEG chain significantly influences the pharmacokinetic and biophysical properties of the conjugate. Hydroxy-PEG1-acid, with a single ethylene (B1197577) glycol unit, represents the shortest end of the PEG linker spectrum.

PropertyShort PEG Linkers (e.g., PEG1-PEG4)Long PEG Linkers (e.g., PEG8-PEG24)
Solubility Enhancement ModerateSignificant, especially for hydrophobic payloads.[10]
In Vivo Half-Life Minimal to modest increase.Substantial increase due to reduced renal clearance.[11][12]
Steric Hindrance Low, may be advantageous for binding to some receptors.[11]Can sometimes interfere with binding affinity if the linker is too long.
Immunogenicity Generally low.Can sometimes elicit anti-PEG antibodies.[13]
In Vitro Cytotoxicity (ADCs) Often higher potency.May lead to a reduction in potency.[10]

A study on PEGylated glucuronide-MMAE linkers in ADCs demonstrated a clear relationship between PEG length and plasma clearance, with a PEG8 side chain being the minimum length to achieve optimal slower clearance.[12][14] This suggests that while Hydroxy-PEG1-acid can effectively link molecules, its impact on extending the in-vivo half-life will be less pronounced compared to longer PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates.

Protocol 1: Amide Bond Formation using Hydroxy-PEG-acid and EDC/NHS

This protocol describes the conjugation of a carboxylated PEG linker, such as Hydroxy-PEG-acid, to a primary amine-containing biomolecule.[5]

Experimental Workflow for Amide Coupling

Start Start Prepare_PEG_Solution Dissolve Hydroxy-PEG-acid in Activation Buffer Start->Prepare_PEG_Solution Activate_Carboxyl Add EDC and NHS to form NHS-ester intermediate Prepare_PEG_Solution->Activate_Carboxyl Add_Biomolecule Add amine-containing biomolecule solution Activate_Carboxyl->Add_Biomolecule Incubate Incubate reaction mixture (e.g., 2h at RT or overnight at 4°C) Add_Biomolecule->Incubate Quench Quench reaction with hydroxylamine or Tris buffer Incubate->Quench Purify Purify conjugate via SEC or dialysis Quench->Purify End End Purify->End

Caption: Step-by-step workflow for protein conjugation.

Materials:

  • Hydroxy-PEG-acid sodium salt

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Activation Buffer: 0.1M MES, pH 4.5-6.0[15][16]

  • Conjugation Buffer: PBS, pH 7.2-7.5[15][16]

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)

Procedure:

  • Preparation of Reactants: Dissolve the Hydroxy-PEG-acid in Activation Buffer. Prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO/DMF.[5]

  • Activation of Carboxyl Group: Add a molar excess of EDC and NHS to the PEG-acid solution. Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.[5][16]

  • Conjugation: Adjust the pH of the activated PEG solution to 7.2-7.5 by adding the amine-containing biomolecule dissolved in Conjugation Buffer.[15][16]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[17]

  • Quenching: Stop the reaction by adding the quenching solution to hydrolyze any unreacted NHS-esters.[15]

  • Purification: Remove unreacted PEG linker and byproducts by SEC or dialysis to obtain the purified bioconjugate.[5]

Protocol 2: Assessment of Conjugate Stability

The stability of the linker-biomolecule bond is critical for in vivo applications.

Materials:

  • Purified bioconjugate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Human or mouse plasma

  • Analytical system (e.g., HPLC, LC-MS)

Procedure:

  • Incubation: Incubate the purified bioconjugate in plasma or PBS at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the sample.[9]

  • Analysis: Analyze the samples by a suitable analytical method to quantify the amount of intact conjugate remaining.[9]

  • Data Interpretation: Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate.[9]

Conclusion

The choice of a PEG linker is a multifaceted decision that requires careful consideration of the desired properties of the final bioconjugate.

  • This compound is a valuable tool for applications where a short, hydrophilic spacer is needed to link a molecule to a primary amine. The resulting amide bond is highly stable.[5][7] Its short PEG chain will have a minimal impact on the overall size and pharmacokinetics of the bioconjugate.

  • Longer-chain carboxylated PEGs offer similar conjugation chemistry but provide enhanced solubility and a significantly longer in vivo half-life, which is often desirable for therapeutic applications.[11][12]

  • NHS-ester PEGs provide a more direct route to amine conjugation without the need for separate activation steps.

  • Thiol- and click-chemistry-reactive PEGs offer opportunities for site-specific conjugation, leading to more homogeneous products.[8]

Ultimately, the optimal PEG linker is context-dependent. For applications where a simple, stable linkage is required with minimal alteration of the biomolecule's properties, Hydroxy-PEG1-acid is an excellent choice. For applications requiring significant improvements in pharmacokinetics and solubility, longer-chain PEG linkers are generally preferred. A thorough evaluation of different linker options is recommended to achieve the desired performance of the final bioconjugate.

References

Navigating the Nanoscale: A Comparative Guide to Hydroxy-PEG1-acid and Hydroxy-PEG4-acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that can profoundly influence the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Among the diverse array of available linkers, short-chain polyethylene (B3416737) glycol (PEG) derivatives have garnered significant attention for their ability to modulate the properties of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth, data-driven comparison of two commonly used short-chain heterobifunctional linkers: Hydroxy-PEG1-acid and Hydroxy-PEG4-acid.

This comparison will delve into their physicochemical properties, impact on bioconjugate performance with supporting experimental data, and detailed protocols for their application. The aim is to provide an objective resource to aid in the rational selection of the optimal linker for specific research and development needs.

At a Glance: Physicochemical Properties

Hydroxy-PEG1-acid and Hydroxy-PEG4-acid are both linear PEG linkers featuring a terminal hydroxyl group and a carboxylic acid group, enabling the sequential conjugation of two different molecules. The primary distinction lies in the length of the hydrophilic PEG spacer, which has significant implications for the resulting bioconjugate's behavior.

PropertyHydroxy-PEG1-acidHydroxy-PEG4-acid
Synonyms 3-(2-hydroxyethoxy)propanoic acid3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid[1]
Molecular Formula C₅H₁₀O₄[2]C₁₁H₂₂O₇[1]
Molecular Weight 134.13 g/mol [2]266.29 g/mol [1]
PEG Units 14
Spacer Length ShortestShort
Appearance Not specified in search resultsLiquid[1]
Solubility The hydrophilic PEG spacer increases solubility in aqueous media.[2][3][4][5]The hydrophilic PEG spacer increases solubility in aqueous media.[1][6][7][8]
Stability The free acid form is not stable and can polymerize; the sodium salt form is stable for storage.[4]The free acid form is not stable and can polymerize; the sodium salt form is stable for storage and shipping.[7][8]

Impact on Antibody-Drug Conjugate (ADC) Performance

The linker in an ADC is a critical component that influences its stability, efficacy, and therapeutic window. The length of the PEG chain can modulate the ADC's hydrophilicity, shielding of the payload, and susceptibility to premature drug release.

Comparative Data: ADC Stability and Cytotoxicity

While direct head-to-head studies exclusively comparing Hydroxy-PEG1-acid and Hydroxy-PEG4-acid are limited in publicly available literature, data from studies using analogous short-chain PEG linkers provide valuable insights.

One study investigating the stability of antibody-drug conjugates found that a shorter PEG1 spacer resulted in less premature payload release compared to a PEG4 spacer when incubated in rodent plasma.[9] This suggests that for certain ADC constructs, a shorter linker may enhance stability.

ParameterADC with PEG1 LinkerADC with PEG4 LinkerReference
Premature Payload Release Less release observedMore release observed[9]

In terms of in vitro cytotoxicity, the impact of these short PEG linkers can be context-dependent. A study on an anti-CD30 ADC showed that varying the PEG linker length from 2 to 24 units had no significant effect on the conjugate's potency, with comparable IC50 values observed for PEG2 and PEG4 linkers.[10]

Cell LineLinkerIC50 (ng/mL)Reference
Karpas-299PEG2~10[10]
Karpas-299PEG4~10[10]

Impact on PROTAC Performance

In the design of PROTACs, the linker plays a pivotal role in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length and flexibility of the linker are critical determinants of a PROTAC's degradation efficiency (DC50 and Dmax) and cellular permeability.

Comparative Data: PROTAC Degradation and Permeability

The optimal PEG linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, while one that is too long can result in reduced efficacy due to increased flexibility.

Illustrative data from comparative studies of PROTACs with varying short-chain PEG linkers highlight this dependency.

PROTAC TargetLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)Reference
SMARCA2PEG2500551.8[12]
SMARCA2PEG4250701.1[12]

In this example, the longer PEG4 linker resulted in a more potent PROTAC with a lower DC50 and higher Dmax for the degradation of SMARCA2, although it exhibited slightly lower passive permeability.[12]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers in bioconjugation and for the evaluation of the resulting conjugates.

Protocol 1: EDC/NHS Conjugation of Hydroxy-PEG-acid to an Amine-Containing Molecule

This protocol describes the covalent attachment of a Hydroxy-PEG-acid linker to a primary amine-containing molecule, such as a protein, peptide, or small molecule drug, using carbodiimide (B86325) chemistry.

Materials:

  • Hydroxy-PEG-acid (either PEG1 or PEG4)

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of EDC and NHS/sulfo-NHS in a dry, water-miscible solvent like DMSO or DMF.

  • Activation of Carboxyl Group: Dissolve the Hydroxy-PEG-acid in Activation Buffer. Add a molar excess of EDC and NHS/sulfo-NHS (typically a 2-5 fold molar excess of each over the PEG-acid). Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[14][15]

  • Conjugation to Amine: Immediately add the activated PEG-linker solution to the amine-containing molecule dissolved in Coupling Buffer. The pH of the reaction mixture should be adjusted to 7.2-7.5 for efficient coupling.[14]

  • Reaction Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound across a lipid membrane, which is a key parameter for PROTACs and other small molecule conjugates.[16][17]

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

  • Test compound (PROTAC or other bioconjugate)

  • Phosphate buffered saline (PBS), pH 7.4

  • DMSO

  • Plate reader or LC-MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of each well in the donor plate with the artificial membrane solution and allow the solvent to evaporate.[17]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and then dilute it to the final working concentration in PBS.

  • Assay Setup: Fill the acceptor wells with PBS. Add the test compound solution to the donor wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate, ensuring contact between the solutions and the membrane. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[18]

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.[17]

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time ) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This cell-based assay allows for the real-time measurement of PROTAC-induced ternary complex formation in living cells.[19][20]

Materials:

  • HEK293 cells

  • Plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (acceptor)

  • Transfection reagent

  • PROTAC of interest

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • Plate reader capable of measuring luminescence at two wavelengths

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.

  • Cell Plating: Plate the transfected cells into a 96-well assay plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC and incubate for the desired time period.

  • Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Signal Measurement: Measure the donor and acceptor luminescence signals using a plate reader equipped with appropriate filters (e.g., 460 nm for the donor and >610 nm for the acceptor).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and an experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow cluster_workflow ADC Development Workflow Linker_Selection Linker Selection (e.g., Hydroxy-PEG1-acid vs. Hydroxy-PEG4-acid) Conjugation Antibody-Linker-Payload Conjugation Linker_Selection->Conjugation Purification Purification and Characterization (e.g., SEC, HIC) Conjugation->Purification In_Vitro_Assays In Vitro Evaluation (Stability, Cytotoxicity) Purification->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical workflow for ADC development and evaluation.

Final Recommendation

The choice between Hydroxy-PEG1-acid and Hydroxy-PEG4-acid is not a one-size-fits-all decision and should be guided by the specific application and desired properties of the final bioconjugate.

  • For Antibody-Drug Conjugates (ADCs): If paramount importance is placed on the stability of the linker and minimizing premature drug release, Hydroxy-PEG1-acid may be the preferred choice. However, if the payload is highly hydrophobic and ADC aggregation is a concern, the enhanced hydrophilicity of Hydroxy-PEG4-acid could be more advantageous.

  • For Proteolysis-Targeting Chimeras (PROTACs): Due to the critical role of the linker in facilitating ternary complex formation, a systematic evaluation of both linkers is highly recommended. Hydroxy-PEG4-acid , with its greater length, may offer a higher probability of achieving a productive ternary complex for a broader range of targets. However, for specific target-E3 ligase pairs, the more constrained Hydroxy-PEG1-acid might provide the optimal orientation for efficient degradation.

Ultimately, the experimental data and protocols provided in this guide should serve as a valuable resource for researchers to make an informed decision and to design and execute experiments that will lead to the selection of the most appropriate linker for their innovative therapeutic and research endeavors.

References

A Head-to-Head Comparison: Hydroxy-PEG1-acid sodium salt vs. NHS-PEG-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate PEGylation reagent is a critical step that influences the efficacy, stability, and delivery of therapeutic molecules. This guide provides an in-depth, objective comparison of two amine-reactive PEGylation reagents: Hydroxy-PEG1-acid sodium salt and N-hydroxysuccinimidyl (NHS)-PEG-acid. This comparison is supported by experimental data summaries and detailed protocols to inform your selection process.

The primary difference between these two reagents lies in their reactivity and the number of steps required for conjugation. NHS-PEG-acid is a pre-activated molecule that reacts directly with primary amines. In contrast, this compound requires a two-step activation process, typically using carbodiimide (B86325) chemistry (e.g., EDC and NHS), before it can conjugate to amines. This fundamental difference leads to significant distinctions in their stability, reaction control, and potential for side reactions.

At a Glance: Key Differences

FeatureThis compoundNHS-PEG-acid
Reactive Group Carboxylic Acid (-COOH)N-Hydroxysuccinimide Ester (-NHS)
Reaction Type Two-step: Activation and ConjugationOne-step: Direct Conjugation
Reactivity Requires activation (e.g., with EDC/NHS) to react with amines.[1]Directly reactive with primary amines.[1]
Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.0-8.5.[1][2][3]pH 7.0-9.0.[1][4]
Reagent Stability The sodium salt form is stable for storage and shipping.[5][6] The carboxylic acid is highly stable.[1]Moisture-sensitive and prone to hydrolysis.[1][5][7]
Control over Reaction The two-step process allows for more control and characterization of the activated intermediate.[1]Simpler, faster one-step reaction.[1]
Potential for Side Reactions EDC/NHS chemistry can lead to side products like N-acylurea.[1]Primarily hydrolysis of the NHS-ester.[1]

Performance Comparison: A Data-Driven Overview

The choice between this compound and NHS-PEG-acid often depends on the specific requirements of the application, such as the desired level of control over the reaction and the stability of the starting materials. The following table summarizes key performance metrics based on typical experimental outcomes.

Performance MetricThis compound (with EDC/NHS activation)NHS-PEG-acid
PEGylation Efficiency High, dependent on optimization of activation and conjugation steps.Generally high, but can be reduced by hydrolysis of the NHS ester.
Reaction Time Longer due to the two-step process (activation followed by conjugation).Faster, as it is a direct one-step reaction.[]
Reagent Half-life (in aqueous buffer) Activated ester is susceptible to hydrolysis, similar to NHS-PEG-acid.Half-life of NHS-ester is pH-dependent; ~4-5 hours at pH 7.0, decreasing to minutes at pH > 8.5.[9]
Resulting Linkage Stability Forms a stable amide bond.Forms a stable amide bond.[4][]
Versatility The hydroxyl group allows for further derivatization.[5]Primarily used for amine conjugation.

Reaction Mechanisms and Workflows

The conjugation strategies for this compound and NHS-PEG-acid differ significantly in their workflows.

This compound: The Two-Step Activation Pathway

This compound requires activation of its terminal carboxylic acid to an active ester, which can then react with primary amines on a target molecule. This is commonly achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

G cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Conjugation Step (pH 7.0-8.5) Hydroxy-PEG-COOH Hydroxy-PEG-COOH Activated_PEG Hydroxy-PEG-NHS Ester Hydroxy-PEG-COOH->Activated_PEG Activation EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugated_Product PEGylated Molecule Activated_PEG->Conjugated_Product Conjugation Target_Molecule Target Molecule (with -NH2) Target_Molecule->Conjugated_Product G NHS-PEG-COOH NHS-PEG-acid Conjugated_Product PEGylated Molecule NHS-PEG-COOH->Conjugated_Product Direct Conjugation (pH 7.0-9.0) Target_Molecule Target Molecule (with -NH2) Target_Molecule->Conjugated_Product

References

Beyond PEG: A Comparative Guide to Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical step in bioconjugation, profoundly influencing the stability, solubility, and in vivo performance of the resulting conjugate. While short-chain polyethylene (B3416737) glycol (PEG) linkers like Hydroxy-PEG1-acid sodium salt are widely used, concerns about potential immunogenicity and the desire for a broader range of physicochemical properties have driven the exploration of alternatives. This guide provides an objective comparison of promising alternatives to this compound, offering a data-driven perspective for your bioconjugation needs.

Performance Comparison of Linker Technologies

The ideal linker for bioconjugation should be hydrophilic, biocompatible, and non-immunogenic, while providing a stable linkage that doesn't compromise the activity of the conjugated biomolecule. This section compares Hydroxy-PEG1-acid with its main alternatives: oligosarcosine, short peptides, and polysaccharides.

FeatureHydroxy-PEG1-acidOligosarcosine-acidShort Peptide-acid (e.g., Gly-Ser)Polysaccharide-derived
Structure Single ethylene (B1197577) glycol unit with a terminal carboxylic acid.Short chain of N-methylated glycine (B1666218) units with a terminal carboxylic acid.Short sequence of amino acids (e.g., Gly-Ser) with a terminal carboxylic acid.Derived from natural polysaccharides (e.g., dextran (B179266), hyaluronic acid) with introduced carboxyl groups.
Hydrophilicity HighHigh, comparable to PEG.[1]Tunable, based on amino acid composition. Sequences with glycine and serine are highly hydrophilic.[2]Very high.
Biocompatibility Generally good, but concerns about anti-PEG antibodies exist.[1][2]Excellent, considered non-immunogenic and biocompatible.[1]Excellent, composed of naturally occurring amino acids.[2]Excellent, often biodegradable and biocompatible.
Biodegradability Non-biodegradable.[1]Biodegradable to natural metabolites.[2]Biodegradable by proteases.[1][2]Biodegradable by endogenous enzymes.
Pharmacokinetics Can extend plasma half-life, but anti-PEG antibodies can lead to accelerated clearance.[1]Can improve circulation times, potentially outperforming PEG in some cases.Properties are tunable based on the peptide sequence.Can enhance solubility and stability.
Conjugation Chemistry Standard EDC/NHS chemistry for coupling the carboxyl group to amines.Standard EDC/NHS chemistry.Standard EDC/NHS chemistry.Can be activated via carboxyl groups (EDC/NHS) or hydroxyl groups (e.g., CDAP).

In-Depth Look at Alternatives

Oligosarcosine-Acid Linkers

Oligosarcosine, a polymer of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), has emerged as a leading alternative to PEG.[1] It mirrors many of the advantageous properties of PEG, including high water solubility and a large hydrodynamic volume, while offering the significant benefits of being biodegradable and non-immunogenic.[1]

Key Advantages:

  • Reduced Immunogenicity: Polysarcosine's resemblance to natural polypeptides minimizes the risk of an immune response, a notable concern with PEGylated therapeutics.[2]

  • Biodegradability: Unlike the non-biodegradable nature of PEG, polysarcosine breaks down into natural metabolites, preventing long-term accumulation.[2]

  • Improved Pharmacokinetics: In some studies, particularly with antibody-drug conjugates (ADCs), polysarcosine-based linkers have demonstrated slower clearance rates and longer half-lives compared to PEG linkers of equivalent length.

Short Peptide-Acid Linkers

Short peptide sequences, composed of naturally occurring amino acids, offer a highly versatile and biocompatible alternative. The properties of these linkers can be precisely tuned by altering the amino acid sequence.

Key Advantages:

  • Tunability: The length, flexibility, and charge of the linker can be easily modified by changing the amino acid sequence. For instance, sequences rich in glycine and serine are highly flexible and hydrophilic.[2]

  • Biocompatibility and Biodegradability: Being composed of natural amino acids, these linkers are readily metabolized by endogenous proteases with minimal risk of toxicity.[1][2]

  • Functional Diversity: Specific peptide sequences can be designed to be cleavable by certain enzymes, allowing for controlled release of a conjugated payload in a target environment.

Polysaccharide-Derived Linkers

Polysaccharides, such as dextran and hyaluronic acid, are natural polymers with inherent hydrophilicity and biocompatibility. They can be chemically modified to introduce carboxylic acid groups for conjugation.

Key Advantages:

  • High Hydrophilicity: Their highly hydrophilic nature can significantly improve the solubility of hydrophobic molecules.

  • Biocompatibility: As naturally derived materials, they are generally well-tolerated in vivo.

  • Versatile Conjugation: Polysaccharides offer multiple functional groups (hydroxyls and introduced carboxyls) for conjugation, allowing for different chemical strategies.

Experimental Protocols

The most common method for conjugating a linker with a terminal carboxylic acid to a primary amine on a biomolecule (e.g., lysine (B10760008) residue on a protein) is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General EDC/NHS Conjugation Protocol

This two-step protocol is a widely used method for conjugating carboxyl-containing linkers to amine-containing biomolecules.[3]

Materials:

  • Carboxyl-functionalized linker (e.g., Oligosarcosine-acid, Peptide-acid)

  • Biomolecule with primary amines (e.g., protein, antibody)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Linker Activation:

    • Dissolve the carboxyl-functionalized linker in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Biomolecule Conjugation:

    • Immediately after activation, add the activated linker solution to the biomolecule dissolved in Coupling Buffer. A 10 to 20-fold molar excess of the activated linker over the biomolecule is typically used.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters.

    • Incubate for 15 minutes at room temperature.

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Polysaccharide Activation and Conjugation

Polysaccharides can be conjugated to proteins through their hydroxyl groups using reagents like 1-cyano-4-dimethylaminopyridine tetrafluoroborate (B81430) (CDAP).[1][4]

Materials:

  • Polysaccharide

  • Protein to be conjugated

  • CDAP solution (100 mg/mL in acetone)

  • Triethylamine (TEA) solution

  • Coupling Buffer (e.g., 0.1 M borate (B1201080) buffer, pH 9.0)

  • Quenching solution (e.g., 1 M glycine)

Procedure:

  • Activation:

    • Dissolve the polysaccharide in water or a suitable buffer.

    • Add CDAP solution to the polysaccharide solution.

    • Immediately add the TEA solution to initiate the activation. The reaction is typically rapid (a few minutes).

  • Conjugation:

    • Add the protein solution (in Coupling Buffer) to the activated polysaccharide.

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Add the quenching solution to stop the reaction.

    • Purify the conjugate using size-exclusion chromatography to separate the conjugate from unreacted protein and polysaccharide.

Visualizing Workflows and Pathways

General Bioconjugation Workflow

Bioconjugation_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Linker Carboxyl-Linker EDC_NHS EDC/Sulfo-NHS Linker->EDC_NHS Activation (MES Buffer, pH 6.0) Activated_Linker Amine-Reactive Sulfo-NHS Ester EDC_NHS->Activated_Linker Biomolecule Biomolecule (with -NH2) Activated_Linker->Biomolecule Coupling (PBS, pH 7.2-8.0) Conjugate Bioconjugate Biomolecule->Conjugate Quenching Quenching Conjugate->Quenching Purification Purification (e.g., SEC) Quenching->Purification Final_Product Purified Bioconjugate Purification->Final_Product

Caption: General workflow for bioconjugation using EDC/NHS chemistry.

Signaling Pathway of an Antibody-Drug Conjugate (ADC)

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Linker Cleavage DNA DNA Payload->DNA DNA Damage Apoptosis Apoptosis DNA->Apoptosis Cell Death

Caption: Simplified mechanism of action for an antibody-drug conjugate.

Conclusion

The landscape of bioconjugation is evolving beyond the traditional reliance on PEG linkers. Alternatives such as oligosarcosine, short peptides, and polysaccharides offer compelling advantages, including improved biocompatibility, biodegradability, and reduced immunogenicity.[1] While direct quantitative comparisons for very short linkers are still emerging, the available evidence strongly suggests that these novel linkers will play a crucial role in the development of the next generation of safer and more effective bioconjugates. The choice of linker should be carefully considered based on the specific application, the properties of the biomolecule and payload, and the desired in vivo performance.

References

A Head-to-Head Battle: Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

The architecture of Polyethylene Glycol (PEG) linkers is a critical determinant in the design of next-generation therapeutics, profoundly influencing the stability, pharmacokinetics, and efficacy of bioconjugates. This guide provides a comprehensive comparison of linear and branched PEG linkers, supported by experimental data, to empower researchers in making informed decisions for their drug development programs.

The choice between a linear and a branched PEG linker is not merely a structural one; it has significant ramifications for the performance of antibody-drug conjugates (ADCs), PEGylated proteins, and nanoparticle drug delivery systems.[1] While linear PEGs offer simplicity and predictability, branched structures can provide enhanced shielding effects and opportunities for higher drug loading.[][3] This comparison delves into the quantitative differences and experimental considerations that underpin the selection of the optimal PEG architecture.

Data Presentation: A Quantitative Comparison

The following tables summarize key experimental findings from studies comparing the performance of linear and branched PEG linkers across various applications.

Table 1: Hydrodynamic Radius of PEGylated Biomolecules and Nanocarriers

Conjugate TypeLinker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Reference
Human Serum Albumin (HSA)Linear206.1[1]
Human Serum Albumin (HSA)Branched206.4[1]
Polymeric NanocarriersLinear207.36 ± 0.20[1]
Polymeric NanocarriersFour-Arm Branched206.83 ± 0.09[1]
Polymeric NanocarriersLinear409.58 ± 0.35[1]
Polymeric NanocarriersFour-Arm Branched409.25 ± 0.40[1]

This data, sourced from studies using size exclusion chromatography, indicates that for a given molecular weight, branched PEG linkers can lead to a larger hydrodynamic radius for proteins, while the effect on nanocarriers can vary.[1][4]

Table 2: In Vivo Performance of Antibody-Drug Conjugates (ADCs)

ADC TargetLinker Architecture (DAR 8)Key Pharmacokinetic FindingReference
Trastuzumab-DM1Linear (L-PEG24)High Clearance[5]
Trastuzumab-DM1Pendant (Branched, P-(PEG12)2)Low Clearance[5]

Pharmacokinetic studies in mice have shown that ADCs with a branched or "pendant" PEG configuration can exhibit slower clearance rates compared to their linear counterparts, suggesting a superior shielding effect of the branched architecture that leads to increased circulation time.[3][5][6]

Table 3: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs against HER2-positive SK-BR-3 cells

Linker ArchitectureIC50 (nM)Reference
"Short" Branched Linker1.2[3]
"Long" Branched Linker (with additional PEG4 moiety)0.15[3]

This data suggests that the length of the branched linker is a critical factor, with longer branched linkers potentially leading to significantly more potent ADCs. Researchers hypothesize that shorter linkers might cause steric hindrance, impeding the access of lysosomal enzymes to the cleavable part of the linker and thus reducing the efficiency of payload release.[3]

Table 4: Stability of PEGylated Nanoparticles in Serum

Nanoparticle CoatingKey FindingReference
UncoatedLess stable[7][8]
Linear PEGMore stable than uncoated[7][8]
Branched PEGMost significant reduction in total protein adsorbed[7][8]

Studies evaluating nanoparticle stability in fetal bovine serum have shown that while all PEGylated nanoparticles are more stable than uncoated ones, those with branched PEG coatings exhibit the most significant reduction in protein adsorption, which can translate to improved in vivo performance.[7][8]

Experimental Protocols

Reproducibility and validation are cornerstones of scientific advancement. Below are summaries of key experimental methodologies relevant to the comparison of linear and branched PEG linkers.

Protocol 1: Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)

Objective: To compare the effective size in solution of biomolecules or nanoparticles conjugated with linear versus branched PEG linkers.

Methodology:

  • Prepare solutions of the PEGylated conjugates and unmodified controls in a suitable buffer (e.g., phosphate-buffered saline).

  • Calibrate a size exclusion chromatography system with a set of protein or polymer standards of known hydrodynamic radii.

  • Inject the samples onto the SEC column.

  • Monitor the elution profile using a UV detector (for proteins) or a refractive index detector (for polymers and nanoparticles).

  • Calculate the hydrodynamic radius of the samples by comparing their elution volumes to the calibration curve.[4][9]

Protocol 2: In Vivo Pharmacokinetic Study of ADCs

Objective: To evaluate the circulation half-life and clearance rates of ADCs constructed with linear versus branched PEG linkers.

Methodology:

  • Administer a single intravenous dose of the ADCs with different linker architectures to cohorts of laboratory animals (e.g., mice or rats).

  • Collect blood samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours) post-injection.

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the total antibody or the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Perform pharmacokinetic analysis on the concentration-time data to determine key parameters such as clearance, volume of distribution, and elimination half-life.[3][6]

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To assess the potency of ADCs with different PEG linker architectures against a target cancer cell line.

Methodology:

  • Plate the target cancer cells (e.g., HER2-positive SK-BR-3 cells for trastuzumab-based ADCs) in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADCs with linear and branched linkers in cell culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.

  • Incubate the cells for a specified period (e.g., 72-96 hours).

  • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).

  • Calculate the half-maximal inhibitory concentration (IC50) for each ADC by fitting the dose-response data to a sigmoidal curve.[3]

Mandatory Visualization

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Linear_Start Biomolecule Linear_PEG -(CH2-CH2-O)n- Linear_Start->Linear_PEG Linear_End Payload/Surface Linear_PEG->Linear_End Branched_Start Biomolecule Core Core Moiety (e.g., Lysine) Branched_Start->Core Branched_PEG1 -(CH2-CH2-O)n- Core->Branched_PEG1 Branched_PEG2 -(CH2-CH2-O)n- Core->Branched_PEG2 Branched_End1 Payload/Surface Branched_PEG1->Branched_End1 Branched_End2 Payload/Surface Branched_PEG2->Branched_End2

Caption: Structural comparison of linear and branched PEG linkers.

cluster_workflow Experimental Workflow: ADC Efficacy Comparison Start Synthesize ADCs with Linear and Branched PEG Linkers Char Characterize ADCs (DAR, Purity, Aggregation) Start->Char InVitro In Vitro Cytotoxicity Assay (e.g., on SK-BR-3 cells) Char->InVitro InVivo_PK In Vivo Pharmacokinetic Study (e.g., in mice) Char->InVivo_PK Analysis Data Analysis and Comparison (IC50, Half-life, Tumor Growth Inhibition) InVitro->Analysis InVivo_Efficacy In Vivo Efficacy Study (Xenograft Model) InVivo_PK->InVivo_Efficacy InVivo_PK->Analysis InVivo_Efficacy->Analysis Conclusion Determine Optimal Linker Architecture Analysis->Conclusion

Caption: Experimental workflow for comparing ADC efficacy.

Conclusion

The decision between linear and branched PEG linkers is a critical design parameter in the development of bioconjugates and drug delivery systems.[1] Branched linkers can offer distinct advantages, such as creating a larger hydrodynamic volume, which may lead to reduced renal clearance and a longer in vivo half-life.[][10] They also present the opportunity for higher drug loading in ADCs.[3] However, the increased steric hindrance of branched linkers can sometimes negatively impact binding affinity and enzymatic cleavage of the linker.[3] Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance.[11] The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.

References

Navigating the Crucial Role of Linker Chemistry in Drug Conjugate Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker connecting a therapeutic payload to its targeting antibody is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides an objective comparison of different linker strategies, with a focus on the utility of discrete Polyethylene Glycol (PEG) linkers, such as those derived from Hydroxy-PEG1-acid sodium salt, in optimizing ADC performance. The following analysis is supported by a compilation of experimental data from various preclinical studies to inform rational drug design.

The linker in an ADC is far from a passive component; it profoundly influences the conjugate's stability, solubility, pharmacokinetics (PK), and ultimately, its therapeutic index. The choice of linker can dictate the success or failure of an ADC candidate. Among the diverse linker technologies, PEGylation, the incorporation of PEG chains, has emerged as a key strategy to enhance the properties of ADCs, particularly when dealing with hydrophobic payloads.

The Impact of PEG Linker Length on ADC Performance

The length of the PEG chain in a linker is a critical parameter that can be modulated to fine-tune an ADC's characteristics. Hydrophilic PEG linkers can counteract the aggregation-prone nature of hydrophobic drugs, permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[1][2]

Comparative Data: In Vitro Cytotoxicity

The effect of PEG linker length on the in vitro potency of an ADC can be variable and is often dependent on the specific antibody, payload, and target cell line. While some studies report no significant change in cytotoxicity with varying PEG lengths, others have observed a decrease in potency with longer PEG chains.[3][4]

Linker TypeTarget Cell LineIC50 (ng/mL)Reference
No PEGKarpas-299~10[3]
PEG2Karpas-299~10[3]
PEG4Karpas-299~10[3]
PEG8Karpas-299~10[3]
PEG12Karpas-299~10[3]
PEG24Karpas-299~10[3]
No PEG (HM)NCI-N874.94 nM[4]
4 kDa PEG (HP4KM)NCI-N8731.9 nM[4]
10 kDa PEG (HP10KM)NCI-N87111.3 nM[4]

Note: The data presented is synthesized from multiple studies and direct comparison should be made with caution due to variations in experimental setups.

Comparative Data: Pharmacokinetics

A general trend observed across multiple preclinical studies is that increasing the PEG linker length leads to improved pharmacokinetic properties, including reduced clearance and a longer plasma half-life.[1][2] This extended circulation time can facilitate greater accumulation of the ADC at the tumor site.

Linker Architecture (DAR 8)Clearance (mL/day/kg)Plasma Half-life (h)Reference
Linear (L-PEG24)HighNot explicitly stated[3]
Pendant (P-(PEG12)2)LowNot explicitly stated[3]
No PEG (HM)-~0.5[5]
4 kDa PEG (HP4KM)-~1.25[5]
10 kDa PEG (HP10KM)-~5.6[5]

Note: The data presented is synthesized from multiple studies and direct comparison should be made with caution due to variations in experimental setups.

Comparative Data: In Vivo Efficacy

The enhanced pharmacokinetic profile conferred by longer PEG linkers often translates to superior in vivo anti-tumor activity.

ADC LinkerTumor ModelTumor Growth Inhibition (TGI)Reference
Branched PEG12-OH (DAR 4 & 8)XenograftEnhanced anti-tumor efficacy[3]
10 kDa PEG (HP10KM)NCI-N87Most ideal tumor therapeutic ability[4]

Note: In vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen.

Alternative Linker Strategies: Cleavable vs. Non-Cleavable Linkers

An alternative to modulating PEG length is the choice between a cleavable and a non-cleavable linker. This compound is a building block for constructing linkers, often non-cleavable ones.

Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes (e.g., cathepsins), lower pH, or a higher reducing potential.[6] This can lead to a "bystander effect," where the released, cell-permeable payload can kill adjacent antigen-negative tumor cells.[6]

Non-cleavable linkers , in contrast, release the payload upon lysosomal degradation of the antibody.[7] This generally results in greater plasma stability and a more favorable safety profile.[7] However, the resulting payload metabolite is often less membrane-permeable, which can limit the bystander effect.[8]

Linker TypeKey AdvantageKey DisadvantageBystander Effect
Cleavable Targeted payload release, potential for bystander effectPotential for premature payload release in circulationYes
Non-cleavable Higher plasma stability, often better safety profileLimited bystander effectLimited/No

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ADC efficacy. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[9]

Materials:

  • Target (antigen-positive) and control (antigen-negative) cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Antibody-Drug Conjugate (ADC) stock solution

  • Unconjugated antibody and free cytotoxic payload (for control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Treat cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 72-120 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[10]

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating ADC efficacy in a mouse xenograft model.[11][12]

Materials:

  • Human cancer cell line of interest

  • Immunocompromised mice (e.g., athymic nude or NOD-scid)

  • Matrigel (optional)

  • ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells (typically 2-5 x 10^6 cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.

  • Dosing: Administer the ADC, vehicle control, and isotype control ADC according to the planned dosing schedule (e.g., intravenously).

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint: Conclude the study when tumors in the control group reach a specified size or at a predetermined time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.[13]

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen ADC->Receptor 1. Targeting & Binding TumorCell Tumor Cell (Antigen-Positive) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/ Degradation) DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Xenograft Xenograft Model Efficacy Studies Cytotoxicity->Xenograft Inform DAR DAR Determination (HIC, RP-HPLC, MS) PK Pharmacokinetic (PK) Analysis DAR->PK Inform Stability Plasma Stability Assay Stability->PK Inform Internalization Internalization Assay Internalization->Xenograft Inform Xenograft->PK Toxicity Toxicity Assessment PK->Toxicity

Caption: Preclinical evaluation workflow for an Antibody-Drug Conjugate.

Linker_Comparison cluster_peg PEG Linkers cluster_type Linker Type ADC Antibody-Drug Conjugate ShortPEG Short PEG (e.g., PEG1-4) ADC->ShortPEG LongPEG Long PEG (e.g., PEG8-24) ADC->LongPEG Cleavable Cleavable ADC->Cleavable NonCleavable Non-Cleavable ADC->NonCleavable Prop1 Lower Hydrophilicity Potentially Higher in vitro Potency ShortPEG->Prop1 Properties Prop2 Higher Hydrophilicity Improved PK Potentially Lower in vitro Potency LongPEG->Prop2 Properties Prop3 Targeted Release Bystander Effect Cleavable->Prop3 Properties Prop4 High Plasma Stability Reduced Off-Target Toxicity NonCleavable->Prop4 Properties

References

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which merge the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the efficacy and safety of an ADC. The choice between a cleavable and a non-cleavable linker is a crucial decision in ADC design, directly impacting its mechanism of action, therapeutic window, and overall clinical success. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies, and visual representations of key processes.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkerNon-Cleavable Linker
Payload Release Mechanism Triggered by specific conditions in the tumor microenvironment or inside the cell (e.g., enzymes, pH, glutathione (B108866) concentration).[1]Relies on the complete degradation of the antibody backbone in the lysosome.[1]
Released Payload Typically the unmodified, potent cytotoxic drug.The cytotoxic drug attached to the linker and an amino acid residue.[2]
Plasma Stability Generally lower, with a potential for premature drug release.[2]Generally higher, leading to a more stable ADC in circulation.[2][3]
Bystander Effect High, due to the release of membrane-permeable payloads that can kill neighboring antigen-negative tumor cells.[2][]Low to negligible, as the released payload is often charged and less membrane-permeable.[2]
Off-Target Toxicity Higher potential due to premature payload release and the bystander effect.[5]Lower potential due to higher stability and a limited bystander effect.[3]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.[2]May be less effective against antigen-negative cells within the tumor.[6]

Quantitative Performance Data

The following tables summarize quantitative data from preclinical studies to facilitate a direct comparison of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a representative overview.

In Vitro Cytotoxicity (IC50 Values)
ADC ConstructLinker TypeCell LineTarget AntigenIC50 (ng/mL)
Anti-CD30-vc-MMAECleavable (Val-Cit)L540cy (Hodgkin Lymphoma)CD301.9
Anti-CD30-glucuronide-Tubulysin MCleavable (Glucuronide)L428 (Hodgkin Lymphoma)CD304.1
Trastuzumab-mc-MMAFNon-Cleavable (Maleimidocaproyl)SK-BR-3 (Breast Cancer)HER2~15
Trastuzumab-SMCC-DM1 (Kadcyla®)Non-Cleavable (SMCC)SK-BR-3 (Breast Cancer)HER2~30
Anti-c-Kit-mc-PBDNon-Cleavable (Maleimidocaproyl)GIST-T1 (Gastrointestinal Stromal Tumor)c-Kit0.02 nM

Note: Data is synthesized from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.[7][8]

In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models)
ADC ConstructLinker TypeXenograft ModelDosingTumor Growth Inhibition
Anti-CD30-glucuronide-MMAECleavable (Glucuronide)L540cy (Hodgkin Lymphoma)3 mg/kg, single doseComplete tumor regression in 4/5 animals
Erbitux-vc-PAB-MMAECleavable (vc-PAB)FaDu (Head and Neck Cancer)10 mg/kg, bi-weeklySignificant tumor growth inhibition
Anti-B7H3-mc-PBDNon-Cleavable (Maleimidocaproyl)THP-1 (Acute Myeloid Leukemia)5 mg/kg, Q7Dx3Complete response in 6/7 mice
Anti-c-Kit-mc-PBDNon-Cleavable (Maleimidocaproyl)GIST-T1 (Gastrointestinal Stromal Tumor)20 mg/kg, single doseTumor stasis
Pharmacokinetic Parameters
ADC AnalyteLinker TypeHalf-Life (t½)Clearance (CL)
Antibody-conjugated MMAE (acMMAE)Cleavable (vc)~3.4 - 12 days~0.10 - 0.9 L/day
Trastuzumab emtansine (T-DM1)Non-Cleavable (MCC)~3.9 days~0.67 L/day
Unconjugated MMAECleavable (vc)Shorter than acMMAEHigher than acMMAE

Note: Pharmacokinetic parameters are highly dependent on the specific antibody, payload, and experimental model.[2][9][10]

Signaling Pathways and Mechanisms of Action

The mechanism of action for both cleavable and non-cleavable linker-based ADCs begins with the binding of the antibody to its target antigen on the cancer cell surface, followed by internalization. The key difference lies in the subsequent steps of payload release and action.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Cleavable Released Payload (Cleavable) Lysosome->Payload_Cleavable 3a. Enzymatic/pH Cleavage Payload_NonCleavable Released Payload (Non-Cleavable) Lysosome->Payload_NonCleavable 3b. Antibody Degradation Cell_Death Apoptosis / Cell Death Payload_Cleavable->Cell_Death 4. Target Engagement Bystander_Effect Bystander Killing (Antigen-Negative Cells) Payload_Cleavable->Bystander_Effect Diffusion Payload_NonCleavable->Cell_Death 4. Target Engagement

Caption: General mechanism of action for ADCs with cleavable and non-cleavable linkers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the evaluation of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.[9][11]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the diluted compounds to the cells and incubate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

In Vitro Bystander Effect Assay

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[][13]

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Co-culture: Seed a mixture of Ag+ and GFP-Ag- cells in the same wells of a 96-well plate. As a control, seed GFP-Ag- cells alone. Incubate overnight.

  • ADC Treatment: Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.

  • Incubation: Incubate for 72-120 hours.

  • Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the GFP-Ag- cell population.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and quantifies the amount of prematurely released payload in plasma.[14]

Materials:

  • ADC

  • Plasma from different species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Affinity capture reagents (e.g., Protein A/G beads)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma using an affinity method. To measure the free payload, precipitate the plasma proteins and collect the supernatant.

  • LC-MS/MS Analysis:

    • Intact ADC: Analyze the captured ADC to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker instability.

    • Free Payload: Analyze the supernatant to quantify the concentration of the unconjugated payload.

  • Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the stability profile of the ADC.

Logical Relationships and Experimental Workflows

The selection of a linker technology is a critical decision in the ADC development pipeline, influencing preclinical evaluation and clinical outcomes.

ADC_Development_Workflow Target_Validation Target Validation Antibody_Selection Antibody Selection Target_Validation->Antibody_Selection Linker_Selection Linker Selection (Cleavable vs. Non-Cleavable) Antibody_Selection->Linker_Selection Payload_Selection Payload Selection Payload_Selection->Linker_Selection ADC_Conjugation ADC Conjugation Linker_Selection->ADC_Conjugation In_Vitro_Eval In Vitro Evaluation ADC_Conjugation->In_Vitro_Eval In_Vivo_Eval In Vivo Evaluation In_Vitro_Eval->In_Vivo_Eval Tox_Studies Toxicology Studies In_Vivo_Eval->Tox_Studies Clinical_Dev Clinical Development Tox_Studies->Clinical_Dev

Caption: A simplified workflow for the development of an Antibody-Drug Conjugate.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Hydroxy-PEG1-acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Hazard and Safety Information

Understanding the potential hazards of a substance is the first step in safe handling and disposal. Based on data for the free acid form, Hydroxy-PEG1-acid, researchers should handle the sodium salt with care, assuming similar, though potentially less severe, hazardous properties.

Hazard CategoryDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area.

Personal Protective Equipment (PPE)

When handling Hydroxy-PEG1-acid sodium salt, especially during disposal procedures, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety.

  • Hand Protection : Wear protective gloves.

  • Eye/Face Protection : Use safety glasses with side-shields or goggles.

  • Skin and Body Protection : Wear a laboratory coat.

  • Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. The following is a general procedural guide:

  • Assess the Waste : Determine if the waste is a pure, unused product or if it is contaminated with other substances.

  • Segregate the Waste : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

  • Contain the Waste :

    • Solid Waste : Place in a clearly labeled, sealed container.

    • Liquid Waste (Solutions) : Collect in a compatible, sealed, and clearly labeled waste container.

  • Label the Container : The label should clearly state "this compound waste" and include any known hazard symbols.

  • Store the Waste : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for Pickup : Contact your institution's EHS office to schedule a pickup for hazardous waste disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have Hydroxy-PEG1-acid sodium salt waste? is_pure Is the waste pure and un-contaminated? start->is_pure is_solution Is the waste a solution? is_pure->is_solution Yes contaminated Contaminated Waste is_pure->contaminated No solid_waste Solid Waste is_solution->solid_waste No liquid_waste Liquid Waste is_solution->liquid_waste Yes collect_solid Collect in a labeled, sealed container for solid hazardous waste. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid hazardous waste. liquid_waste->collect_liquid consult_ehs Consult Institutional EHS for guidance on disposal of contaminated waste. contaminated->consult_ehs store Store in a designated hazardous waste storage area. collect_solid->store collect_liquid->store consult_ehs->store pickup Arrange for hazardous waste pickup. store->pickup end End of Process pickup->end

Disposal workflow for this compound.

By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and regulatory compliance. Always prioritize safety and consult with your institution's safety professionals for specific protocols.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.